4'-Methyladenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRABNSYSYDHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-C-Methyladenosine Antiviral Mechanism of Action
Technical Guide for Drug Development & Mechanistic Virology
Executive Summary
This technical guide details the pharmacological and mechanistic profile of 4'-C-methyladenosine , a nucleoside analogue inhibitor. Unlike the widely commercialized 2'-C-methyl analogues (e.g., Sofosbuvir) or the epigenetic modification
This guide focuses on its activity as a Nucleoside/Nucleotide Analogue Inhibitor (NAI) targeting viral RNA-dependent RNA polymerases (RdRp) in RNA viruses (e.g., HCV, RSV) and Reverse Transcriptases (RT) in retroviruses (e.g., HIV), depending on the sugar moiety (ribose vs. 2'-deoxyribose). The core mechanism involves intracellular phosphorylation to the triphosphate form, followed by incorporation into the nascent viral genome, leading to steric-dependent chain termination .
Part 1: Chemical & Metabolic Basis[1]
1.1 Structural Identity
-
Chemical Name: 4'-C-methyladenosine (often abbreviated as 4'-Me-A).
-
Core Scaffold: Adenosine nucleoside with a methyl group substitution at the 4'-carbon of the furanose ring.
-
Key Distinction:
-
vs. 2'-C-methyladenosine: The methyl group is on the C4' rather than C2'.[1] This alters the sugar pucker and the interaction with the polymerase "fingers" domain during translocation.
-
vs.
-methyladenosine: 4'-C-methyladenosine is a synthetic antiviral agent; -methyladenosine is a natural epigenetic RNA modification.
-
1.2 Intracellular Metabolic Activation
Like all nucleoside analogues, 4'-C-methyladenosine is a prodrug. It must be metabolized into its active triphosphate form (
Activation Pathway:
-
Cell Entry: Passive diffusion or transport via Equilibrative Nucleoside Transporters (ENTs).
-
First Phosphorylation (Rate-Limiting): Catalyzed by Adenosine Kinase (ADK) or Deoxycytidine Kinase (dCK) (depending on ribose/deoxyribose specificity).
-
Second Phosphorylation: Catalyzed by Adenylate Kinase (AK) .
-
Third Phosphorylation: Catalyzed by Nucleoside Diphosphate Kinase (NDPK) .
-
Active Metabolite: 4'-C-methyladenosine-5'-triphosphate (4'-Me-ATP) .
Caption: Intracellular phosphorylation cascade converting the nucleoside prodrug into the active triphosphate inhibitor.
Part 2: Mechanism of Action (MoA)
2.1 Target Engagement
The active metabolite, 4'-Me-ATP , competes with the natural substrate (ATP) for binding to the viral polymerase active site.
-
Selectivity: High selectivity for viral polymerases (e.g., HCV NS5B, HIV RT) over host polymerases (Pol
) is crucial for the therapeutic index. 4'-substitution often reduces affinity for mitochondrial Pol , mitigating toxicity compared to some 2'-analogues.
2.2 Mechanism of Inhibition: Steric-Dependent Chain Termination
Unlike 3'-deoxy analogues (which are obligate chain terminators due to the lack of a 3'-OH), 4'-C-methyladenosine retains the 3'-OH group. Its mechanism is classified as Non-Obligate Chain Termination or Delayed Chain Termination .
-
Incorporation: The polymerase successfully incorporates 4'-Me-AMP into the growing RNA/DNA chain.
-
Translocation Block: The 4'-methyl group introduces significant steric bulk.
-
Steric Clash: As the polymerase attempts to translocate to the next position, the 4'-methyl group clashes with the conserved residues in the polymerase active site (often the "fingers" or "palm" domain) or the tight hydrophobic pocket intended for the 4'-hydrogen.
-
-
Stalling: This steric conflict prevents the correct positioning of the 3'-OH for the next phosphodiester bond formation, or induces a conformational change that renders the enzyme inactive.
-
Result: Premature termination of the viral genome synthesis.
Key Reference:
-
Yamaguchi, T. et al. (1997) demonstrated that 4'-C-methyl-2'-deoxynucleosides act as potent inhibitors of DNA polymerases via this mechanism. 2[2]
2.3 Resistance Profile
Viral resistance typically emerges via point mutations in the polymerase active site that either:
-
Discrimination: Prevent the incorporation of the analogue (e.g., S282T in HCV NS5B for 2'-Me, similar steric gatekeeper mutations for 4'-Me).
-
Excision: Enhance the ATP-dependent excision of the incorporated analogue.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the antiviral mechanism of 4'-C-methyladenosine, the following protocols should be employed.
3.1 In Vitro Polymerase Inhibition Assay (Primer Extension)
Objective: Determine if the compound acts as a chain terminator.
Protocol:
-
Reagents: Purified recombinant viral RdRp (e.g., HCV NS5B), RNA template (heteropolymeric), radiolabeled primer (
P-labeled), NTP pool, and 4'-Me-ATP. -
Reaction Assembly:
-
Mix RdRp (50 nM) with Template/Primer duplex (100 nM) in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl
, 1 mM DTT). -
Initiate reaction by adding NTPs (100
M) spiked with varying concentrations of 4'-Me-ATP (0, 10, 100, 500 M).
-
-
Incubation: 30 minutes at 30°C.
-
Quenching: Add equal volume of Loading Buffer (95% formamide, 20 mM EDTA).
-
Analysis: Resolve products on a 20% polyacrylamide/7M urea sequencing gel.
-
Validation Criteria:
-
Chain Termination: Observation of truncated bands at the position of Adenosine incorporation.
-
Competition: The intensity of truncated bands should increase with the [Inhibitor]/[ATP] ratio.
-
3.2 Intracellular Phosphorylation Kinetics
Objective: Confirm the formation of the active triphosphate metabolite.
Protocol:
-
Cell Culture: Incubate target cells (e.g., Huh-7 for HCV) with 10
M 4'-C-methyladenosine for 4, 8, and 24 hours. -
Extraction: Wash cells with cold PBS. Add 70% ice-cold methanol. Vortex and incubate at -20°C for 20 min.
-
Processing: Centrifuge at 14,000 x g to remove debris. Dry supernatant under vacuum.
-
LC-MS/MS Analysis: Reconstitute in water. Analyze via ion-pairing LC-MS/MS (using C18 column and volatile amine buffer).
-
Validation Criteria: Detection of peaks corresponding to Mono-, Di-, and Triphosphate mass transitions. The Triphosphate (TP) peak should be the dominant species or reach steady state.
Part 4: Data Visualization & Analysis
4.1 Comparative Efficacy Table
Hypothetical data based on class behavior of 4'-substituted nucleosides.
| Compound | Target Virus | Mechanism | EC | CC | Selectivity Index |
| 4'-C-Me-Adenosine | HCV / RSV | Chain Termination | 1.2 - 5.0 | >100 | >20 |
| 2'-C-Me-Adenosine | HCV | Chain Termination | 0.3 - 0.9 | >50 | >50 |
| 4'-Azido-Cytidine | HCV | Chain Termination | 0.1 - 0.5 | >100 | >200 |
| Ribavirin | Broad | Mutagenesis / IMPDH | 10 - 50 | >100 | ~5 |
4.2 Mechanism of Action Diagram
The following diagram illustrates the steric conflict causing chain termination.
Caption: Step-wise mechanism of polymerase inhibition by 4'-C-methyladenosine, highlighting the critical steric clash event.
References
-
Yamaguchi, T. et al. (1997).[3][2][4] Antileukemic Activities and Mechanism of Action of 2'-Deoxy-4'-methylcytidine and Related Nucleosides. Nucleosides Nucleotides, 16(7-9), 1347–1350. 2
-
Waga, T. et al. (1996).[2] Synthesis and Biological Evaluation of 4'-C-Methyl Nucleosides. Nucleosides Nucleotides, 15(1-3), 287-304. 2
- Klumpp, K. et al. (2006). The 2'-C-methyl ribonucleosides as antivirals. (Contextual reference for 2'-Me vs 4'-Me mechanism comparison).
- Smith, D.B. et al. (2009). Design, Synthesis, and Antiviral Activity of 4'-Substituted Nucleosides.
Note: While 2'-C-methyladenosine is the more famous HCV inhibitor, the 4'-C-methyl scaffold provides a distinct mechanistic probe for polymerase fidelity and translocation dynamics.
Sources
- 1. Synthesis and Biological Evaluation of 4′-C-Methyl Nucleosides † (1996) | Toshiaki Waga | 57 Citations [scispace.com]
- 2. Development of modified nucleosides that have supremely high anti-HIV activity and low toxicity and prevent the emergence of resistant HIV mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 4'-Methyl Substitution in Nucleoside Analogue Design: A Technical Guide to Structure-Activity Relationships
Foreword: The Unseen Power of a Methyl Group
In the intricate world of medicinal chemistry, particularly in the design of nucleoside analogues as antiviral and anticancer agents, the pursuit of enhanced potency and selectivity is a perpetual endeavor. For decades, chemists have meticulously modified the nucleobase and the sugar moiety of natural nucleosides to create molecules that can deceive viral or cellular enzymes, thereby halting disease progression.[1] Among the myriad of possible modifications, those at the 4'-position of the sugar ring have garnered significant attention for their profound impact on the conformational and biological properties of the nucleoside.[2] This technical guide delves into the nuanced yet powerful role of a single methyl group at this critical 4'-position, exploring the structure-activity relationships (SAR) that emerge from this seemingly simple modification. We will dissect the causal links between the 4'-methyl substitution, the resulting conformational changes, and the ultimate biological activity, providing researchers and drug development professionals with a comprehensive understanding of this important class of molecules.
The Foundational Principle: Conformational Control at the 4'-Position
The biological activity of a nucleoside analogue is intrinsically linked to its three-dimensional shape, particularly the conformation of the furanose (sugar) ring. The sugar moiety of a nucleoside is not static; it exists in a dynamic equilibrium between two major puckered conformations: the C2'-endo (South) and the C3'-endo (North) conformation. This conformational preference is a critical determinant of how the nucleoside analogue is recognized and processed by viral polymerases and cellular kinases.
The introduction of a substituent at the 4'-position creates steric interactions that can significantly influence this equilibrium. Specifically, a 4'-methyl group introduces steric hindrance with the adjacent 3'-hydroxyl group, which in turn favors a C3'-endo (North) type conformation.[2] This conformational locking is a cornerstone of the SAR of 4'-methyl substituted nucleosides.
Diagram: Impact of 4'-Methyl Substitution on Sugar Pucker
Caption: The 4'-methyl group introduces steric strain that favors the C3'-endo (North) sugar pucker.
Structure-Activity Relationship (SAR) of 4'-Methyl Substituted Nucleoside Analogues
The pioneering work in the early 1990s on 4'-methyl substituted nucleosides laid the groundwork for understanding their potential as therapeutic agents.[3] Subsequent studies have further elucidated the SAR of this class of compounds against various viral and cancer targets.
Antiviral Activity
The antiviral activity of 4'-methyl substituted nucleoside analogues is highly dependent on the specific nucleobase and the viral target.
-
Anti-HIV Activity: A notable example is the potent anti-HIV-1 activity exhibited by 2'-deoxy-4'-C-methylcytidine and 4'-C-methylthymidine.[3] In a study by Waga et al., 2'-deoxy-4'-C-methylcytidine displayed an impressive IC50 value of 0.072 μM against HIV-1 in MT-4 cells.[3] However, this potent activity was accompanied by significant cytotoxicity (CC50 of 0.13 μM), which has limited its further development.[3] In contrast, 4'-C-methylthymidine showed a good balance of activity (IC50 of 7.2 μM) and low cytotoxicity (CC50 > 100 μM).[3] These findings underscore the critical role of the nucleobase in determining the therapeutic index. The activity of these compounds is attributed to their ability, after conversion to the triphosphate form, to act as chain terminators of the HIV-1 reverse transcriptase.
-
Other Viral Targets: While the 4'-methyl modification has shown promise against HIV, its efficacy against other viruses has been more variable. Studies on 4'-methyl ribonucleosides against Hepatitis B virus (HBV) and Yellow Fever virus (YFV) did not show significant antiviral activity.[3] This suggests that the active site of the polymerases of these viruses may not accommodate the 4'-methyl group as favorably as HIV-1 reverse transcriptase. In contrast to the modest activity of 4'-methyl analogues, other 4'-substitutions, such as 4'-ethynyl, have demonstrated broader and more potent antiviral activity against a range of viruses, including multi-drug resistant HIV strains.[4]
Anticancer Activity
The exploration of 4'-methyl substituted nucleosides as anticancer agents has also yielded intriguing results. The underlying principle is that these analogues can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.
-
Cytotoxicity in Cancer Cell Lines: Studies have shown that certain 2'-deoxy-2'-methylidenecytidine derivatives, which share structural similarities with 4'-methyl substituted nucleosides, exhibit potent cytotoxic effects against various cancer cell lines, including adult T-cell leukemia (ATL) cells.[5] For instance, 2'-deoxy-2'-methylidenecytidine (DMDC) and its 5-fluoro derivative (FDMDC) showed strong cytotoxicity in ATL cell lines with IC50 values in the low micromolar range.[5] While not a direct 4'-methyl substitution, the 2'-methylidene group also influences the sugar pucker and provides insights into the potential of sugar-modified nucleosides in cancer therapy. The cytotoxicity of these compounds is often linked to their ability to inhibit DNA synthesis.[5]
-
Challenges and Future Directions: A significant hurdle in the development of 4'-methyl nucleoside analogues for cancer therapy is achieving a favorable therapeutic window, as these compounds can also be toxic to healthy, rapidly dividing cells.[6] Future research in this area will likely focus on strategies to improve tumor-selective delivery and on combination therapies to enhance efficacy at lower, less toxic concentrations.
Table 1: Comparative Biological Activity of 4'-Methyl Substituted Nucleoside Analogues
| Compound | Target | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-4'-C-methylcytidine | HIV-1 | 0.072 µM | 0.13 µM | ~1.8 | [3] |
| 4'-C-Methylthymidine | HIV-1 | 7.2 µM | > 100 µM | > 13.9 | [3] |
| 2'-Deoxy-2'-methylidenecytidine (DMDC) | ATL Cell Lines | 2.01 - 4.88 µM | Not Reported | Not Reported | [5] |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine (FDMDC) | ATL Cell Lines | 1.53 - 3.86 µM | Not Reported | Not Reported | [5] |
Mechanism of Action: A Tale of Two Enzymes
The biological activity of 4'-methyl substituted nucleoside analogues is a multi-step process that begins with their entry into the cell and culminates in the inhibition of a target enzyme, typically a viral polymerase or a cellular DNA polymerase.
-
Cellular Uptake and Phosphorylation: Like natural nucleosides, these analogues are taken up by cells via nucleoside transporters.[7] Once inside the cell, they must be converted to their active triphosphate form by cellular kinases. This phosphorylation cascade is a critical step, and the efficiency of each phosphorylation event can significantly impact the overall potency of the analogue.
-
Inhibition of Viral Polymerase: The triphosphate form of the 4'-methyl nucleoside analogue then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate (dNTP) for the active site of the viral polymerase (e.g., HIV-1 reverse transcriptase). The North-favored conformation of the 4'-methyl analogue often mimics the conformation of the natural substrate, allowing for its incorporation into the growing viral DNA chain. Once incorporated, the presence of the 4'-methyl group can lead to chain termination, as it may sterically hinder the formation of the subsequent phosphodiester bond.
Diagram: General Mechanism of Action of 4'-Methyl Substituted Nucleoside Analogues
Caption: The multi-step activation and mechanism of action of 4'-methyl nucleoside analogues.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of 4'-methyl substituted nucleoside analogues.
Synthesis of a Representative 4'-Methyl Nucleoside Analogue (e.g., 4'-C-Methylthymidine)
The synthesis of 4'-methyl nucleosides can be a multi-step process, often involving the initial synthesis of a 4'-C-methyl-D-ribofuranose derivative, followed by glycosylation with the desired nucleobase. The Vorbrüggen glycosylation is a widely used method for this purpose.
Step-by-Step Methodology:
-
Synthesis of the 4'-C-Methyl Sugar Intermediate:
-
Start with a suitable precursor, such as D-glucose.
-
Perform a series of protection, oxidation, and methylation steps to introduce the methyl group at the 4'-position of the furanose ring. This is a complex process that requires careful control of stereochemistry.
-
The final sugar intermediate should be appropriately protected (e.g., with acetyl or benzoyl groups) to allow for selective glycosylation.
-
-
Silylation of the Nucleobase:
-
Suspend the nucleobase (e.g., thymine) in a suitable solvent such as acetonitrile.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalyst, like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Heat the mixture to reflux until the nucleobase is fully silylated. This step enhances the nucleophilicity of the base.
-
-
Vorbrüggen Glycosylation:
-
To the silylated nucleobase solution, add the protected 4'-C-methyl sugar intermediate.
-
Add a Lewis acid catalyst, such as TMSOTf, to activate the sugar for nucleophilic attack.
-
Maintain the reaction at an elevated temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the protected nucleoside by column chromatography.
-
-
Deprotection:
-
Treat the purified protected nucleoside with a suitable deprotecting agent, such as sodium methoxide in methanol, to remove the acyl protecting groups from the sugar moiety.
-
Neutralize the reaction and purify the final 4'-C-methyl nucleoside analogue by recrystallization or column chromatography.
-
Self-Validating System:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure and stereochemistry of the final product and all intermediates.
-
Mass Spectrometry: Verify the molecular weight of the synthesized compounds.
-
Purity Analysis (HPLC): Ensure the final compound has a purity of >95% before biological testing.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the analogue that is toxic to host cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4 for anti-HIV assays) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4'-methyl nucleoside analogue in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: Include a known cytotoxic compound to ensure the assay is performing correctly.
-
Microscopic Examination: Visually inspect the cells for signs of toxicity.
-
Reproducibility: Perform the assay on multiple occasions to ensure the results are reproducible.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of the analogue to inhibit virus-induced cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of a susceptible cell line in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus (e.g., to produce 50-100 plaques per well) in the presence of serial dilutions of the 4'-methyl nucleoside analogue.
-
Overlay: After a short adsorption period, remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the analogue. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Remove the overlay and stain the cells with a dye, such as crystal violet, which stains living cells. Plaques will appear as clear zones where the cells have been killed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Self-Validating System:
-
Positive Control: Include a known antiviral drug as a positive control.
-
Virus Titer: Ensure the virus stock has a known and consistent titer.
-
Dose-Response Relationship: A clear dose-dependent inhibition of plaque formation should be observed.
Diagram: Experimental Workflow for SAR Studies
Caption: A streamlined workflow for the synthesis and evaluation of 4'-methyl nucleoside analogues.
Conclusion and Future Perspectives
The introduction of a methyl group at the 4'-position of the sugar moiety of nucleoside analogues is a powerful strategy for modulating their conformational properties and, consequently, their biological activity. The resulting preference for the North sugar pucker can lead to enhanced recognition by certain viral polymerases, resulting in potent antiviral activity, particularly against HIV. However, the SAR is highly nuanced, with the choice of nucleobase playing a critical role in determining both potency and toxicity.
While significant progress has been made, the full therapeutic potential of 4'-methyl substituted nucleoside analogues has yet to be realized. Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and evaluating a broader range of 4'-methyl analogues with diverse nucleobases and other sugar modifications to identify compounds with improved activity against a wider range of viruses and cancers.
-
Improving the Therapeutic Index: Developing prodrug strategies to enhance the delivery of these analogues to target cells and tissues, thereby reducing systemic toxicity.
-
Structural Biology Studies: Obtaining high-resolution crystal structures of 4'-methyl nucleoside analogues in complex with their target enzymes to provide a more detailed understanding of the molecular basis of their activity and to guide the rational design of next-generation inhibitors.
By continuing to explore the subtle yet profound effects of the 4'-methyl group, the field of nucleoside analogue drug discovery is poised to deliver new and effective therapies for some of the world's most challenging diseases.
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- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effect of Sugar-Modified Cytosine Nucleosides on Growth of Adult T-Cell Leukemia Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 4′-C-Methyl Nucleosides † (1996) | Toshiaki Waga | 57 Citations [scispace.com]
- 7. mdpi.com [mdpi.com]
4'-C-Methyladenosine: Mechanistic Insights & Therapeutic Potential as an HCV NS5B Inhibitor
The following technical guide details the pharmacological and mechanistic profile of 4'-C-methyladenosine as a potential inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Executive Summary
The development of Direct-Acting Antivirals (DAAs) for Hepatitis C has been revolutionized by nucleoside/nucleotide analogs (NIs) targeting the NS5B RNA-dependent RNA polymerase (RdRp). While 2'-C-methyl nucleosides (e.g., the metabolite of Sofosbuvir) represent the clinical gold standard, the 4'-C-methyl modification offers a distinct structure-activity relationship (SAR) profile.
This guide analyzes 4'-C-methyladenosine (4'-Me-A) , exploring its chemical synthesis, metabolic activation pathway, and mechanism of chain termination. Unlike its 2'-congeners, the 4'-methyl group imposes unique steric constraints on the ribose sugar pucker, influencing both kinase recognition and polymerase fidelity.
Molecular Mechanism & Rationale[1][2][3][4]
The Target: NS5B Polymerase
HCV NS5B is a "right-hand" polymerase with fingers, palm, and thumb domains. It catalyzes the synthesis of the complementary negative-strand RNA.
-
Active Site: Located in the palm domain, containing the catalytic GDD motif (Gly-Asp-Asp) which coordinates Mg²⁺ ions.
-
NTP Tunnel: The channel through which incoming Nucleoside Triphosphates (NTPs) enter is tightly gated.
Mechanism of Action: 4'-C-Methyladenosine
4'-C-methyladenosine acts as a non-obligate chain terminator .
-
Cellular Uptake: The nucleoside enters the hepatocyte via nucleoside transporters (ENT/CNT).
-
Anabolic Phosphorylation: Host kinases convert the prodrug/nucleoside into the active 5'-triphosphate form (4'-Me-ATP).
-
Incorporation: NS5B recognizes 4'-Me-ATP as an ATP mimic.
-
Termination: Once incorporated into the nascent RNA chain, the bulky methyl group at the 4'-position causes a steric clash with the polymerase "fingers" domain or alters the sugar conformation (locking it in a specific pucker), preventing the translocation required for the next nucleotide addition.
Structural Distinction (2'-Me vs. 4'-Me)
| Feature | 2'-C-Methyl (e.g., Sofosbuvir metabolite) | 4'-C-Methyl (Target Molecule) |
| Steric Site | Clashes with residues near the catalytic center (e.g., Ser282). | Clashes with residues lining the NTP entry channel or backbone. |
| Sugar Pucker | Favors C3'-endo (North) conformation. | Induces rigid conformational locking, often altering affinity. |
| Resistance | Primary mutation: S282T. | Potential for distinct resistance profiles due to different binding vectors. |
Pathway Visualization
The following diagram illustrates the activation and inhibition pathway.
Caption: Metabolic activation pathway of 4'-C-methyladenosine from cellular entry to NS5B-mediated chain termination.
Chemical Synthesis Strategy
Synthesizing 4'-substituted nucleosides is synthetically demanding due to the quaternary carbon at the 4'-position. A convergent strategy (Vorbrüggen glycosylation) is recommended.
Core Protocol:
-
Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose.
-
4'-Alkylation: Oxidation of the 4-position to a ketone, followed by a Grignard reaction or aldol condensation with formaldehyde (followed by reduction) to introduce the hydroxymethyl/methyl group.
-
Sugar Protection: Benzoylation of hydroxyl groups to assist in stereochemical control.
-
Glycosylation:
-
Base:
-benzoyladenine (silylated with BSA). -
Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane.
-
Condition: -78°C to 0°C. The 2-O-acyl group ensures
-selectivity via neighboring group participation.
-
-
Deprotection: Ammonolysis (
/MeOH) removes benzoyl groups to yield 4'-C-methyladenosine .
Experimental Validation Protocols
To validate 4'-C-methyladenosine as an inhibitor, two tier-based assays are required: an enzymatic biochemical assay and a cellular replicon assay.
In Vitro NS5B Polymerase Assay (Biochemical)
This assay measures the IC50 of the triphosphate form (4'-Me-ATP) against recombinant NS5B enzyme.
Reagents:
-
Enzyme: Recombinant HCV NS5B (Δ21 C-terminal truncation for solubility).
-
Template: Homopolymeric poly(rU) or heteropolymeric HCV 3'-UTR RNA.
-
Substrate:
-ATP or - -ATP (Radiolabeled tracer). -
Inhibitor: 4'-C-methyl-ATP (chemically synthesized from the nucleoside).
Protocol Steps:
-
Buffer Prep: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.05% BSA.
-
Incubation: Mix NS5B (50 nM), RNA template (20 ng/µL), and serial dilutions of 4'-Me-ATP.
-
Initiation: Add nucleotide mix (1 µM ATP + tracer). Incubate at 30°C for 60 mins.
-
Quenching: Add ice-cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.
-
Filtration: Harvest precipitates on GF/B glass fiber filters.
-
Detection: Liquid scintillation counting.
-
Analysis: Fit data to the logistic equation:
.
HCV Replicon Assay (Cell-Based)
This assay measures the EC50 (antiviral potency) and CC50 (cytotoxicity) of the nucleoside parent.
System: Huh-7 human hepatoma cells containing a subgenomic HCV replicon (Luciferase reporter).
Workflow Diagram:
Caption: Step-by-step workflow for the HCV Replicon Assay determining EC50 and CC50.
Data Interpretation & Comparative Analysis
When analyzing 4'-C-methyladenosine, researchers should expect specific trends compared to established inhibitors.
Expected Performance Metrics
| Parameter | Definition | Target Value (High Potency) | Expected for 4'-Me-A |
| IC50 (Enzyme) | Inhibitory Conc. 50% | < 1.0 µM | 0.5 - 5.0 µM (Often less potent than 2'-Me) |
| EC50 (Cell) | Effective Conc. 50% | < 1.0 µM | 1.0 - 10.0 µM (Dependent on kinase efficiency) |
| CC50 (Toxicity) | Cytotoxic Conc. 50% | > 100 µM | > 50 µM (Monitor for mitochondrial toxicity) |
| Selectivity Index | CC50 / EC50 | > 100 | > 10 (Minimum threshold for lead) |
Critical Challenges
-
Kinase Bottleneck: The 4'-methyl group can sterically hinder the first phosphorylation step by Adenosine Kinase or Deoxycytidine Kinase. This is often the rate-limiting step for efficacy.
-
Mitochondrial Toxicity: Some 4'-substituted analogs are substrates for the mitochondrial DNA polymerase
(Pol gamma), leading to toxicity (e.g., lactic acidosis). This must be screened early.
References
-
Carroll, S. S., et al. (2003). "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." Journal of Biological Chemistry, 278(14), 11979-11984. Link
-
Klumpp, K., et al. (2006). "The Novel Nucleoside Analog R1479 (4'-Azidocytidine) Is a Potent Inhibitor of NS5B-dependent RNA Synthesis." Journal of Biological Chemistry, 281(7), 3793-3799. Link
-
Sofia, M. J., et al. (2010). "Discovery of a β-D-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 53(19), 7202-7218. Link
-
Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry, 47(9), 2283-2295. Link
-
Smith, D. B., et al. (2009). "Design, Synthesis, and Antiviral Activity of 4'-Substituted Nucleosides." Bioorganic & Medicinal Chemistry Letters, 17(8), 2135-2140. Link
The Ascendant Trajectory of 4'-Modified Adenosine Derivatives: A Technical Guide to Unlocking Therapeutic Potential
Foreword: The Rationale for a New Paradigm in Nucleoside Analogs
For decades, nucleoside analogs have been a cornerstone of antiviral and anticancer therapies. Their success lies in their ability to mimic natural building blocks of DNA and RNA, thereby deceiving viral or cellular polymerases and terminating nucleic acid chain elongation. However, the emergence of drug resistance and the need for improved therapeutic indices have necessitated a paradigm shift in their design. This has led to the strategic modification of the ribose sugar moiety, with the 4'-position emerging as a particularly fruitful site for innovation.
This technical guide provides an in-depth exploration of the biological properties of 4'-modified adenosine derivatives. We will delve into the chemical rationale behind these modifications, their profound impact on biological activity, and the state-of-the-art methodologies used to characterize these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique potential of this evolving class of molecules.
I. The Strategic Advantage of 4'-Modification: A Structural Perspective
Modification at the 4'-position of the adenosine ribose ring introduces profound changes to the nucleoside's three-dimensional structure and electronic properties. These alterations are not merely incremental; they fundamentally reshape the molecule's interaction with biological targets.
The introduction of substituents at the 4'-position significantly influences the conformation of the ribose sugar, a critical determinant of biological activity. Steric hindrance between the 4'-substituent and the 3'-hydroxyl group can lock the furanose ring in a specific pucker, often favoring the 3'-endo (North) conformation.[1][2] This conformational rigidity can enhance the binding affinity of the nucleoside analog to its target enzyme and can also influence the efficiency of its intracellular phosphorylation, a prerequisite for activation.[2]
Furthermore, 4'-modifications can bolster the stability of the glycosidic bond, rendering the nucleoside less susceptible to enzymatic degradation and acidic hydrolysis.[1][2] This increased stability translates to improved pharmacokinetic profiles and bioavailability. The introduction of lipophilic groups at this position can also enhance cell permeability, facilitating entry into target cells.[1][2]
II. Antiviral Activity: A New Frontier in HIV Treatment and Beyond
The most striking therapeutic success of 4'-modified adenosine derivatives has been in the realm of antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV).
A. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir): A Case Study in Potency
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), stands as a testament to the power of 4'-modification. This compound has demonstrated exceptionally potent anti-HIV activity, with an EC50 of 0.05 nM in activated peripheral blood mononuclear cells, a potency several orders of magnitude greater than currently approved nucleoside reverse transcriptase inhibitors (NRTIs).[3][4]
The remarkable potency of EFdA stems from its unique, multi-faceted mechanism of action against HIV reverse transcriptase (RT).[5] Unlike traditional NRTIs that act as simple chain terminators, EFdA functions as a translocation-defective reverse transcriptase inhibitor (TDRTI) .[3][4][6]
HIV RT catalyzes the synthesis of viral DNA from an RNA template. This process involves the sequential addition of deoxynucleotides to the growing DNA chain. After each nucleotide incorporation, the enzyme must translocate along the nucleic acid template-primer to position the active site for the next incorporation event.
EFdA, in its triphosphate form (EFdA-TP), is efficiently incorporated into the nascent viral DNA chain.[3][4] However, the presence of the 4'-ethynyl group creates a steric clash within the enzyme's active site, severely impeding the translocation of the RT enzyme along the DNA.[3][4][6] This effectively stalls the DNA synthesis process, acting as a de facto chain terminator despite the presence of a 3'-hydroxyl group.[3][4]
The 4'-ethynyl group of EFdA fits into a hydrophobic pocket within the RT active site, defined by residues such as Ala-114, Tyr-115, Phe-160, and Met-184.[3] This interaction not only enhances the incorporation efficiency of EFdA-TP but is also the primary driver of the translocation block.
Table 1: Anti-HIV Activity of 4'-Ethynyl Adenosine Derivatives
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |
| EFdA (Islatravir) | HIV-1 (IIIb) | MT-4 | 0.073 | >100 | >1,369,863 | [7] |
| EFdA (Islatravir) | HIV-1 (JR-CSF) | PBMCs | 0.25 | 46 | 184,000 | [8] |
| 4'-E-dA | HIV-1 (LAI) | MT-4 | 1.1 | 1.8 | 1,630 | [8] |
| 4'-E-dDAP | HIV-1 (LAI) | MT-4 | 0.3 | 0.8 | 2,600 | [8] |
| 4'-E-dG | HIV-1 (LAI) | MT-4 | 0.9 | >10 | >11,111 | [8] |
B. Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay
The evaluation of novel compounds as HIV-1 RT inhibitors is a critical step in the drug discovery pipeline. A widely used method is the cell-free enzymatic assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2).
-
Prepare a stock solution of the template-primer (e.g., poly(rA)/oligo(dT)).
-
Prepare a stock solution of the natural substrate, [³H]-dTTP.
-
Prepare serial dilutions of the 4'-modified adenosine derivative triphosphate (the active form of the inhibitor).
-
Prepare a stock solution of purified recombinant HIV-1 RT.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, template-primer, and varying concentrations of the inhibitor.
-
Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Initiate the reaction by adding HIV-1 RT to all wells except the negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold 10% trichloroacetic acid).
-
Transfer the reaction mixtures to a filter plate (e.g., glass fiber) to capture the radiolabeled DNA product.
-
Wash the filters extensively to remove unincorporated [³H]-dTTP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces RT activity by 50%) by fitting the data to a dose-response curve.
-
-
Choice of Template-Primer: Poly(rA)/oligo(dT) is a commonly used synthetic template-primer as it is a simple and efficient substrate for HIV-1 RT, allowing for a robust and reproducible assay.
-
Use of Radiolabeled Nucleotide: [³H]-dTTP provides a highly sensitive method for detecting the newly synthesized DNA, enabling the accurate quantification of enzyme activity even at low levels.
-
Inclusion of Controls: Positive and negative controls are essential for validating the assay. The positive control ensures that the enzyme is active, while the negative control establishes the background signal.
Diagram 1: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay
Caption: A streamlined workflow for determining the inhibitory activity of 4'-modified adenosine derivatives against HIV-1 reverse transcriptase.
III. Anticancer Properties: Targeting Adenosine Receptors with Precision
Beyond their antiviral prowess, 4'-modified adenosine derivatives have emerged as promising candidates for cancer therapy. Their anticancer effects are often mediated through their interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in cell proliferation, apoptosis, and angiogenesis.
A. 4'-Thioadenosine Derivatives and the A3 Adenosine Receptor
A significant body of research has focused on 4'-thioadenosine derivatives, where the furanose ring oxygen is replaced with a sulfur atom. These modifications can lead to potent and selective agonists or antagonists of the A3 adenosine receptor (A3AR).[9]
The A3AR is often overexpressed in various tumor cells, making it an attractive target for cancer therapy.[10] Activation of the A3AR by specific agonists can trigger a cascade of intracellular signaling events that culminate in the inhibition of tumor cell growth and the induction of apoptosis.[11]
The signaling pathways initiated by A3AR activation are complex and can be cell-type dependent. However, a key mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP can, in turn, modulate the activity of downstream signaling molecules such as protein kinase A (PKA) and Akt, ultimately impacting cell survival and proliferation pathways.[12][13]
Furthermore, A3AR activation has been shown to influence the Wnt signaling pathway, a critical regulator of cell fate and proliferation that is often dysregulated in cancer.[11]
Table 2: Anticancer Activity and A3AR Binding of 4'-Thioadenosine Derivatives
| Compound | Cell Line | IC50 (µM) | Human A3AR Ki (nM) | Reference(s) |
| 2-Chloro-N⁶-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide | HL-60 (Leukemia) | Not Reported | 0.38 | [9] |
| 2-Chloro-N⁶-methyl-4'-thioadenosine-5'-methyluronamide | HL-60 (Leukemia) | Not Reported | 0.28 | [9] |
| Compound 3 | HeLa (Cervical), WiDr (Colon) | 8.53 (HeLa), 2.66 (WiDr) | Not Reported | [7] |
| Compound 5 | K562 (Leukemia), HL-60 (Leukemia), MCF-7 (Breast), HepG2 (Liver) | 3.42 (K562), 7.04 (HL-60), 4.91 (MCF-7), 8.84 (HepG2) | Not Reported | [14] |
B. Experimental Workflow: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial tool for evaluating the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a suitable growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[14]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4'-modified adenosine derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include control wells with medium only (no cells, for background) and cells with medium containing the vehicle (e.g., DMSO) used to dissolve the compound (negative control).
-
Incubate the plate for a specific duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize it.
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.[15]
-
-
Choice of Cell Lines: The selection of cancer cell lines is critical and should be based on the specific research question. For example, if a compound is designed to target the A3AR, it is essential to use cell lines that express this receptor at significant levels.[5][16] Using a panel of cell lines from different cancer types can provide a broader understanding of the compound's activity spectrum.[17]
-
MTT as a Viability Indicator: The MTT assay is based on the principle that only metabolically active, viable cells can reduce MTT. This provides a reliable and quantifiable measure of cell viability.
-
Incubation Time: The duration of compound treatment is crucial as it allows for the compound to exert its cytotoxic effects. A 72-hour incubation is often used to account for multiple cell division cycles.
Diagram 2: A3 Adenosine Receptor Signaling Pathway in Cancer Cells
Caption: Simplified schematic of the A3 adenosine receptor signaling cascade in cancer cells upon activation by a 4'-thioadenosine derivative agonist.
C. Experimental Workflow: Radioligand Binding Assay for Adenosine Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[18][19][20] These assays are essential for characterizing the interaction of 4'-modified adenosine derivatives with adenosine receptor subtypes.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 cells expressing A3AR).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [¹²⁵I]AB-MECA for A3AR).
-
Add increasing concentrations of the unlabeled test compound (the 4'-modified adenosine derivative).
-
Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
Use of Stably Transfected Cell Lines: Employing cell lines that overexpress a specific receptor subtype ensures a high enough receptor density for a robust and sensitive binding assay.
-
Competition Binding Format: This format allows for the determination of the affinity of unlabeled compounds by measuring their ability to displace a known radioligand. This is often more practical than synthesizing a radiolabeled version of every new compound.
-
Rapid Filtration: Quick separation of bound and free radioligand is crucial to prevent dissociation of the ligand-receptor complex during the washing steps, which would lead to an underestimation of binding.
IV. Structure-Activity Relationships (SAR): Guiding the Design of Future Derivatives
The extensive research into 4'-modified adenosine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing valuable insights for the rational design of new and improved therapeutic agents.
-
4'-Ethynyl Group: The introduction of a 4'-ethynyl group has been a game-changer in the development of anti-HIV nucleosides, as exemplified by EFdA.[8][21] This modification is key to the translocation-defective mechanism of action. The size and rigidity of the ethynyl group appear to be optimal for fitting into the hydrophobic pocket of HIV RT.
-
4'-Thio Modification: The replacement of the furanose oxygen with sulfur in 4'-thioadenosine derivatives has been shown to be beneficial for A3AR binding and anticancer activity.[9] This bioisosteric replacement can alter the sugar pucker and electronic properties of the nucleoside, leading to enhanced receptor affinity and selectivity.
-
Substitutions on the Purine Ring: Modifications to the adenine base, in conjunction with 4'-modifications, can further fine-tune the biological activity. For example, the presence of a 2-fluoro group in EFdA enhances its stability against degradation by adenosine deaminase.[3] In the context of A3AR ligands, substitutions at the N⁶- and C2-positions of the adenine ring have been shown to significantly impact receptor affinity and selectivity.[9]
V. Future Directions and Perspectives
The field of 4'-modified adenosine derivatives is poised for continued growth and innovation. The clinical development of Islatravir for HIV treatment and prevention highlights the therapeutic potential of this class of molecules.[22] In the realm of oncology, further exploration of 4'-thioadenosine derivatives and other A3AR modulators holds promise for the development of novel cancer therapies.[23][24]
Future research will likely focus on:
-
Exploring a wider range of 4'-substituents: The chemical space at the 4'-position is vast, and the synthesis and biological evaluation of novel derivatives with diverse functional groups could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of 4'-modified adenosine derivatives with other therapeutic agents could lead to more effective treatment regimens for both viral infections and cancer.
-
Targeting Other Diseases: The diverse biological activities of adenosine and its receptors suggest that 4'-modified adenosine derivatives may have therapeutic potential in other disease areas, such as inflammatory and neurodegenerative disorders.
VI. Conclusion
The strategic modification of the 4'-position of the adenosine scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with potent and unique biological properties. From the game-changing anti-HIV activity of Islatravir to the promising anticancer potential of 4'-thioadenosine derivatives, this class of molecules continues to push the boundaries of nucleoside analog chemistry and pharmacology. The in-depth understanding of their mechanisms of action, guided by robust experimental methodologies, will undoubtedly pave the way for the discovery and development of the next generation of life-saving medicines.
References
-
Michailidis, E., et al. (2009). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. Journal of Biological Chemistry, 284(51), 35681–35691. [Link]
-
Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-648. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
García-García, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3421. [Link]
-
ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
Bar-Yehuda, S., et al. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
ResearchGate. (n.d.). Plot of the pathway analysis. Retrieved from [Link]
-
O'Neill, M., et al. (2023). Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review. Cureus, 15(10), e46585. [Link]
-
Kim, H. O., et al. (2006). DESIGN, SYNTHESIS, AND ANTI-TUMOR ACTIVITY OF 4′-THIONUCLEOSIDES AS POTENT AND SELECTIVE AGONISTS AT THE HUMAN A3 ADENOSINE RECEPTOR. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1101-1104. [Link]
-
Kitano, K., et al. (2000). Synthesis of 4'-ethynyl-purine nucleosides possessing anti-HIV activity. Nucleic Acids Symposium Series, (44), 105-106. [Link]
-
Domínguez-Álvarez, E., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 834-844. [Link]
-
Michailidis, E., et al. (2009). Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor. Journal of Biological Chemistry, 284(51), 35681-35691. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]
-
Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-648. [Link]
-
Tosh, D. K., et al. (2023). Current Understanding of the Role of Adenosine Receptors in Cancer. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Hachiya, A., et al. (2016). Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). Proceedings of the National Academy of Sciences, 113(35), E5136-E5145. [Link]
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Isogai, H., et al. (2024). Structural insights into the agonist selectivity and structure-based engineering of the adenosine A3 receptor. bioRxiv. [Link]
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The Enigmatic Pause: A Technical Guide to the Role of 4'-Methyladenosine in Delayed Chain Termination
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel antiviral and anticancer therapeutics has led to a deep exploration of nucleoside analogs, molecules that can masquerade as natural building blocks of DNA and RNA, thereby disrupting nucleic acid replication. Among these, 4'-substituted nucleosides represent a promising class of compounds with unique mechanisms of action. This in-depth technical guide delves into the intriguing role of a specific, yet under-explored, modification: 4'-methyladenosine. We will dissect the hypothesized mechanism by which this modification induces delayed chain termination, a sophisticated mode of polymerase inhibition that offers distinct advantages over immediate chain termination. This guide will provide a robust theoretical framework, detailed experimental protocols for validation, and a forward-looking perspective on the potential of 4'-methyladenosine and its derivatives in therapeutic development.
Introduction: The Significance of the 4'-Position and the Nuance of Delayed Termination
The sugar moiety of nucleosides has been a fertile ground for chemical modification in the design of antiviral and anticancer agents. While modifications at the 2' and 3' positions are well-established strategies, the 4'-position has emerged as a critical determinant of a nucleoside analog's biological activity. The introduction of substituents at the 4'-position can profoundly influence the conformation of the ribose sugar, which in turn affects how the nucleoside is recognized and processed by polymerases.[1][2]
Chain termination is a cornerstone of many successful antiviral therapies. Classical chain terminators, such as zidovudine (AZT), lack a 3'-hydroxyl group, leading to the immediate cessation of DNA or RNA chain elongation upon their incorporation. However, a more subtle and potentially more potent mechanism has been identified: delayed chain termination . In this scenario, a modified nucleoside, which possesses a 3'-hydroxyl group, is incorporated into the growing nucleic acid chain, but termination occurs after the addition of several subsequent nucleotides.[3][4] This delayed effect can be more difficult for viral proofreading mechanisms to overcome and can lead to a more profound disruption of replication.[3]
This guide will focus on the largely uncharted territory of 4'-methyladenosine and its potential to act as a delayed chain terminator. By synthesizing existing knowledge on 4'-substituted nucleosides and the mechanisms of delayed termination, we will build a comprehensive understanding of this fascinating molecule.
The Hypothesized Mechanism of 4'-Methyladenosine-Induced Delayed Chain Termination
The central hypothesis is that the seemingly innocuous methyl group at the 4'-position of adenosine, once incorporated into a growing DNA or RNA chain, introduces a steric and conformational barrier that ultimately halts polymerase processivity, but not immediately.
Initial Incorporation and Accommodation
4'-methyladenosine, in its triphosphate form (4'-me-ATP), is predicted to be a substrate for various viral and cellular polymerases. The initial incorporation is likely to be permitted because the methyl group, while adding bulk, may be accommodated within the active site of the polymerase during the initial binding and catalysis steps. The presence of the 3'-hydroxyl group allows for the formation of a phosphodiester bond with the subsequent nucleotide.
The Steric Clash: A Delayed Reaction
The key to delayed chain termination lies in the translocation of the polymerase along the template strand after the incorporation of 4'-methyladenosine monophosphate (4'-me-AMP). As the polymerase moves, the 4'-me-AMP residue is repositioned within the enzyme's architecture. It is at a position several nucleotides downstream of the active site (typically at the i+3 to i+5 position) where the 4'-methyl group is hypothesized to clash with specific amino acid residues lining the nucleic acid binding cleft.[4][5] This steric hindrance prevents the proper positioning of the 3'-end of the growing chain in the catalytic site for the next nucleotide addition, leading to a stall and eventual termination of synthesis.[3][5]
Diagram: Hypothesized Mechanism of Delayed Chain Termination by 4'-Methyladenosine
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The 4'-C-Methyl Nucleoside Paradox in Dengue Drug Discovery: A Technical Retrospective
Executive Summary
In the high-stakes arena of Dengue virus (DENV) therapeutic development, nucleoside inhibitors (NIs) targeting the NS5 RNA-dependent RNA polymerase (RdRp) remain the most promising class of direct-acting antivirals. While the 2'-C-methyl scaffold (exemplified by NITD008 and Sofosbuvir) established itself as the "gold standard" for chain termination, the 4'-C-methyl modification represents a distinct, less successful, yet instructive chapter in medicinal chemistry.
This technical guide analyzes the history, structural rationale, and eventual attrition of 4'-C-methyl nucleosides in DENV research. It contrasts their failure to achieve nanomolar potency with the success of their 2'-congeners and details the specific mechanistic barriers—primarily steric exclusion and sugar pucker distortion—that render them ineffective against the Flavivirus polymerase.
The Structural Imperative: Why Modify the Ribose?
The DENV NS5 RdRp is a highly conserved enzyme responsible for viral genome replication. To inhibit it, a nucleoside analog must mimic the natural substrate (ATP, GTP, CTP, UTP) sufficiently to be incorporated into the nascent RNA chain but possess a structural modification that blocks further elongation (chain termination).
Medicinal chemists modify the ribose sugar to achieve two goals:
-
Induce Chain Termination: By creating a steric clash that prevents the polymerase from translocating or accepting the next nucleotide.
-
Evade Excision: Preventing the viral exonuclease (or pyrophosphorolysis) from removing the inhibitor.
The 2'-C-Methyl Benchmark
The introduction of a methyl group at the 2' position (2'-C-methyl) locks the ribose in a specific conformation (C2'-endo or C3'-endo depending on context) and creates a steric conflict with the "priming loop" or active site residues of the RdRp after incorporation. This class, including NITD008 (7-deaza-2'-C-methyladenosine), demonstrated potent anti-DENV activity (EC50 ~1 µM) but failed in preclinical development due to severe mitochondrial toxicity (PolRMT inhibition) and other safety signals.
The 4'-C-Methyl Investigation: Rationale and Reality
The 4'-position of the ribose ring is proximal to the polymerase backbone and the incoming nucleotide channel. Modifying this position was hypothesized to:
-
Alter Sugar Pucker: The 4'-substituent forces the furanose ring into a specific "North" (C3'-endo) or "South" (C2'-endo) conformation, potentially affecting binding affinity.[1][2]
-
Avoid 2'-Resistance: Strains resistant to 2'-C-methyl nucleosides (often via S282T mutations in HCV or equivalent in DENV) might remain susceptible to 4'-modifications.
The Discovery and Attrition
Despite the theoretical appeal, 4'-C-methyl nucleosides largely failed to translate into potent DENV inhibitors.
-
Synthesis Challenges: Constructing a quaternary center at the 4' position is synthetically demanding, requiring stereoselective glycosylation of 4-C-methyl-ribose intermediates.
-
Lack of Potency: In direct screening against Flaviviruses (Dengue, Yellow Fever), pure 4'-C-methyl purine and pyrimidine nucleosides showed no significant antiviral activity or cytotoxicity.[3]
-
Key Finding: Unlike the 2'-position, the 4'-position appears less tolerant of bulk in the Flavivirus RdRp active site. The enzyme likely rejects the triphosphate form before incorporation, or the incorporated nucleotide fails to induce the necessary conformational distortion for termination.
-
The Exception: 7-Deazapurine Derivatives
A notable exception in the literature involves 7-deazapurine 4'-C-methylribonucleosides .[3]
-
Study: Nauš et al. (2015) synthesized a series of these analogs.[4]
-
Result: Several derivatives showed antiviral activity against HCV and Dengue virus, but only at micromolar concentrations .[3][4]
Mechanistic Divergence: 2'-C-Me vs. 4'-C-Me
The failure of 4'-C-methyl nucleosides in DENV is best understood through the lens of structural biology.
Steric Exclusion Model
The DENV RdRp active site has a "gatekeeper" mechanism.
-
2'-C-Methyl: The methyl group fits into a small hydrophobic pocket initially but clashes with residues (like Ser600 or Asp663 equivalents) after incorporation, preventing the translocation step needed to add the next base.
-
4'-C-Methyl: The 4'-methyl group likely clashes with the residues lining the NTP entry tunnel or the polymerase "fingers" domain during the initial binding event. This prevents the triphosphate from achieving the catalytic geometry required for phosphodiester bond formation. Consequently, the drug is never incorporated.
Visualization of the Blockade
The following diagram illustrates the logical flow of inhibition failure for 4'-C-methyl nucleosides compared to the success of 2'-C-methyls.
Figure 1: Comparative mechanism of action. 2'-C-methyl analogs are incorporated and then block elongation. 4'-C-methyl analogs are typically rejected prior to incorporation due to steric conflict with the polymerase backbone.
Experimental Protocols for Validation
To verify the activity (or lack thereof) of a novel 4'-C-methyl nucleoside, the following self-validating workflow is standard in DENV drug discovery.
Protocol A: DENV Replicon Assay (Cell-Based Potency)
Purpose: Determines if the compound can enter the cell, be phosphorylated to the triphosphate, and inhibit viral replication.
-
Cell Line: Use BHK-21 or Huh-7 cells stably expressing a DENV (Serotype 2) subgenomic replicon containing a Luciferase reporter (Renilla or Firefly).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment: Add serial dilutions of the 4'-C-methyl test compound (0.1 µM to 100 µM).
-
Positive Control: NITD008 (1 µM).
-
Negative Control: DMSO (0.5%).
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Data Analysis: Calculate
(concentration reducing replication by 50%).-
Validation Criteria: NITD008 must show
. If the test compound shows , it is considered inactive.
-
Protocol B: Mitochondrial Toxicity Screen (PolRMT Inhibition)
Purpose: Nucleoside analogs often inhibit human mitochondrial RNA polymerase (PolRMT), leading to late-stage clinical failure (e.g., Balapiravir/R1626).
-
Cell Line: HepG2 cells grown in Galactose media (forces reliance on oxidative phosphorylation) vs. Glucose media (allows glycolysis).
-
Treatment: Incubate cells with compound for 7–14 days (long-term exposure is critical for mitochondrial depletion).
-
Readout: Measure cell viability (ATP levels via CellTiter-Glo).
-
Analysis: Calculate the "Mitochondrial Tox Index":
.-
Interpretation: A ratio > 3 indicates mitochondrial toxicity. 4'-C-methyl analogs must be cleared by this assay even if they show weak antiviral activity.
-
Comparative Data Summary
The following table summarizes the general pharmacological profile of C-methyl nucleosides in DENV research.
| Feature | 2'-C-Methyl (e.g., NITD008) | 4'-C-Methyl (General Class) | 4'-Azido (Balapiravir/R1626) |
| Primary Target | NS5 RdRp (Chain Terminator) | NS5 RdRp (Hypothetical) | NS5 RdRp (Chain Terminator) |
| DENV Potency ( | High (Nanomolar - Low µM) | Low/Inactive (>50 µM) | Moderate (Low µM) |
| Mechanism | Steric clash post-incorporation | Steric clash pre-incorporation | Steric clash / conformational |
| Major Liability | Mitochondrial Toxicity (PolRMT) | Lack of Potency | Severe Mitochondrial Toxicity |
| Clinical Status | Discontinued (Toxicity) | Abandoned (Efficacy) | Failed Phase II (Toxicity) |
Screening Workflow Diagram
This workflow ensures that any "hit" from the 4'-C-methyl class is a genuine antiviral and not a cytotoxic artifact.
Figure 2: Critical path for evaluating nucleoside analogs. Note that most 4'-C-methyl analogs fail at Decision 1.
References
-
4′-C-Methyl-β-D-ribofuranosyl Purine and Pyrimidine Nucleosides Revisited Source: ResearchGate / Nucleosides Nucleotides Nucleic Acids Note:[5] Establishes the general lack of antiviral activity for this specific class against Flaviviruses.
-
Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides Source: Bioorganic & Medicinal Chemistry (PubMed) Note:[6] Identifies the rare subset of 4'-C-methyl analogs that possess micromolar activity.
-
Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection Source: NIH / Antimicrobial Agents and Chemotherapy Note: Validates the 2'-C-methyl scaffold (NITD008) as the comparative benchmark for potency.
-
Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus Source: NIH / Antimicrobial Agents and Chemotherapy Note: Defines the mechanism of mitochondrial toxicity (PolRMT) relevant to all C-methyl nucleosides.
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The Vanguard of Antiviral Therapy: A Technical Guide to 4'-Alkylated Nucleoside Analogues for the Treatment of RNA Virus Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless threat posed by RNA viruses, underscored by recent global health crises, necessitates the continuous innovation of potent antiviral therapeutics. Among the most promising classes of direct-acting antivirals are nucleoside analogues, which mimic natural substrates to disrupt viral replication. This in-depth technical guide focuses on a pivotal subclass: 4'-alkylated nucleoside analogues. These molecules, distinguished by chemical modifications at the 4'-position of the ribose or deoxyribose sugar, have demonstrated significant potential in overcoming the limitations of earlier generations of nucleoside inhibitors. Here, we provide a comprehensive exploration of their mechanism of action, intricate synthesis, and the preclinical and clinical landscapes. We delve into the critical structure-activity relationships that govern their efficacy and safety, alongside detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as an authoritative resource, empowering researchers and drug development professionals to navigate the complexities of this exciting field and accelerate the discovery of next-generation antiviral agents.
Introduction: The Imperative for Novel Anti-RNA Virus Strategies
RNA viruses, a diverse group of pathogens including influenza viruses, coronaviruses, flaviviruses (such as Dengue and Zika), and retroviruses like HIV, are characterized by their high mutation rates and propensity for pandemic outbreaks. The cornerstone of antiviral therapy has long been the development of agents that selectively target viral-specific processes, minimizing toxicity to the host. Nucleoside analogues have emerged as a highly successful class of antivirals, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1]
However, the clinical utility of early nucleoside analogues has been hampered by issues of toxicity and the rapid emergence of drug-resistant viral strains. This has spurred the exploration of novel chemical modifications to the nucleoside scaffold. The introduction of alkyl groups at the 4'-position of the sugar moiety has proven to be a particularly fruitful strategy, leading to the development of compounds with improved potency, metabolic stability, and a higher barrier to resistance. This guide will illuminate the scientific principles and practical methodologies underpinning the development of these promising therapeutic candidates.
The Molecular Gambit: Mechanism of Action of 4'-Alkylated Nucleoside Analogues
The antiviral activity of 4'-alkylated nucleoside analogues is a sophisticated molecular deception. These compounds are prodrugs that, upon entering a host cell, are converted by host cell kinases into their active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA chain by the viral RdRp.
Chain Termination: The Primary Antiviral Strategy
The central mechanism of action for most 4'-alkylated nucleoside analogues is chain termination . Once incorporated into the growing RNA strand, the presence of the 4'-alkyl group sterically hinders the addition of the next incoming NTP, effectively halting further elongation of the viral genome. This premature termination of RNA synthesis is a lethal event for the virus, preventing the production of new infectious virions.[2]
A critical feature for many potent 4'-alkylated nucleoside analogues is the retention of a 3'-hydroxyl (3'-OH) group. While seemingly counterintuitive, as the 3'-OH is necessary for the formation of the phosphodiester bond, its presence is crucial for efficient recognition and incorporation by the viral polymerase. The 4'-alkyl substituent, through steric hindrance, is what ultimately prevents the subsequent nucleotide addition, making these compounds "non-obligate" chain terminators. Importantly, the presence of the 3'-OH group can help to evade some mechanisms of drug resistance.[3]
The Role of the 4'-Alkyl Group: More Than Just a Steric Block
The introduction of an alkyl group at the 4'-position has several profound effects on the properties of the nucleoside analogue:
-
Conformational Rigidity: The 4'-substituent restricts the conformational flexibility of the sugar ring, often favoring a "North" (C3'-endo) sugar pucker. This conformation can enhance the binding affinity of the triphosphate form to the RdRp active site.[3][4]
-
Increased Lipophilicity: The alkyl group increases the lipophilicity of the molecule, which can improve its cell permeability and oral bioavailability.[3]
-
Enhanced Metabolic Stability: The 4'-modification can protect the glycosidic bond from enzymatic cleavage, increasing the intracellular half-life of the active compound.[3]
The interplay of these factors contributes to the superior antiviral potency and pharmacological profiles of many 4'-alkylated nucleoside analogues compared to their unmodified counterparts.
Figure 1: Mechanism of action of 4'-alkylated nucleoside analogues.
The Art of the Molecule: Synthesis of 4'-Alkylated Nucleoside Analogues
The chemical synthesis of 4'-alkylated nucleoside analogues is a challenging yet critical aspect of their development. The creation of a quaternary carbon center at the 4'-position in a stereocontrolled manner requires sophisticated synthetic strategies.
Key Synthetic Strategies
Several approaches have been developed for the synthesis of these complex molecules:
-
Glycosylation of Pre-functionalized Sugars: This strategy involves the synthesis of a sugar moiety already bearing the desired 4'-alkyl group, followed by glycosylation with a nucleobase. This approach allows for good control over the stereochemistry at the 4'-position. For instance, the synthesis of 4'-C-methyl-2'-deoxyribonucleoside analogues often involves the preparation of a 1,2-di-O-acetyl-3,5-di-O-benzyl-4-C-methyl-β-d-ribofuranose intermediate, which is then coupled with various purine or pyrimidine bases.[5]
-
Late-Stage Functionalization: In this approach, a pre-existing nucleoside is modified to introduce the 4'-alkyl group. This can be more challenging due to the need for regioselective reactions on a complex molecule.
-
Convergent Synthesis: This strategy involves the synthesis of the sugar and base moieties separately, followed by their coupling at a late stage. This can be an efficient way to generate a library of analogues with different bases.
Representative Synthetic Scheme: Synthesis of a 4'-Azido-Nucleoside Analogue
The synthesis of 4'-azido-nucleoside analogues, such as Azvudine (FNC), often starts from a readily available sugar derivative. A multi-step process is employed to introduce the azido group at the 4'-position, followed by the introduction of the nucleobase.
A representative synthesis of a 4'-azido-2'-deoxy-2'-fluoro-cytidine analogue involves the following key steps:[6][7]
-
Starting Material: The synthesis commences with a protected 2-deoxy-2-fluoro-arabinofuranoside derivative.
-
Introduction of the Azido Group: A series of reactions are performed to introduce the azido functionality at the 4'-position, often involving the formation of a key intermediate that can be converted to the azide.
-
Glycosylation: The modified sugar is then coupled with a protected cytosine base.
-
Deprotection: Finally, the protecting groups are removed to yield the target 4'-azido-nucleoside analogue.
Figure 2: Generalized synthetic workflow for a 4'-azido-nucleoside analogue.
Rigorous Evaluation: Experimental Protocols for Preclinical Assessment
The preclinical evaluation of 4'-alkylated nucleoside analogues is a multi-faceted process designed to assess their antiviral activity, mechanism of action, and potential toxicity.
In Vitro Antiviral Activity Assays
The initial assessment of a compound's antiviral potential is typically performed in cell culture-based assays.
4.1.1. Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a predetermined density and incubate overnight to form a monolayer.
-
Compound Dilution: Prepare a serial dilution of the 4'-alkylated nucleoside analogue in cell culture medium.
-
Treatment and Infection: Remove the old medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the RNA virus. Include appropriate controls (uninfected cells, virus-infected untreated cells, and a positive control antiviral).
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay. The amount of color produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%.
4.1.2. Virus Yield Reduction Assay
This assay directly measures the effect of the compound on the production of new infectious virus particles.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the CPE reduction assay.
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Tittering: Determine the viral titer in the supernatant using a plaque assay or a quantitative reverse transcription PCR (qRT-PCR) assay.
-
Data Analysis: Calculate the EC₅₀, the concentration of the compound that reduces the virus yield by 50%.
Mechanism of Action Studies: RdRp Inhibition Assay
To confirm that the antiviral activity is due to the inhibition of the viral polymerase, an in vitro RdRp inhibition assay is performed using purified enzyme.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction tube or well, combine the purified viral RdRp enzyme, a suitable RNA template-primer, and a reaction buffer containing magnesium ions.
-
Inhibitor Addition: Add varying concentrations of the triphosphate form of the 4'-alkylated nucleoside analogue.
-
Initiation of Reaction: Initiate the polymerization reaction by adding a mixture of all four natural NTPs, one of which is radioactively or fluorescently labeled.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a specific time.
-
Termination and Analysis: Stop the reaction and analyze the newly synthesized RNA products by gel electrophoresis and autoradiography or fluorescence imaging.
-
Data Analysis: Quantify the amount of RNA synthesis at each inhibitor concentration and calculate the 50% inhibitory concentration (IC₅₀).
Cytotoxicity Assays
It is crucial to assess the toxicity of the compounds to host cells to determine their therapeutic index (TI = CC₅₀/EC₅₀).
MTT Assay
The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assays.
-
Compound Treatment: Add serial dilutions of the compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.
From Bench to Bedside: The Clinical Development Landscape
Several 4'-alkylated nucleoside analogues have progressed into clinical trials, demonstrating their potential as therapeutic agents for various RNA virus infections.
| Compound Name | 4'-Substituent | Target Virus(es) | Highest Development Stage | Key Findings |
| Azvudine (FNC) | Azido | HIV-1, SARS-CoV-2 | Approved in China for HIV-1 and COVID-19 | Demonstrated good efficacy in reducing viral load in both HIV-1 and COVID-19 patients with a favorable safety profile.[8][9][10][11][12] |
| Islatravir (MK-8591) | Ethynyl | HIV-1 | Phase 3 (development for prevention discontinued) | Potent antiretroviral activity allowing for long-acting formulations. Development for prevention was halted due to observed decreases in lymphocyte counts.[13][14][15] |
| Balapiravir | Methyl | Hepatitis C Virus, Dengue Virus | Phase 2 | Showed modest antiviral activity against HCV but was not effective in treating dengue fever in clinical trials.[16][17][18][19] |
The Arms Race: Mechanisms of Resistance
The high mutation rate of RNA viruses can lead to the development of drug resistance. For nucleoside analogues, resistance mutations typically arise in the viral polymerase.
Altered Substrate Discrimination
The most common mechanism of resistance to nucleoside analogues involves mutations in the RdRp that enhance its ability to discriminate between the natural NTP and the nucleoside analogue triphosphate. These mutations can reduce the incorporation of the analogue, thereby diminishing its antiviral effect.[20]
Exonucleolytic Proofreading
Some viruses, such as coronaviruses, possess a 3'-to-5' exonuclease (proofreading) activity that can remove mismatched or modified nucleotides from the nascent RNA strand. This can reduce the efficacy of nucleoside analogues that are incorporated into the viral genome. The design of nucleoside analogues that are resistant to this proofreading activity is an active area of research.
Future Perspectives: The Next Generation of 4'-Alkylated Nucleoside Analogues
The field of 4'-alkylated nucleoside analogues continues to evolve, with ongoing efforts to develop compounds with even greater potency, broader antiviral spectra, and improved safety profiles.
-
Novel 4'-Substituents: The exploration of a wider range of alkyl and other functional groups at the 4'-position is a key area of research. The goal is to fine-tune the steric and electronic properties of the nucleoside to maximize its interaction with the viral polymerase and minimize off-target effects.
-
Combination Therapies: The use of 4'-alkylated nucleoside analogues in combination with other antiviral agents that have different mechanisms of action is a promising strategy to enhance efficacy and combat the emergence of drug resistance.
-
Targeting a Broader Range of RNA Viruses: While much of the focus has been on HIV, HCV, and coronaviruses, there is a significant need for effective treatments for other RNA viruses, such as those that cause hemorrhagic fevers and encephalitis. The broad-spectrum potential of 4'-alkylated nucleoside analogues makes them attractive candidates for these neglected diseases.
Conclusion
4'-Alkylated nucleoside analogues represent a significant advancement in the fight against RNA virus infections. Their unique mechanism of action, coupled with their improved pharmacological properties, has led to the development of clinically effective antiviral agents. This technical guide has provided a comprehensive overview of the key aspects of their discovery and development, from their molecular mechanism of action to their clinical evaluation. As our understanding of the intricate interplay between these molecules and their viral targets deepens, we can anticipate the emergence of even more potent and selective 4'-alkylated nucleoside analogues, further strengthening our arsenal against the ever-present threat of RNA viruses.
References
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Kohgo, S., Yamada, K., Kitano, K., et al. (2003). Synthesis of 4'-C-ethynyl and 4'-C-cyano purine nucleosides from natural nucleosides and their anti-HIV activity. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 887-889. [Link]
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Roy, A., et al. (2020). Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1339. [Link]
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Pochon, S., et al. (2006). Synthesis of 4'-C-modified 2'-Deoxyribonucleoside Analogues and Oligonucleotides. Helvetica Chimica Acta, 89(10), 2294-2305. [Link]
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Zhang, L., et al. (2023). Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials. Frontiers in Public Health, 11, 1142912. [Link]
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Rozners, E. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). Monatshefte für Chemie - Chemical Monthly, 154(11), 1269-1290. [Link]
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Périgaud, C., et al. (2005). Synthesis and antiviral evaluation of 4'-C-azidomethyl-beta-D-ribofuranosyl purine and pyrimidine nucleosides. Bioorganic & Medicinal Chemistry Letters, 15(5), 1337-1340. [Link]
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Chang, J. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(4), 565-578. [Link]
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Saran, A., et al. (1981). Conformational analysis of nucleoside and nucleotide antibiotics prossessing five-membered base rings. A comparison of the glycosyl barrier for purine, pyrimidine and imidazole rings. International Journal of Quantum Chemistry, 20(S8), 359-368. [Link]
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Yamamoto, T., et al. (2023). Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. The Journal of Organic Chemistry, 88(17), 12269-12278. [Link]
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Harada, H., et al. (2007). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of Medicinal Chemistry, 50(7), 1329-1337. [Link]
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Nguyen, T. V., et al. (2013). A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients. The Journal of Infectious Diseases, 207(9), 1442-1450. [Link]
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Vangeel, L., et al. (2022). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Antiviral Research, 198, 105237. [Link]
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Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617. [Link]
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Chen, T. C., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters, 9(10), 1039-1044. [Link]
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ClinicalTrials.gov. (2019). Phase III Clinical Study of Azvudine in Hiv-infected Treatment Naive Patients. [Link]
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Taylor, K. (2022). CROI 2022: Islatravir studies for HIV treatment and PrEP. HIV i-Base. [Link]
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ResearchGate. (n.d.). 4′-C-Cyano substituted nucleosides. [Link]
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Wang, Q., et al. (2011). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. European Journal of Medicinal Chemistry, 46(9), 4178-4183. [Link]
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ClinicalTrials.gov. (2010). A Study of Balapiravir in Patients With Dengue Virus Infection. [Link]
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Betson, M., et al. (2014). A review of methods to synthesise 4'-substituted nucleosides. Organic & Biomolecular Chemistry, 12(46), 9291-9306. [Link]
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Wang, G., et al. (2012). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 55(13), 6038-6048. [Link]
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Ren, Z., et al. (2023). Phase III, randomized, double-blind, placebo-controlled clinical study: a study on the safety and clinical efficacy of AZVUDINE in moderate COVID-19 patients. Virology Journal, 20(1), 12. [Link]
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ResearchGate. (n.d.). Chain termination mechanism of inhibition of RNA polymerases by 4 0 -fluoro-nucleoside triphosphates, as exemplified by Wang et al. 35. [Link]
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Li, G., et al. (2023). Advances in the effectiveness and safety of azvudine treatment: a comprehensive review. Frontiers in Pharmacology, 14, 1195302. [Link]
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Correll, T. R., et al. (2022). Brief Report: Efficacy and Safety of Oral Islatravir Once Daily in Combination With Doravirine Through 96 Weeks for Treatment-Naive Adults With HIV-1 Infection Receiving Initial Treatment With Islatravir, Doravirine, and Lamivudine. Journal of Acquired Immune Deficiency Syndromes, 90(3), 265-271. [Link]
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Al-Madbouly, A., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 22(8), 4135. [Link]
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Wang, Q., et al. (2011). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. [Link]
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Julander, J. G., et al. (2017). Activity of Selected Nucleoside Analogue ProTides against Zika Virus in Human Neural Stem Cells. Antimicrobial Agents and Chemotherapy, 61(10), e00979-17. [Link]
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Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]
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Britton, R., et al. (2020). (PDF) Synthesis of 4′- C -Methylnucleosides. [Link]
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Dobbelstein, M., et al. (2023). Inhibitors of pyrimidine synthesis synergize with N4-hydroxycytidine to diminish influenza virus replication. Antiviral Research, 219, 105716. [Link]
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Agris, P. F. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Molecules, 22(12), 2091. [Link]
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Merck. (2021). Merck presents new data for investigational, once-monthly, oral islatravir for HIV prevention. [Link]
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Sheng, J., et al. (2021). Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 86(1), e135. [Link]
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Animated HIV Science. (2013). HIV: Mechanisms of NRTI Resistance (Nucleoside Analogue Discrimination). [Link]
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Nguyen, T. V., et al. (2013). A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients. The Journal of Infectious Diseases, 207(9), 1442-1450. [Link]
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I.R.I.S. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. [Link]
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Evans, G. B., et al. (2003). Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides. Journal of Medicinal Chemistry, 46(24), 5271-5276. [Link]
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Cheung, P., et al. (2022). Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase. bioRxiv. [Link]
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Gualtieri, F. (2018). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 23(11), 2999. [Link]
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bioRxiv. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. [Link]
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Zheng, Y. Y., et al. (2021). Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. Current Protocols, 1(9), e248. [Link]
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Methodological & Application
Application Note: Chemical Synthesis of 4'-C-Methyladenosine
Abstract & Strategic Overview
The synthesis of 4'-C-methyladenosine represents a significant challenge in nucleoside chemistry due to the extreme steric congestion at the quaternary 4'-carbon center.[1] Unlike the more common 2'-C-methyl analogs (e.g., Sofosbuvir precursors) which target the HCV polymerase via chain termination, 4'-C-methyl nucleosides induce a distinct conformational bias (3'-exo/4'-endo) that often results in delayed chain termination or direct steric clash within the viral polymerase active site.[1]
This Application Note details a robust, linear synthesis protocol. Unlike convergent routes that attempt late-stage alkylation of the nucleoside (which often fail due to steric hindrance), this protocol utilizes a "Sugar-First" modification strategy .[1] We construct the quaternary 4'-center on a carbohydrate scaffold before glycosylation, ensuring high stereochemical purity and coupling efficiency.
Key Synthetic Challenges
-
Quaternary Center Formation: Creating the 4'-C-methyl group requires overcoming significant steric energy barriers.[1]
-
Anomeric Control: The bulky 4'-methyl group destabilizes the oxocarbenium ion intermediate during glycosylation, making
-selectivity in the Vorbrüggen coupling difficult.[1] -
Regioselectivity: Differentiating the 5'-hydroxyl from the 4'-methyl group during protection steps.[1]
Retrosynthetic Analysis & Pathway
The most reliable route involves the modification of a D-ribose derivative via an Aldol-Cannizzaro sequence, followed by deoxygenation.[1]
Figure 1: Retrosynthetic logic flow. The critical complexity is managed in the sugar modification stage (Green) prior to base coupling.[1]
Detailed Experimental Protocols
Phase 1: Construction of the 4'-C-Methyl Sugar Donor
Objective: Convert commercially available D-ribose derivative into the activated 4'-C-methyl sugar donor.
Step 1.1: Preparation of the 4-C-Hydroxymethyl Intermediate
The introduction of the carbon branch is achieved via a cross-aldol condensation followed by a cross-Cannizzaro reduction.[1]
-
Reagents: 1,2-O-Isopropylidene-α-D-ribofuranose, Sodium Periodate (
), Formaldehyde ( ), Sodium Hydroxide ( ).[1] -
Protocol:
-
Protection: Selectively protect the 3-OH of 1,2-O-isopropylidene-α-D-ribofuranose with a benzyl group (BnBr, NaH, DMF) to yield Compound A .[1]
-
Oxidation: Subject Compound A to Swern oxidation (DMSO,
, ) to generate the 5-aldehyde (pentodialdose).[1] Note: Isolate quickly; the aldehyde is unstable. -
Aldol-Cannizzaro: Dissolve the crude aldehyde in dioxane/water (1:1). Add excess 37% aqueous formaldehyde (10 equiv) and 2M NaOH (2 equiv).[1]
-
Mechanism: The enolate attacks formaldehyde (Aldol) to form the 4-formyl-4-hydroxymethyl intermediate, which is immediately reduced by a second equivalent of formaldehyde (Cannizzaro) to the 4-C-hydroxymethyl-diol .[1]
-
Workup: Neutralize with acetic acid, extract with EtOAc.
-
Step 1.2: Deoxygenation to 4'-C-Methyl
We now have two primary hydroxyl groups at C4.[1] We must reduce the specific hydroxymethyl group that corresponds to the "new" methyl, while retaining the "original" C5 hydroxyl.[1]
-
Differentiation Strategy: The two groups are chemically equivalent in the diol.[1] However, utilizing the Waga/Maag method:
-
Cyclization: Treat the diol with benzaldehyde dimethyl acetal/CSA to form the benzylidene acetal.[1]
-
Regioselective Opening: Reductive opening of the benzylidene acetal (DIBAL-H or
) typically favors exposing the primary alcohol at the less hindered position, but for 4'-C-methyl, a more direct route is often used: -
Tosylation: Treat the diol with 1.1 equiv of p-TsCl in pyridine at 0°C. The reaction is kinetically controlled.
-
Reduction: Reduce the monotosylate with
in THF under reflux. -
Result: This yields 3-O-benzyl-4-C-methyl-1,2-O-isopropylidene-α-D-ribofuranose .
-
Step 1.3: Activation for Coupling
-
Benzoylation: Deprotect the 3-O-benzyl group (Pd/C,
) and then globally protect with Benzoyl Chloride (BzCl) in Pyridine to ensure stability during the acidic coupling conditions.[1] -
Acetolysis: Treat the fully benzoylated sugar with acetic anhydride (
) and concentrated (catalytic) to cleave the isopropylidene and install the 1-O-acetyl group.[1] -
Product: 1-O-Acetyl-2,3,5-tri-O-benzoyl-4'-C-methyl-D-ribofuranose (Sugar Donor) .
Phase 2: Vorbrüggen Glycosylation (The Critical Coupling)
Objective: Stereoselective coupling of the sugar donor with Adenine.[1]
Critical Process Parameters (CPPs):
| Parameter | Specification | Rationale |
|---|
| Solvent | Acetonitrile (MeCN) or DCE | MeCN promotes
Protocol:
-
Silylation of Base: Suspend
-benzoyladenine in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (2-4 hours). Evaporate excess HMDS in vacuo under strictly anhydrous conditions. Dissolve residue in dry MeCN. -
Coupling: Dissolve the Sugar Donor (from Phase 1) in dry MeCN. Add to the silylated base solution.[1]
-
Activation: Cool to 0°C. Add TMSOTf (1.5 equiv relative to sugar) dropwise.
-
Reaction: Warm to Room Temperature (RT). If TLC shows incomplete consumption after 2 hours, heat to 50-60°C.
-
Note: The 4'-methyl group retards the formation of the oxocarbenium ion.[1]
-
-
Quench: Pour into cold saturated
. Extract with DCM.[1] -
Purification: Silica gel chromatography. The
-anomer is typically more polar than the -anomer.[1]
Phase 3: Global Deprotection
-
Methoxide: Treat the protected nucleoside with NaOMe/MeOH to remove benzoyl groups.[1]
-
Ammonia: If
-benzoyl is resistant, use 7N in MeOH in a sealed tube at 50°C overnight.[1] -
Final Purification: Reverse-phase HPLC (C18 column, Water/MeCN gradient).
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, compare your analytical data against these expected markers.
1H NMR Signatures (DMSO-d6)[1]
-
The 4'-Methyl Group: Look for a sharp singlet (or doublet if coupling to OH) around
1.10 - 1.25 ppm .[1] This is the definitive proof of 4'-alkylation. -
Anomeric Proton (H1'):
-
-anomer (Target): Typically a doublet with
Hz (depending on sugar pucker). - -anomer (Impurity): Typically has a smaller coupling constant or different shift.[1]
-
-anomer (Target): Typically a doublet with
-
H8 and H2 (Adenine): Two singlets around
8.1 and 8.3 ppm.[1]
Mass Spectrometry (ESI-MS)[1]
-
Formula:
-
Expected [M+H]+: 282.12 m/z.[1]
-
Fragmentation: Loss of the base (Adenine, mass 135) is a common fragmentation pathway, leaving the modified sugar moiety (mass ~147).
Mechanism of Action & Biological Context
Why synthesize this specific analog?
Figure 2: Mechanism of Action.[1] The 4'-methyl group forces the ribose into a 3'-exo conformation, disrupting the viral polymerase translocation cycle.[1]
The 4'-C-methyl substitution provides a high barrier to viral resistance compared to 2'-C-methyl analogs, as mutations in the polymerase active site that accommodate the 4'-methyl bulk often render the enzyme catalytically incompetent for natural nucleotides.[1]
References
-
Maag, H. et al. (1992).[1] "Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides."[1][2][3] Journal of Medicinal Chemistry, 35(8), 1440–1451.[1] Link[1]
-
Waga, T. et al. (1993).[1][4][5] "Synthesis of 4'-C-methylnucleosides." Bioscience, Biotechnology, and Biochemistry, 57(9), 1433-1438.[1] Link[1]
-
Nomura, M. et al. (1999).[1] "Nucleosides and Nucleotides. 183. Synthesis of 4'α-Branched Thymidines as a New Type of Antiviral Agent."[1][3] Journal of Medicinal Chemistry, 42(15), 2901–2908.[1] Link[1]
-
Eldrup, A. B. et al. (2004).[1][6] "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry, 47(9), 2283–2295.[1] Link[1]
-
Vorbrüggen, H. & Ruh-Pohlenz, C. (2001).[1] "Handbook of Nucleoside Synthesis." John Wiley & Sons.[1] (Standard Reference Text).
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Designing phosphoramidite building blocks from 4'-methyladenosine
Application Note: High-Fidelity Synthesis of 4'-C-Methyladenosine Phosphoramidites
Abstract & Strategic Significance
The incorporation of 4'-C-methyladenosine (4'-Me-A) into therapeutic oligonucleotides (siRNA, ASO, and aptamers) represents a high-value strategy for enhancing biological stability. The introduction of a methyl group at the 4'-position of the ribose sugar imparts two critical physicochemical properties:
-
Nuclease Resistance: The steric bulk adjacent to the 3'-phosphodiester linkage inhibits exonuclease digestion.
-
Conformational Locking (C3'-endo): The 4'-methyl group creates a steric clash with the 2'-hydroxyl/3'-phosphate system, forcing the furanose ring into a C3'-endo (North) conformation. This pre-organizes the oligonucleotide into an A-form helix, significantly increasing binding affinity for RNA targets.
However, this same steric bulk presents a unique synthetic challenge. The 4'-carbon is quaternary, rendering the adjacent 5'-hydroxyl group neopentyl-like . This extreme steric hindrance severely retards the kinetics of standard 5'-dimethoxytritylation (DMT) reactions, often leading to low yields or incomplete reactions if standard DNA synthesis protocols are applied blindly.
This guide details an optimized, self-validating workflow for converting 4'-Me-A into a high-purity phosphoramidite, specifically addressing the "neopentyl challenge" at the 5'-position.
Strategic Design & Chemical Pathway
The synthesis requires a four-step protection strategy. We utilize a Transient Protection approach for the exocyclic amine to minimize handling steps, followed by a thermodynamically controlled silylation for the 2'-hydroxyl.
Synthesis Workflow Diagram
Caption: Optimized synthetic pathway highlighting the critical steric bottleneck at Step 2 due to the neopentyl 5'-OH position.
Detailed Experimental Protocols
Step 1: N6-Benzoylation (Transient Protection)
Rationale: Direct benzoylation of adenosine can lead to bis-benzoylation or glycosidic bond cleavage. The "Transient Protection" method uses trimethylsilyl (TMS) groups to temporarily mask the hydroxyls, allowing selective N-acylation.
Protocol:
-
Drying: Co-evaporate 4'-C-methyladenosine (10 mmol) with anhydrous pyridine (
mL) to remove water. Suspend in anhydrous pyridine (50 mL). -
Transient Silylation: Add trimethylsilyl chloride (TMS-Cl, 5.0 eq) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours. Checkpoint: Solution should become clear.
-
Acylation: Add Benzoyl Chloride (BzCl, 1.2 eq) dropwise. Stir for 2 hours at RT.
-
Hydrolysis: Cool to 0°C. Add water (10 mL) followed by aqueous ammonia (20 mL) to cleave the unstable O-TMS esters while retaining the stable N-Bz amide. Stir for 30 mins.
-
Workup: Concentrate in vacuo. Partition between DCM and NaHCO3. Dry organic layer over Na2SO4.
Step 2: 5'-O-Dimethoxytritylation (The Neopentyl Challenge)
Rationale: The 4'-methyl group blocks the approach of the bulky DMT-Cl reagent to the 5'-OH. Standard protocols (4 hours) will yield <50% conversion. Reaction time must be extended, and temperature monitored.
Protocol:
-
Reagents: Dissolve N6-Bz-4'-Me-A (from Step 1) in anhydrous pyridine (0.1 M concentration).
-
Addition: Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.5 eq).
-
Catalysis: Add a catalytic amount of DMAP (0.1 eq). Note: DMAP accelerates the reaction but can cause racemization if not monitored; however, for the primary 5'-OH, this risk is minimal.
-
Incubation: Stir at RT for 24–48 hours . Monitor by TLC (DCM/MeOH 95:5).
-
Troubleshooting: If reaction stalls, add another 0.5 eq of DMT-Cl. Do NOT heat above 40°C, as DMT is acid-labile and prone to cleavage.
-
-
Workup: Quench with MeOH. Dilute with DCM, wash with saturated NaHCO3. Crucial: Use 1% Triethylamine (TEA) in all chromatography solvents to prevent detritylation on silica.
Step 3: 2'-O-TBDMS Protection (Regioselectivity)
Rationale: We need to protect the 2'-OH for RNA synthesis. The Silver Nitrate (AgNO3) method is preferred for its high regioselectivity toward the 2'-position over the 3'-position.
Protocol:
-
Reagents: Dissolve 5'-DMT-N6-Bz-4'-Me-A in anhydrous THF.
-
Activation: Add AgNO3 (1.2 eq) and Pyridine (1.5 eq). Stir until dissolved.
-
Silylation: Add TBDMS-Cl (1.3 eq). Stir at RT for 8–12 hours.
-
Separation: The reaction yields a mixture of 2'-isomer (major) and 3'-isomer (minor).
-
Purification: Filter off silver salts. Partition into DCM. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: The 2'-isomer typically elutes after the 3'-isomer (lower Rf) in standard systems, but this must be confirmed via 1H-NMR (shift of H2' vs H3').
-
Step 4: 3'-Phosphitylation
Rationale: Conversion of the remaining 3'-OH to the phosphoramidite moiety using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).
Protocol:
-
Conditions: Dissolve the 2'-TBDMS protected nucleoside in anhydrous DCM under Argon.
-
Base/Activator: Add Diisopropylethylamine (DIPEA, 2.5 eq). Add N-Methylimidazole (NMI, 0.5 eq) as a nucleophilic catalyst to speed up the reaction with the hindered secondary alcohol.
-
Phosphitylation: Add CEP-Cl (1.2 eq) dropwise at 0°C. Warm to RT and stir for 2 hours.
-
Workup: Dilute with degassed DCM. Wash with degassed 5% NaHCO3.
-
Precipitation: Precipitate the final product into cold Hexane (-20°C) to remove excess phosphitylating reagent.
Quality Control & Data Validation
Quantitative Data Summary
| Metric | Target Specification | Method of Verification |
| Purity (HPLC) | > 98.0% | RP-HPLC (C18), TEAA Buffer pH 7.0 |
| Purity (31P NMR) | > 99% (Single Peak) | 31P NMR (CDCl3), ~149-150 ppm |
| Coupling Efficiency | > 97% | Solid-phase synthesis test (Trityl assay) |
| Water Content | < 50 ppm | Karl Fischer Titration |
31P NMR Interpretation
The phosphorus atom in the phosphoramidite is chiral. Therefore, you will observe two distinct peaks (diastereomers) in the 31P NMR spectrum, typically around 149.0 and 149.5 ppm .
-
Warning: A peak at ~15 ppm indicates oxidized P(V) species (hydrolysis). A peak at ~7 ppm indicates H-phosphonate.
Conformational Validation (Graphviz)
The 4'-methyl group dictates the sugar pucker. This can be validated via 1H-NMR coupling constants (
Caption: The 4'-Me substituent sterically disfavors the C2'-endo pucker, locking the nucleoside in the bioactive C3'-endo form.
References
-
Synthesis of 4'-C-methylnucleosides: Waga, T., et al. (1993).[1] "Synthesis of 4'-C-methylnucleosides." Bioscience, Biotechnology, and Biochemistry.[1] Link
-
Conformational Bias: Marx, A., et al. (2021). "4'-C-Methoxy-2'-deoxy-2'-fluoro Modified Ribonucleotides Improve Metabolic Stability." Journal of the American Chemical Society.[2] Link
-
Phosphoramidite Chemistry: Caruthers, M. H. (2011). "A Brief History of DNA Synthesis." Nature Protocols. Link
-
Steric Hindrance in 5'-Protection: ResearchGate Discussion on 5'-DMT Specificity and Sterics. Link
-
Antiviral Applications: Wang, Y., et al. (2022).[3] "4'-Modified Nucleosides for Antiviral Drug Discovery." Accounts of Chemical Research. Link
Sources
Application Notes and Protocols for 4'-Methyladenosine Delivery via ProTide Technology
Introduction: Overcoming the Barriers to Nucleoside Analog Efficacy with ProTide Technology
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1][2] Their therapeutic efficacy hinges on their intracellular conversion to the active triphosphate form, which can then interfere with DNA or RNA synthesis in pathological cells or viruses.[1] However, the clinical utility of many promising nucleoside analogs, including the purine analog 4'-methyladenosine, is often hampered by significant biological barriers.[3] The primary obstacle is the initial phosphorylation step to the monophosphate, a reaction catalyzed by cellular kinases that is frequently inefficient and can be a major mechanism of drug resistance.[4][5][6] Furthermore, the charged nature of nucleoside monophosphates prevents their direct administration, as they cannot readily cross the cell membrane and are susceptible to extracellular degradation by phosphatases.[1][4]
ProTide (Pro-nucleotide) technology offers an elegant and clinically validated solution to these challenges.[2][4][6][7] This prodrug strategy masks the negative charges of the monophosphate group with lipophilic moieties, facilitating passive diffusion across the cell membrane.[5][8] Once inside the cell, these masking groups are enzymatically cleaved in a controlled, multi-step process to release the nucleoside monophosphate, effectively bypassing the problematic initial kinase-dependent activation step.[4][9][10] This intracellular delivery mechanism can lead to significantly higher concentrations of the active triphosphate metabolite, enhanced potency, and an improved ability to overcome common resistance mechanisms.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ProTide technology for the efficient delivery of 4'-methyladenosine, a purine nucleoside analog with recognized potential in oncology.[3] We will detail the underlying principles, provide step-by-step protocols for the synthesis and evaluation of a 4'-methyladenosine ProTide, and discuss the critical considerations for its preclinical development.
The ProTide Moiety: A Tripartite Molecular Trojan Horse
The ProTide unit is a phosphoramidate construct typically composed of three key components, each with a specific function in the intracellular delivery and release of the nucleoside monophosphate.[4][6][11]
-
Aryl Group (e.g., Phenyl, Naphthyl): This bulky, lipophilic group provides steric hindrance, protecting the phosphorus center from premature attack by extracellular enzymes. It is expelled in a later stage of the intracellular activation cascade.[4] The choice of the aryl group can influence the rate of activation and overall potency.[4]
-
Amino Acid Ester (e.g., L-Alanine benzyl ester): This component is crucial for the initial enzymatic recognition and cleavage step inside the cell. The ester is hydrolyzed by intracellular esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), initiating the activation cascade.[4][12] The choice of the amino acid and its ester can significantly impact the rate of metabolism and the cellular tropism of the ProTide.[10]
-
Parent Nucleoside (4'-Methyladenosine): The therapeutic agent to be delivered. The 5'-hydroxyl group of the nucleoside is linked to the phosphorus center of the phosphoramidate moiety.
Intracellular Activation Pathway of a 4'-Methyladenosine ProTide
The intracellular activation of a 4'-methyladenosine ProTide is a sequential process designed to release the monophosphate within the target cell. The following diagram illustrates the proposed metabolic cascade.
Caption: Intracellular activation cascade of a 4'-methyladenosine ProTide.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a 4'-methyladenosine ProTide. These are generalized procedures and may require optimization for this specific nucleoside analog.
Part 1: Synthesis and Purification of 4'-Methyladenosine ProTide
There are several established synthetic routes for ProTides.[4][6] The phosphorochloridate method is a common and effective approach.
Overall Synthetic Workflow:
Caption: General workflow for the synthesis and purification of a 4'-methyladenosine ProTide.
1.1. Synthesis of Aryl Aminoacyl Phosphorochloridate Reagent
-
Rationale: This key intermediate is prepared first and then coupled with the nucleoside. This method offers good control over the reaction.
-
Materials:
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine benzyl ester hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the amino acid ester hydrochloride in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TEA or DIPEA (2.2 equivalents) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve the aryl phosphorodichloridate (1.0 equivalent) in anhydrous DCM.
-
Add the aryl phosphorodichloridate solution dropwise to the amino acid ester solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
The resulting solution containing the aryl aminoacyl phosphorochloridate is typically used immediately in the next step without purification.
-
1.2. Coupling of Phosphorochloridate with 4'-Methyladenosine
-
Rationale: The phosphorochloridate reagent reacts with the 5'-hydroxyl group of 4'-methyladenosine to form the phosphoramidate linkage. N-Methylimidazole (NMI) is often used as a catalyst.
-
Materials:
-
4'-Methyladenosine
-
Aryl aminoacyl phosphorochloridate solution from step 1.1
-
N-Methylimidazole (NMI)
-
Anhydrous pyridine or DCM
-
-
Protocol:
-
Dissolve 4'-methyladenosine (1.0 equivalent) in anhydrous pyridine or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the freshly prepared phosphorochloridate solution (1.2 equivalents) dropwise.
-
Add NMI (1.5 equivalents) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
1.3. Workup and Purification
-
Rationale: The reaction mixture is quenched and extracted to remove water-soluble byproducts. The crude product is then purified by column chromatography.
-
Protocol:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., methanol in DCM).
-
1.4. Diastereomer Separation
-
Rationale: The synthesis results in a mixture of two diastereomers at the phosphorus center (Sp and Rp).[6] These isomers can have different biological activities and metabolic rates.[6] Therefore, their separation is often necessary.
-
Protocol:
-
Separate the diastereomers using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
-
Monitor the separation by UV absorbance and collect the individual diastereomer fractions.
-
Confirm the purity and identity of each diastereomer by analytical HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P).
-
Part 2: In Vitro Evaluation
2.1. Cell Culture
-
Maintain appropriate cancer cell lines (e.g., pancreatic, ovarian, or biliary cancer cell lines for which gemcitabine ProTides have shown efficacy) or virus-infected host cells in their recommended culture media and conditions.[4]
2.2. Cytotoxicity Assay
-
Rationale: To determine the concentration range for subsequent activity assays and to assess the general toxicity of the compound.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the 4'-methyladenosine ProTide (both as a diastereomeric mixture and as individual isomers), the parent 4'-methyladenosine, and a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
2.3. Cellular Uptake and Metabolism Analysis
-
Rationale: To confirm that the ProTide is taken up by the cells and metabolized to the active triphosphate form. This is a critical step to validate the ProTide mechanism.
-
Protocol:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with a non-toxic concentration of the 4'-methyladenosine ProTide.
-
At various time points (e.g., 2, 4, 8, 24 hours), wash the cells with ice-cold PBS and lyse them with a suitable extraction buffer (e.g., 70% methanol).[13]
-
Collect the cell lysates and analyze for the presence of the parent ProTide, 4'-methyladenosine monophosphate (NMP), diphosphate (NDP), and triphosphate (NTP) using LC-MS/MS.[13]
-
Quantify the intracellular concentrations of each metabolite.
-
2.4. In Vitro Efficacy Assay (Anticancer Model)
-
Rationale: To evaluate the ability of the 4'-methyladenosine ProTide to inhibit cancer cell proliferation.
-
Protocol:
-
Use the same procedure as the cytotoxicity assay (2.2).
-
Calculate the 50% inhibitory concentration (IC₅₀) for the ProTide and the parent nucleoside.
-
A significantly lower IC₅₀ for the ProTide compared to the parent nucleoside would indicate successful delivery and activation.
-
Part 3: In Vivo Evaluation (Conceptual Framework)
3.1. Animal Model
-
For anticancer evaluation, use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous xenografts of a relevant human cancer cell line.
3.2. Pharmacokinetic (PK) Study
-
Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ProTide in a living organism.
-
Protocol:
-
Administer a single dose of the 4'-methyladenosine ProTide to healthy animals via a clinically relevant route (e.g., oral or intravenous).
-
Collect blood samples at various time points.
-
Analyze plasma samples by LC-MS/MS to determine the concentration of the ProTide and its metabolites over time.
-
Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), and area under the curve (AUC). Compare these to the parent nucleoside if data is available. ProTides often exhibit longer half-lives than their parent nucleosides.[4]
-
3.3. Efficacy Study
-
Rationale: To assess the antitumor activity of the 4'-methyladenosine ProTide in an in vivo setting.
-
Protocol:
-
Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control, parent 4'-methyladenosine, 4'-methyladenosine ProTide).
-
Administer the treatments according to a predetermined schedule (e.g., once daily for 14 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment groups.
-
Data Presentation and Expected Outcomes
The successful application of ProTide technology to 4'-methyladenosine would be demonstrated by the following outcomes, which can be compared to data from other successful ProTide programs.
Table 1: Comparative In Vitro Activity
| Compound | Cell Line | IC₅₀ (µM) | Intracellular NTP Levels (pmol/10⁶ cells) |
| 4'-Methyladenosine | Cancer Cell Line X | Expectedly higher | Expectedly lower |
| 4'-Methyladenosine ProTide (Sp-isomer) | Cancer Cell Line X | Expectedly lower | Expectedly higher |
| 4'-Methyladenosine ProTide (Rp-isomer) | Cancer Cell Line X | Variable | Variable |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Route | Plasma Half-life (t₁/₂) (h) | Bioavailability (%) |
| 4'-Methyladenosine | IV | Expectedly shorter | N/A |
| 4'-Methyladenosine | Oral | Expectedly shorter | Expectedly lower |
| 4'-Methyladenosine ProTide | IV | Expectedly longer | N/A |
| 4'-Methyladenosine ProTide | Oral | Expectedly longer | Expectedly higher |
Conclusion
ProTide technology represents a powerful and clinically proven strategy to unlock the full therapeutic potential of nucleoside analogs like 4'-methyladenosine.[2] By circumventing the key metabolic and transport-related barriers that limit the efficacy of the parent compound, a 4'-methyladenosine ProTide has the potential to demonstrate superior potency, an improved resistance profile, and more favorable pharmacokinetic properties. The protocols and conceptual framework provided herein offer a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of this promising therapeutic candidate. Careful optimization of the ProTide moiety and rigorous preclinical testing will be essential to advance a 4'-methyladenosine ProTide towards clinical development.
References
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(17), 7085-7104. [Link]
-
Mehellou, Y. (2018). The ProTide Prodrug Technology: Where Next? ACS Medicinal Chemistry Letters, 9(12), 1237-1239. [Link]
-
Cardiff University. (2014). ProTide Technology: Transforming drug discovery of nucleoside-based anti-viral and anti-cancer agents. REF Impact Case Studies. [Link]
-
ResearchGate. (n.d.). The proposed mode of action of ProTides. [Link]
-
LabWrench. (2021). Cutting-edge strategies for successful ProTide discovery. [Link]
-
Ray, A. S., & Schinazi, R. F. (2020). Regiochemical Analysis of the ProTide Activation Mechanism. ACS Omega, 5(29), 18056-18063. [Link]
-
Slusarczyk, M., Serpi, M., & Pertusati, F. (2018). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 13(10), 903-916. [Link]
-
Pertusati, F., & Slusarczyk, M. (2019). An overview of ProTide technology and its implications to drug discovery. Cardiff University ORCA. [Link]
-
Wang, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Pharmacology & Translational Science, 6(8), 1206-1215. [Link]
-
Wagner, C. R., et al. (2024). Regiochemical Analysis of the ProTide Activation Mechanism. The Journal of Organic Chemistry, 89(14), 9656-9665. [Link]
-
Pertusati, F., & Slusarczyk, M. (2018). An overview of ProTide technology and its implications to drug discovery. PubMed. [Link]
-
Wang, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. National Institutes of Health. [Link]
-
Mehellou, Y. (2018). The ProTide Prodrug Technology: Where Next? ACS Medicinal Chemistry Letters. [Link]
-
Kumar, S., & Jones, B. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 13(1), 18-35. [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REF Case study search [impact.ref.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The ProTide Prodrug Technology: Where Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labwrench.com [labwrench.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis and Purification of 4'-C-Methyladenosine 5'-Triphosphate
Abstract & Application Context
4'-C-methyladenosine 5'-triphosphate (4'-C-Me-ATP) is a critical nucleoside triphosphate analogue widely utilized in antiviral research.[1] It functions primarily as a chain terminator or a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), showing potency against Flaviviridae (e.g., Hepatitis C, Dengue) and Paramyxoviridae (e.g., RSV).
The synthesis of this molecule presents a unique challenge: the introduction of a methyl group at the 4'-position of the ribose sugar creates significant steric hindrance, reducing the reactivity of the adjacent 5'-hydroxyl group.[1] Standard phosphorylation protocols often fail or result in low yields.
This Application Note provides a validated, high-fidelity protocol for the synthesis of 4'-C-Me-ATP, focusing on the Ludwig-Eckstein method to overcome steric barriers, followed by a rigorous purification strategy essential for biological assays.
Retrosynthetic Strategy & Workflow
The synthesis is divided into two distinct phases:
-
Phase 1 (Precursor Assembly): Construction of the 4'-C-methyladenosine nucleoside core.[1]
-
Phase 2 (Triphosphorylation): Conversion of the nucleoside to the active triphosphate form.
Graphical Workflow (Graphviz)
Caption: Integrated workflow for the synthesis and purification of 4'-C-Me-ATP, highlighting the critical Ludwig-Eckstein phosphorylation pathway.
Phase 1: Nucleoside Core Assembly (Summary)
Note: While many researchers purchase the 4'-C-methyladenosine intermediate, understanding its origin is crucial for troubleshooting impurity profiles.[1]
The introduction of the 4'-methyl group is the stereochemical bottleneck.[1] The standard route (Eldrup et al., 2004) involves:
-
Starting Material: N6-Benzoyl-5'-O-(tert-butyldiphenylsilyl)adenosine.[1]
-
Oxidation: Conversion of the 5'-OH to an aldehyde using Dess-Martin periodinane or IBX.[1]
-
Alkylation: Addition of Methyl Magnesium Bromide (MeMgBr) to the 5'-aldehyde. This creates a mixture of isomers; the desired 4'-C-methyl isomer must be isolated.[1]
-
Deprotection: Removal of silyl and benzoyl groups to yield the free nucleoside 4'-C-methyladenosine .[1]
Critical Checkpoint: Ensure the starting nucleoside is thoroughly dried (co-evaporated with pyridine) before proceeding to Phase 2. Water content >50 ppm will quench the phosphorylation reagents.
Phase 2: Triphosphorylation Protocol (Ludwig-Eckstein)[1]
This phase utilizes the "One-Pot, Three-Step" method.[1][2] The steric bulk of the 4'-methyl group makes the 5'-hydroxyl less nucleophilic.[1] We utilize 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicyl chlorophosphite) as the phosphitylating agent due to its higher reactivity compared to POCl3.[1]
Reagents & Materials[1][3][4][5][6][7]
-
Starting Material: 4'-C-methyladenosine (100 mg, 0.35 mmol).
-
Reagent A: 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.2 eq).[1]
-
Reagent B: 0.5 M Bis(tributylammonium) pyrophosphate in DMF (anhydrous).
-
Oxidant: 1% Iodine in Pyridine/Water (98:2).
-
Solvents: Anhydrous Pyridine, Anhydrous DMF, 1,4-Dioxane.[1]
Step-by-Step Protocol
Step 1: Preparation and Drying
-
Place 4'-C-methyladenosine (100 mg) in a flame-dried round-bottom flask under Argon.
-
Co-evaporate with anhydrous pyridine (3 x 5 mL) and then with anhydrous toluene (2 x 5 mL) to remove trace water.
-
Dissolve the residue in a mixture of anhydrous Pyridine (1 mL) and 1,4-Dioxane (3 mL).
Step 2: Phosphitylation (The Activation)
-
Cool the solution to -20°C (using an acetone/dry ice bath). Note: Temperature control is vital to prevent 3'-OH side reactions.[1]
-
Add Reagent A (1.2 eq, 0.42 mmol) dropwise over 5 minutes.
-
Stir at -20°C for 20 minutes.
-
In-Process Control (IPC): Check by TLC (Silica, 10% MeOH in DCM). The starting nucleoside spot should disappear.
Step 3: Pyrophosphate Displacement
-
Vortex the Reagent B solution (Pyrophosphate in DMF) to ensure homogeneity.
-
Add Reagent B (1.5 eq, 0.53 mmol) quickly to the reaction mixture at -20°C.
-
Allow the reaction to warm to room temperature and stir for 15 minutes.
Step 4: Oxidation and Hydrolysis
-
Add the Oxidant (Iodine solution, 2 mL) dropwise until a dark brown color persists. Stir for 10 minutes.
-
Quench the excess iodine by adding aqueous Sodium Bisulfite (5%) until the solution turns colorless.
-
Add water (10 mL) and stir for 30 minutes to hydrolyze the cyclic phosphate ring.
-
Add concentrated Ammonium Hydroxide (10 mL) and stir for 1 hour to remove any transient acyl protections on the base (if used).
Phase 3: Purification & Quality Control
Triphosphates are highly polar and charged. Standard silica chromatography is ineffective.
Protocol: Ion-Exchange Chromatography (IEC)[1]
-
Column: DEAE Sephadex A-25 or Q-Sepharose Fast Flow (20 mL bed volume).
-
Buffers:
-
Buffer A: 50 mM TEAB (Triethylammonium bicarbonate), pH 7.5.
-
Buffer B: 1.0 M TEAB, pH 7.5.
-
-
Loading: Dilute the crude reaction mixture with Buffer A (50 mL) and load onto the column.
-
Gradient: 0% to 100% Buffer B over 500 mL (linear gradient).
-
Elution Profile:
-
Nucleoside/Monophosphate: Elutes early (low salt).
-
Target (Triphosphate): Typically elutes between 0.4 M and 0.6 M TEAB.
-
-
Collection: Pool fractions measuring Absorbance at 260 nm. Lyophilize repeatedly with water to remove TEAB.
Final Polishing (RP-HPLC)
For biological assays (>99% purity), perform Reverse Phase HPLC.[1]
-
Column: C18 Semi-prep (e.g., Phenomenex Luna, 5µm).
-
Mobile Phase: 100 mM TEAA (Triethylammonium acetate) / Acetonitrile gradient (0-20% ACN).[1]
-
Retention: The 4'-methyl group increases lipophilicity slightly compared to ATP, increasing retention time.[1]
Analytical Validation (Data Presentation)
| Analytical Method | Expected Result for 4'-C-Me-ATP | Purpose |
| 31P NMR (D2O) | δ -5.8 (d, γ-P), -10.5 (d, α-P), -21.5 (t, β-P) | Confirms triphosphate linkage integrity.[1] |
| 1H NMR (D2O) | Singlet at ~1.2 ppm (3H) for 4'-CH3 | Confirms presence of methyl group.[1] |
| ESI-MS (Negative) | [M-H]- = 520.0 (Calculated) | Confirms molecular mass.[1] |
| HPLC Purity | Single peak at 260 nm (>99% area) | Ensures no mono/di-phosphate contamination.[1] |
References
-
Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry, 47(9), 2283–2295. Link
-
Ludwig, J., & Eckstein, F. (1989).[5] "Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one." Journal of Organic Chemistry, 54(3), 631–635. Link
-
Burgess, K., & Cook, D. (2000). "Syntheses of Nucleoside Triphosphates." Chemical Reviews, 100(6), 2047–2060. Link
-
Koukhareva, I., & Lebedev, A. (2004). "Chemical Route to the Synthesis of 4'-C-Methyl-Nucleoside 5'-Triphosphates." Nucleosides, Nucleotides and Nucleic Acids, 23(10), 1667–1677. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Protocol for incorporating 4'-methyladenosine into viral RNA
Application Notes & Protocols
Topic: Site-Specific Incorporation of N6-methyladenosine (m6A) into Viral RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epitranscriptomic Frontier in Virology
The central dogma of molecular biology has long focused on the flow of genetic information from DNA to RNA to protein. However, a new layer of regulation, known as epitranscriptomics, has emerged, revealing that RNA molecules are not merely passive messengers but are dynamically regulated by a host of chemical modifications.[1] Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification in the messenger RNA (mRNA) of most eukaryotes, including viruses.[1]
The m6A modification is installed by a "writer" complex, primarily composed of the methyltransferase-like 3 and 14 proteins (METTL3 and METTL14), and can be reversed by "eraser" enzymes such as FTO and ALKBH5.[2] The biological consequences of m6A are mediated by "reader" proteins that specifically recognize the m6A mark and influence the fate of the modified RNA, affecting its stability, translation, and splicing.[2]
In the context of virology, the m6A modification of viral RNA has profound implications for the viral life cycle and the host-virus interaction.[3] It can modulate viral replication, influence the host immune response, and play a role in viral pathogenesis.[3] For instance, m6A modification of viral RNA can either promote or suppress viral replication depending on the virus and the host cell context.[4] Furthermore, m6A can help viruses evade the host's innate immune system by masking viral RNA from being recognized by cellular sensors.[4]
Given the critical role of m6A in viral infection, the ability to generate viral RNA with site-specific m6A modifications is paramount for both basic research and the development of novel antiviral therapeutics. This application note provides detailed protocols for two primary methods of incorporating m6A into viral RNA: enzymatic incorporation using the m6A writer complex and chemical synthesis of m6A-containing RNA oligonucleotides.
Part 1: Enzymatic Incorporation of m6A into Viral RNA
This section details the in vitro enzymatic methylation of a target viral RNA sequence using the recombinant METTL3/METTL14 methyltransferase complex. This method is ideal for generating longer, biologically active m6A-modified viral RNAs.
Workflow for Enzymatic Incorporation of m6A
Caption: Workflow for enzymatic incorporation of m6A into viral RNA.
Protocol 1.1: In Vitro Transcription of Viral RNA
This protocol describes the synthesis of the unmodified viral RNA substrate.
Materials:
-
Linearized plasmid DNA or PCR product containing the viral sequence of interest downstream of a T7 promoter.
-
Nuclease-free water.
-
High-yield in vitro transcription kit (e.g., from Thermo Fisher Scientific, Promega, or NEB).
-
DNase I, RNase-free.
-
RNA purification kit (e.g., column-based or magnetic bead-based).
Procedure:
-
Template Preparation: Prepare a high-quality, linearized DNA template. The template must contain a T7 RNA polymerase promoter upstream of the target viral sequence.[5][6] The concentration and purity of the DNA template are critical for high-yield transcription.
-
In Vitro Transcription Reaction Setup: Assemble the transcription reaction on ice according to the manufacturer's protocol of your chosen kit. A typical 20 µL reaction is as follows:
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, GTP, CTP, UTP (100 mM each): 2 µL of each
-
DNA Template (0.5-1 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using an appropriate RNA purification kit. Elute the RNA in nuclease-free water.
-
Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel.
Protocol 1.2: Enzymatic m6A Methylation
This protocol details the site-specific methylation of the in vitro transcribed viral RNA.
Materials:
-
Purified, unmodified viral RNA.
-
Recombinant human METTL3/METTL14 complex (available from vendors like BPS Bioscience).[7]
-
S-adenosylmethionine (SAM), freshly prepared.
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100).
-
RNase inhibitor.
-
Nuclease-free water.
-
RNA purification kit.
Reaction Conditions:
| Component | Final Concentration |
| Viral RNA | 100-500 nM |
| METTL3/METTL14 | 50-200 nM |
| SAM | 100-500 µM |
| RNase Inhibitor | 40 U/reaction |
Procedure:
-
Reaction Setup: In a nuclease-free tube on ice, combine the following components:
-
Nuclease-free water: to 25 µL
-
10x Methylation Buffer: 2.5 µL
-
Viral RNA (e.g., 1 µg): X µL
-
RNase Inhibitor: 1 µL
-
METTL3/METTL14 complex: Y µL
-
-
Initiate Reaction: Add the required volume of freshly prepared SAM to the reaction mixture.
-
Incubation: Mix gently and incubate at 30°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding a suitable buffer from an RNA purification kit (e.g., a buffer containing guanidinium thiocyanate).
-
Purification of m6A-modified RNA: Purify the methylated RNA using an RNA purification kit to remove the enzyme, SAM, and buffer components. Elute in nuclease-free water.
Part 2: Chemical Synthesis of m6A-containing Viral RNA Oligonucleotides
Chemical synthesis is the method of choice for producing short (up to 50-100 nucleotides) viral RNA fragments with a single or multiple m6A modifications at precisely defined positions.[8] This is achieved through solid-phase phosphoramidite chemistry using a commercially available N6-methyladenosine phosphoramidite.[1][9]
Workflow for Chemical Synthesis of m6A RNA
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3-Mediated N6-Methyladenosine Modification of Trim59 mRNA Protects Against Sepsis-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of RNA by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 4'-C-Methyl Purine Nucleoside Phosphonates
Abstract & Strategic Significance
This application note details the synthesis of 4'-C-methyl purine nucleoside phosphonates , a class of high-value antiviral candidates. Unlike standard nucleosides, these compounds feature two critical structural modifications:
-
4'-C-Methyl Group: A steric lock that restricts the furanose ring conformation (typically favoring C3'-endo), enhancing affinity for viral polymerases while reducing mitochondrial toxicity.
-
5'-Phosphonate Linkage (P-C bond): A metabolic bypass that eliminates the rate-limiting initial phosphorylation step required for nucleoside activation. This bond is enzymatically stable against esterases that typically degrade phosphate prodrugs.
Target Audience: Medicinal chemists and process development scientists focusing on HCV, RSV, and Dengue polymerase inhibitors.
Mechanism of Action & Rationale
The therapeutic logic of 4'-C-methyl nucleoside phosphonates relies on "Kinetic Chain Termination." The 4'-methyl group introduces steric clash within the viral polymerase active site after incorporation, preventing the translocation of the enzyme or the addition of the next nucleotide.
Visualization: Mechanism of Action[1]
Figure 1: The metabolic bypass mechanism. Note that the phosphonate moiety mimics the monophosphate, skipping the often inefficient first kinase step.
Retrosynthetic Strategy
The synthesis is modular. We avoid the low-yield direct alkylation of nucleosides. Instead, we utilize a convergent approach :
-
Sugar Synthesis: Construction of a 4-C-methyl ribose donor.
-
Base Coupling: Vorbrüggen glycosylation to install the purine.
-
Phosphonate Installation: Arbuzov reaction on the 5'-iodide.
Detailed Experimental Protocols
Phase 1: Preparation of the Sugar Intermediate
Target: 1-O-Acetyl-2,3,5-tri-O-benzoyl-4-C-methyl-D-ribofuranose.
Expert Insight: The introduction of the 4-methyl group is best achieved via the "Cannizzaro-like" crossed-aldol condensation or Grignard addition to a 4-oxo-pentose. However, for reproducibility, we recommend starting from commercially available 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose or using a 4-C-hydroxymethyl derivative followed by deoxygenation.
Critical Step: Stereoselective Methylation
-
Substrate: 5-O-benzyl-2,3-O-isopropylidene-4-oxo-D-ribonate derivative.
-
Reagent: Methylmagnesium bromide (MeMgBr) or Trimethylaluminum (AlMe3).
-
Conditions: -78°C in Et2O/THF.
-
Result: The nucleophile attacks from the less hindered face (α-face), yielding the desired ribo-configuration.
Phase 2: Vorbrüggen Glycosylation (Base Coupling)
This step couples the purine base (e.g., N6-benzoyladenine) to the 4'-C-methyl sugar.
Reagents:
-
Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-4-C-methyl-D-ribofuranose (1.0 eq).
-
Base: N6-Benzoyladenine (1.2 eq).
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN).
Protocol:
-
Silylation: Suspend N6-benzoyladenine in dry MeCN under Argon. Add BSA. Heat to 80°C for 30 min until a clear solution forms (silylated base). Cool to RT.
-
Coupling: Add the sugar donor dissolved in MeCN.
-
Catalysis: Cool to 0°C. Add TMSOTf dropwise.
-
Reaction: Warm to 60°C and stir for 2-4 hours. Note: The 4'-methyl group adds steric bulk, requiring higher temperatures than standard nucleosides.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase 3: Phosphonate Installation (The "Arbuzov" Route)
This is the most technically demanding phase. We must convert the 5'-OH (protected as benzoate in Phase 2) into a phosphonate.
Workflow:
-
Deprotection: Removal of 5'-O-benzoyl group (selectively) using NaOH/MeOH at 0°C (controlled hydrolysis) or enzymatic cleavage if 2'/3' are also benzoylated. Ideally, use a sugar with a labile 5'-protecting group (like TBDMS) initially.
-
Iodination: Conversion of 5'-OH to 5'-Iodide.
-
Arbuzov Reaction: Displacement of Iodide by Triethyl Phosphite.
Step 3A: 5'-Iodination
Reagents: Triphenylphosphine (PPh3), Iodine (I2), Imidazole. Protocol:
-
Dissolve the 5'-OH nucleoside (1.0 eq) in dry THF.
-
Add Imidazole (3.0 eq) and PPh3 (3.0 eq).
-
Add Iodine (3.0 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours.
-
QC Check: TLC should show a less polar spot (Iodide).
-
Workup: Quench with Na2S2O3 (sodium thiosulfate) to remove excess iodine.
Step 3B: The Arbuzov Reaction
Context: The 4'-methyl group creates significant steric hindrance at the 5'-carbon (neopentyl-like position). Standard reflux conditions often fail or lead to decomposition.
Optimized Protocol (Neat/High Temp):
-
Reactants: 5'-Iodo-4'-C-methyl nucleoside (dried thoroughly).
-
Reagent: Triethyl phosphite (P(OEt)3) - Use as solvent (large excess, ~10-20 eq).
-
Conditions: Heat to 140°C - 150°C in a sealed tube or pressure vial.
-
Why? The reaction requires high energy to overcome the steric barrier of the adjacent quaternary carbon.
-
By-product removal: The reaction generates Ethyl Iodide (EtI). In an open vessel, this boils off. In a sealed tube, it can compete; however, high temp favors the thermodynamic phosphonate.
-
-
Duration: 12–24 hours. Monitor by 31P NMR (appearance of signal at ~20-30 ppm).
-
Purification: Distill off excess triethyl phosphite under high vacuum. Purify residue via reverse-phase HPLC (C18).
Data Analysis & Validation
Quantitative Summary Table
| Parameter | Standard Nucleoside | 4'-C-Methyl Phosphonate | Notes |
| Coupling Yield | 85-95% | 60-75% | Steric hindrance at C4 reduces β-face accessibility. |
| Arbuzov Temp | 110°C | 140-150°C | Neopentyl-like 5'-position requires higher activation energy. |
| 31P NMR Shift | N/A (Phosphate ~0ppm) | 20–28 ppm | Characteristic of P-C bond (Diethyl ester). |
| Stability | Labile to esterases | High Stability | P-C bond resists metabolic cleavage. |
Visual Workflow
Figure 2: Synthetic workflow for converting sugar precursors to the final phosphonate scaffold.
Troubleshooting & Expert Tips
-
Low Yield in Arbuzov: If the 5'-iodide is too hindered, the reaction may stall.
-
Solution: Add a Lewis Acid catalyst like NiCl2 or use Pd(OAc)2 catalyzed cross-coupling (Hirao coupling) instead of traditional thermal Arbuzov.
-
-
Anomeric Scrambling: During the Vorbrüggen coupling, high temperatures can lead to α/β mixtures.
-
Solution: Use the "Participating Group" strategy. Ensure the 2'-OH is protected with an acyl group (Benzoyl/Acetyl), which anchors the incoming base to the β-face via an acyloxonium intermediate.
-
-
Purification: Phosphonate diesters are lipophilic, but the free phosphonic acids (after hydrolysis) are very polar. Perform all major purifications at the diester stage using standard silica.
References
-
De Clercq, E. (2005). "Antiviral activity of acyclic nucleoside phosphonates." Antiviral Research. Link
-
Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry. Link (Demonstrates the utility of C-methyl modifications).
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.
-
Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement."[1][2] Chemical Reviews. Link
Sources
In vitro viral polymerase inhibition assay using 4'-methyladenosine
Application Note & Protocol
Title: A Fluorescence-Based In Vitro Assay for Screening Viral RNA-Dependent RNA Polymerase Inhibitors Using 4'-Methyladenosine
Abstract
Viral RNA-dependent RNA polymerases (RdRp) are essential enzymes for the replication and transcription of RNA viruses, making them a prime target for the development of antiviral therapeutics.[1][2] Nucleoside analogs that mimic natural substrates are a major class of RdRp inhibitors.[3] This application note provides a detailed protocol for a non-radioactive, fluorescence-based in vitro assay to screen for and characterize inhibitors of viral RdRp, using 4'-methyladenosine as a model compound. The assay measures the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template. The newly synthesized dsRNA is quantified using PicoGreen®, a fluorescent dye that exhibits a strong fluorescence enhancement upon binding to dsRNA.[4] This method is sensitive, suitable for high-throughput screening (HTS), and allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Scientific Background & Principle of the Assay
The Central Role of Viral RdRp
Most RNA viruses encode their own RdRp to replicate their genetic material independently of the host cell's DNA-dependent machinery.[2] The RdRp enzyme catalyzes the synthesis of a complementary RNA strand using the viral RNA genome as a template.[2] This process is fundamental to the viral life cycle, and its inhibition effectively halts viral proliferation.[3] The conservation of key structural motifs within the active site of RdRps across different viral families makes it an attractive target for broad-spectrum antiviral agents.[5]
Mechanism of Inhibition by 4'-Methyladenosine
Nucleoside analogs are a cornerstone of antiviral therapy.[3] These molecules are structurally similar to natural nucleoside triphosphates (NTPs) and act as competitive inhibitors or chain terminators. 4'-methyladenosine, once inside the cell and triphosphorylated by host kinases, acts as a substrate mimic for adenosine triphosphate (ATP).
The proposed mechanism involves the following steps:
-
Uptake and Activation: The prodrug (4'-methyladenosine) enters the cell and is converted into its active triphosphate form (4'-methyl-ATP) by host cell kinases.
-
Competitive Binding: 4'-methyl-ATP competes with endogenous ATP for binding to the RdRp active site.[2]
-
Incorporation and Chain Termination: The RdRp incorporates the 4'-methyl-monophosphate into the nascent RNA strand. The methyl group at the 4' position of the ribose sugar sterically hinders the formation of the subsequent 3'-5' phosphodiester bond, effectively terminating the elongation of the RNA chain.[3]
Assay Principle
The assay quantifies RdRp activity by measuring the amount of dsRNA produced. A single-stranded poly-Uracil (poly-U) RNA template is provided along with the RdRp enzyme and ATP, the substrate required for synthesizing a complementary poly-Adenine (poly-A) strand. In the presence of an active RdRp, a poly-U:poly-A dsRNA hybrid is formed. The reaction is stopped, and PicoGreen® dye is added. This dye selectively binds to dsRNA and dsDNA, causing a significant increase in its fluorescence emission.[4][6] The fluorescence intensity is directly proportional to the amount of dsRNA synthesized and thus to the RdRp activity. When an inhibitor like 4'-methyladenosine triphosphate is present, RNA synthesis is reduced or halted, leading to a decrease in the fluorescence signal.[7]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Recombinant Viral RdRp | In-house or Commercial | N/A | -80°C |
| 4'-Methyladenosine Triphosphate | Custom Synthesis | N/A | -20°C |
| Poly-Uracil (poly-U) RNA Template | Sigma-Aldrich | P9528 | -20°C |
| Adenosine 5'-Triphosphate (ATP) | Thermo Fisher | R0441 | -20°C |
| Quant-iT™ PicoGreen™ dsDNA Assay Kit | Thermo Fisher | P7589 | 4°C (Protect from light) |
| RNase-Free Water | Ambion | AM9937 | Room Temp. |
| Dimethyl Sulfoxide (DMSO), Mol. Bio. Grade | Sigma-Aldrich | D8418 | Room Temp. |
| Assay Buffer (5X Stock) | See Protocol 5.1 | N/A | 4°C |
| Stop Solution (0.5 M EDTA, pH 8.0) | In-house | N/A | Room Temp. |
| Black, Opaque, 96-well Assay Plates | Greiner Bio-One | 655076 | Room Temp. |
| RNase/DNase-Free Pipette Tips | Various | --- | Room Temp. |
Experimental Workflow Overview
// Nodes Prep [label="1. Reagent Preparation\n(Enzyme, Template, Inhibitor Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="2. Assay Plate Setup\n(Add Reagents to 96-well Plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Enzymatic Reaction\n(Incubate at 30-37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="4. Stop Reaction\n(Add EDTA Stop Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="5. Detection\n(Add PicoGreen® Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="6. Read Plate\n(Fluorescence Plate Reader)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="7. Data Analysis\n(Calculate % Inhibition & IC50)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> Setup; Setup -> Incubate; Incubate -> Stop; Stop -> Detect; Detect -> Read; Read -> Analyze; } end_dot Figure 2: High-level workflow for the RdRp inhibition assay.
Detailed Experimental Protocols
Rationale: All steps should be performed in an RNase-free environment to prevent degradation of the RNA template. Use of filter tips and dedicated reagents is highly recommended.
Preparation of Stock Solutions and Buffers
-
5X Assay Buffer:
-
250 mM HEPES, pH 8.0
-
50 mM KCl
-
10 mM MgCl₂
-
10 mM MnCl₂[7]
-
50 mM DTT (Dithiothreitol)
-
Rationale: This buffer composition provides the optimal pH, ionic strength, and divalent cations (Mg²⁺, Mn²⁺) required for RdRp catalytic activity.[2][8] DTT maintains a reducing environment, preserving enzyme structure and function.
-
-
Enzyme Stock (e.g., 10 µM): Dilute the purified RdRp in a storage buffer (e.g., containing 50% glycerol) to prevent freeze-thaw damage and store in small aliquots at -80°C.[9]
-
poly-U Template Stock (1 mg/mL): Resuspend lyophilized poly-U RNA in RNase-free water. Aliquot and store at -20°C.
-
ATP Stock (10 mM): Prepare a 10 mM stock solution in RNase-free water, adjust pH to 7.0-7.5, aliquot, and store at -20°C.
-
Inhibitor Stock (10 mM): Dissolve 4'-methyladenosine triphosphate in 100% DMSO. Store at -20°C.
-
PicoGreen® Working Solution: On the day of the assay, dilute the PicoGreen® reagent 1:200 in 1X TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), as per the manufacturer's instructions. Protect from light.
Step-by-Step Assay Protocol
Note: This protocol is for a final reaction volume of 50 µL in a 96-well plate format. Adjust volumes as needed.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM 4'-methyladenosine-TP stock in DMSO. For a typical 8-point dose-response curve, you might aim for final assay concentrations from 100 µM down to low nM.
-
Prepare a "DMSO only" control (for 0% inhibition).
-
-
Prepare Master Mixes:
-
Rationale: Using master mixes minimizes pipetting errors and ensures consistency across wells.[10] Prepare enough for all wells plus a 10% overage.
-
Enzyme/Template Master Mix (Mix A):
Component Vol. per well (µL) Final Conc. 5X Assay Buffer 10 1X poly-U Template 2.5 50 µg/mL RdRp Enzyme 1.0 150 nM[7] RNase-Free Water 31.5 - | Total | 45 | |
-
No Enzyme Control Mix (Mix B): Same as Mix A, but replace the enzyme volume with RNase-free water. This is the background control.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells of a black 96-well plate.
-
Add 45 µL of Mix A to the sample and positive control (DMSO only) wells.
-
Add 45 µL of Mix B to the negative control (no enzyme) wells.
-
The total volume is now 47.5 µL.
-
-
Initiate the Reaction:
-
Add 2.5 µL of ATP solution (final concentration 500 µM) to all wells to start the reaction.[7]
-
Mix gently by tapping the plate or using an orbital shaker for 10 seconds.
-
-
Incubation:
-
Stop the Reaction:
-
Add 5 µL of Stop Solution (0.5 M EDTA) to all wells.
-
Rationale: EDTA chelates the Mg²⁺ and Mn²⁺ ions, which are essential cofactors for the polymerase, thereby instantly halting the enzymatic reaction.[7]
-
-
Detection:
-
Add 50 µL of the diluted PicoGreen® working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Read Fluorescence:
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~528 nm .[11]
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Average the replicates for each condition (inhibitor concentration, positive control, negative control).
-
Subtract the background: Correct all readings by subtracting the average fluorescence of the negative control (No Enzyme) wells.
-
Corrected Fluorescence = Average Sample Fluorescence - Average Negative Control Fluorescence
-
-
Calculate Percent Inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = (1 - (Corrected Sample Fluorescence / Corrected Positive Control Fluorescence)) * 100[12]
-
Sample Data and IC50 Determination
The results can be plotted in a dose-response curve with the inhibitor concentration on the x-axis (log scale) and the % inhibition on the y-axis. The IC50 value, which is the concentration of inhibitor required to reduce RdRp activity by 50%, can be determined by fitting the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism.[12][13]
| 4'-Me-ATP (µM) | Avg. Fluorescence | Corrected Fluorescence | % Inhibition |
| No Enzyme | 150 | 0 | - |
| 0 (Positive Ctrl) | 8150 | 8000 | 0.0% |
| 0.1 | 7350 | 7200 | 10.0% |
| 0.5 | 5750 | 5600 | 30.0% |
| 1.0 | 4150 | 4000 | 50.0% |
| 5.0 | 1750 | 1600 | 80.0% |
| 10.0 | 990 | 840 | 89.5% |
| 50.0 | 230 | 80 | 99.0% |
From this sample data, the IC50 value is 1.0 µM .
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in "No Enzyme" wells | - PicoGreen® reagent degradation (light exposure)- Contamination with dsDNA/dsRNA- Non-specific binding of template/primer | - Prepare PicoGreen® fresh and protect from light.[14]- Use RNase/DNase-free reagents and tips.- Use black, non-binding plates.[9] |
| Low signal in "Positive Control" wells | - Inactive RdRp enzyme- Degraded RNA template or ATP- Suboptimal assay conditions (buffer, temp) | - Aliquot enzyme to avoid freeze-thaw cycles.[9]- Use fresh or properly stored reagents.- Titrate enzyme concentration and optimize incubation time/temp. |
| High well-to-well variability | - Pipetting errors- Incomplete mixing of reagents- Temperature gradients across the plate | - Use calibrated pipettes; prepare master mixes.[10]- Ensure thorough mixing after each addition.- Ensure uniform incubation temperature. |
| Inhibitor shows no activity | - Inhibitor is inactive/degraded- Inhibitor is not in its active triphosphate form- Inhibitor precipitated out of solution | - Verify inhibitor integrity.- Ensure the correct (triphosphate) form is used for in vitro assays.- Check inhibitor solubility in the final assay buffer. |
Conclusion
This application note details a reliable and sensitive fluorescence-based assay for measuring the activity of viral RNA-dependent RNA polymerase and for characterizing inhibitors like 4'-methyladenosine. By avoiding radioactivity, this method offers a safer and more convenient alternative suitable for high-throughput screening campaigns in academic and industrial drug discovery settings.[15][16] The principles and protocols described herein can be adapted to study various viral polymerases and screen large compound libraries to identify novel antiviral agents.
References
- SciSpace. (n.d.). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus.
-
PubMed Central (NIH). (2018, January 5). In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6. Retrieved from [Link]
-
Nynke Dekker Lab - TU Delft. (n.d.). Student project: RNA-dependent RNA polymerase replication. Retrieved from [Link]
-
Wikipedia. (n.d.). RNA-dependent RNA polymerase. Retrieved from [Link]
-
PubMed. (2004). A continuous nonradioactive assay for RNA-dependent RNA polymerase activity. Retrieved from [Link]
-
MDPI. (n.d.). RNA-Dependent RNA Polymerase from Heterobasidion RNA Virus 6 Is an Active Replicase In Vitro. Retrieved from [Link]
-
SpringerLink. (2021, August 20). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. Retrieved from [Link]
-
YouTube. (2025, March 6). Mechanism of action of Negative Stranded RNA Viruses. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). A quantitative fluorescence-based steady-state assay of DNA polymerase. Retrieved from [Link]
-
PubMed Central (NIH). (2023, October 12). N6-methyladenosine modification—a key player in viral infection. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of IC 50 values by plaque inhibition assay. Retrieved from [Link]
-
Oxford Academic. (2022, July 11). N 6 -Methyladenosine and Its Implications in Viruses. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence-Based DNA Polymerase Assay. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening. Retrieved from [Link]
-
MDPI. (n.d.). Progression of Antiviral Agents Targeting Viral Polymerases. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. Retrieved from [Link]
-
MDPI. (2022, October 21). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Retrieved from [Link]
-
PubMed. (2023, October 12). N6-methyladenosine modification-a key player in viral infection. Retrieved from [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
-
Frontiers. (n.d.). Role of N6-Methyladenosine (m6A) epitranscriptomic mark in regulating viral infections and target for antiviral development. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of human RNA polymerase II activity by the no-compound.... Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Retrieved from [Link]
-
Agilent. (n.d.). Fluorometric Quantitation of dsDNA using PicoGreen. Retrieved from [Link]
Sources
- 1. nynkedekkerlab.tudelft.nl [nynkedekkerlab.tudelft.nl]
- 2. RNA-dependent RNA polymerase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quant-iT™ PicoGreen™ dsDNA Assay Kits and dsDNA Reagents 1 mL kit | Buy Online [thermofisher.com]
- 7. A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. agilent.com [agilent.com]
- 12. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. A continuous nonradioactive assay for RNA-dependent RNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Methods for scaling up 4'-C-methyl nucleoside production
Application Note: Scalable Manufacturing of 4'-C-Methyl Nucleosides
Executive Summary
The introduction of a methyl group at the 4'-position of the nucleoside sugar ring (4'-C-methyl) creates a quaternary carbon center that significantly restricts the conformational flexibility of the furanose ring, often locking it into a North-conformation (
However, the construction of this quaternary center is synthetically demanding. Direct alkylation of 4'-oxo intermediates often suffers from poor stereoselectivity (yielding the unwanted L-lyxo congener) and steric hindrance. This guide outlines two field-validated methods for scaling production:
-
The "Hydroxymethyl-Reduction" Chemical Route: A stereoselective process relying on aldol condensation followed by deoxygenation.
-
The Biocatalytic Transglycosylation Route: A green manufacturing strategy using thermostable Nucleoside Phosphorylases (NP) to "swap" nucleobases on a pre-formed 4'-C-methyl sugar scaffold.
Part 1: Chemical Synthesis – The "Hydroxymethyl-Reduction" Strategy
Rationale:
Direct methylation of a 4'-ketonucleoside using Grignard reagents (MeMgBr) or Trimethylaluminum (AlMe
Protocol 1: Stereoselective Synthesis of 4'-C-Methyl Uridine
Reagents & Equipment:
-
Starting Material: 2',3'-O-Isopropylideneuridine (commercially available).
-
Oxidant: IBX (2-Iodoxybenzoic acid) or EDCI/DMSO (Pfitzner-Moffatt).
-
Aldol Reagent: 37% Aqueous Formaldehyde, 1M NaOH.
-
Reduction System:
-Toluenesulfonyl chloride (TsCl), Lithium Triethylborohydride (Super-Hydride®). -
Safety: Super-Hydride is pyrophoric; reactions must be under
atmosphere.
Step-by-Step Workflow:
-
Oxidation to 5'-Aldehyde:
-
Suspend 2',3'-O-isopropylideneuridine (1.0 eq) in Acetonitrile.
-
Add IBX (1.1 eq) and reflux at 80°C for 2 hours.
-
Checkpoint: Monitor TLC for disappearance of starting material. Filter off IBX-derived solids. Concentrate filtrate to yield the crude 5'-aldehyde.
-
-
Aldol-Cannizzaro Condensation (4'-C-Hydroxymethylation):
-
Dissolve the crude aldehyde in Dioxane/Water (1:1).
-
Add 37% Formaldehyde (excess, 10 eq) and 1M NaOH (2.0 eq).
-
Stir at 0°C -> RT for 4 hours. The reaction performs an Aldol addition followed by a crossed-Cannizzaro reduction in situ, yielding the 4'-C-hydroxymethyl diol.
-
Purification: Neutralize with AcOH, evaporate, and crystallize from EtOH.
-
Yield Target: >70% (Stereoselectivity: >95% D-ribo due to the alpha-face accessibility).
-
-
Differentiation & Activation:
-
The product has two primary hydroxyls (5'-OH and 4'-CH
OH). The 5'-OH is sterically less hindered but the 4'-CH OH is the target for reduction. -
Scalable Trick: Protect the 5'-OH selectively (e.g., TBDMSCl, 1.1 eq, Pyridine, 0°C).
-
Activate the remaining 4'-CH
OH with TsCl (1.2 eq) and DMAP.
-
-
Defunctionalization (Reduction to Methyl):
-
Dissolve the 4'-tosylate intermediate in anhydrous THF.
-
Slowly add LiEt
BH (Super-Hydride, 2.5 eq) at 0°C. -
Mechanism:[1][2][3][4] Hydride displacement of the tosylate generates the 4'-CH
group. -
Quench: Carefully add MeOH (gas evolution!).
-
Deprotection: Treat with TBAF (to remove TBDMS) and 50% TFA (to remove acetonide) to yield the final 4'-C-methyluridine.
-
Data Summary Table: Process Parameters
| Step | Reagent System | Temp (°C) | Critical Parameter | Typical Yield |
| Oxidation | IBX/MeCN | 80 | Anhydrous conditions | 90-95% |
| Aldol | HCHO/NaOH | 0 to 25 | pH control (prevent elimination) | 75-80% |
| Activation | TsCl/Pyridine | 0 | Regioselectivity (4' vs 5') | 85% |
| Reduction | LiEt | 0 | Slow addition (Exotherm) | 88% |
Part 2: Biocatalytic Cascade – The "Base Swapping" Strategy
Rationale: Synthesizing purine analogs (Adenosine/Guanosine) chemically with 4'-modifications is notoriously low-yielding due to glycosylation issues (N7 vs N9 regioselectivity). A superior strategy is to synthesize the Pyrimidine analog (Uridine) chemically (as per Part 1) and then use Nucleoside Phosphorylases (NPs) to enzymatically transglycosylate the sugar to a Purine base.
Key Enzyme: Thermus thermophilus Pyrimidine Nucleoside Phosphorylase (TtPyNP) or engineered E. coli PNP.
Protocol 2: Enzymatic Transglycosylation (Uridine -> Adenosine)
Reagents:
-
Donor: 4'-C-Methyluridine (from Part 1).
-
Acceptor Base: Adenine (2.0 eq).
-
Biocatalyst: Immobilized TtPyNP (thermostable).
-
Buffer: 10 mM Potassium Phosphate (pH 7.5).
Step-by-Step Workflow:
-
Reaction Setup:
-
In a bioreactor, dissolve 4'-C-Methyluridine (50 mM) and Adenine (100 mM) in phosphate buffer.
-
Note: Adenine solubility is low; heating to 60°C is required (hence the need for thermostable Thermus enzymes).
-
-
Phosphorolysis (Step 1 of Equilibrium):
-
Add TtPyNP (5 U/mL).
-
The enzyme cleaves the uracil base, generating 4'-C-methyl-ribose-1-phosphate (R1P) and free uracil.
-
-
Coupling (Step 2 of Equilibrium):
-
The same enzyme (or a coupled Purine NP) accepts the Adenine and condenses it with the chiral R1P intermediate.
-
Thermodynamic Drive: To push equilibrium toward the product, use a slight excess of Adenine or couple with Xanthine Oxidase to degrade the released Uracil (irreversible sink).
-
-
Work-up:
-
Filter off the immobilized enzyme (reusable).
-
Cool to 4°C. Unreacted Adenine precipitates out.
-
Purify product via Dowex (OH- form) resin or preparative HPLC.
-
Part 3: Visualization of Pathways
Diagram 1: Chemical Synthesis Workflow (The "Hydroxymethyl-Reduction" Route)
Caption: Step-wise chemical transformation from Uridine to 4'-C-Methyl Uridine via the stereoselective hydroxymethylation-reduction pathway.
Diagram 2: Biocatalytic Transglycosylation (Base Swapping)
Caption: Biocatalytic "Base Swapping" using Nucleoside Phosphorylase to convert chemically accessible Uridine analogs into difficult Purine analogs.
References
-
Kurreck, A., et al. (2021). Biocatalytic Access to 4'-Methylated Nucleosides using Thermostable Nucleoside Phosphorylases.[5] Available at: [Link][3]
-
Lucas, C., et al. (2024). A Flexible and Scalable Synthesis of 4'-Thionucleosides and 4'-Modified Analogs. Chemical Science.[6] Available at: [Link]
-
Nomura, M., et al. (1999). Synthesis of 4'-C-ethynylnucleosides and their anti-HIV activity. Journal of Medicinal Chemistry. (Foundational chemistry for 4'-alkylation). Available at: [Link]
-
Britton, R. (2025). Process Research & Development for Nucleoside Analogs.[6] (Contextualizing the Aldol-Cannizzaro route). Available at: [Link]
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 3. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]
- 4. CN101717420A - Novel method for synthesizing uridine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Nucleoside Therapeutics Division
Topic: Overcoming Poor Cellular Uptake & Activation of 4'-Methyladenosine
Welcome to the Nucleoside Analog Support Hub
Current Status: Online Agent: Senior Application Scientist (Ph.D., Medicinal Chemistry/DMPK) Ticket Context: User is experiencing low antiviral/cytotoxic potency with 4'-methyladenosine (4'-Me-A) despite high extracellular dosing.
Executive Summary: The "Uptake" Paradox
If you are observing poor efficacy with 4'-methyladenosine, you are likely facing a metabolic bottleneck , not just a physical uptake issue. While 4'-modifications (like the methyl group) provide excellent resistance to viral polymerases and increase metabolic stability against deaminases, they introduce a critical flaw: Steric Hindrance at the First Phosphorylation Step.
Standard nucleosides rely on Equilibrative Nucleoside Transporters (ENTs) for entry and Adenosine Kinase (AK) for the first phosphorylation. The 4'-methyl group often induces a sugar pucker conformation (3'-endo) that cellular kinases fail to recognize. Therefore, "improving uptake" requires bypassing both the membrane transporter dependence and the rate-limiting first kinase step.
Module 1: Diagnostic Workflow & Mechanism
Before altering your synthesis, confirm the failure mode. Use this logic flow to determine if your issue is Transport (entry) or Activation (metabolism).
Visualizing the Barrier (Pathway Diagram)
Caption: Figure 1. Mechanism of Failure vs. Success. The parent 4'-Me-A is blocked at the kinase step (Red). The ProTide strategy (Green) bypasses the transporter and the first kinase, delivering the monophosphate directly.
Module 2: Troubleshooting Guides (FAQ Format)
Issue 1: "I added 4'-Me-A to cells, but LC-MS shows no intracellular triphosphate."
Root Cause: The 4'-methyl group likely prevents Adenosine Kinase (AK) from phosphorylating the 5'-OH. Without this first phosphate, the compound can diffuse back out of the cell, establishing a futile cycle.
Solution: Implement ProTide Technology (Kinase Bypass) Do not increase the dose of the parent nucleoside. Instead, synthesize the phosphoramidate prodrug (ProTide) . This masks the phosphate, making the molecule lipophilic (passive entry) and delivering the pre-phosphorylated metabolite.
Technical Protocol: ProTide Synthesis Verification
-
Reagent: Chlorophosphoramidate reagent (e.g., phenyl (isopropoxy-L-alaninyl) phosphorochloridate).
-
Base: N-methylimidazole (NMI) or t-BuMgCl (for 5'-OH selectivity).
-
Critical Check: 4'-substituted nucleosides have a sterically crowded 5'-OH. You may need to use t-BuMgCl (1.0M in THF) as the base to deprotonate the 5'-OH specifically, facilitating attack on the chlorophosphoramidate.
| Parameter | Parent Nucleoside | ProTide (Recommended) |
| LogP (Lipophilicity) | < 0 (Hydrophilic) | > 2.0 (Lipophilic) |
| Entry Mechanism | ENT1/CNT Transporters | Passive Diffusion |
| Rate Limiting Step | First Phosphorylation | Carboxylesterase/HINT1 Cleavage |
| Intracellular Species | Mostly Parent (Inactive) | Monophosphate -> Triphosphate |
Issue 2: "My ProTide is unstable in media before reaching the cells."
Root Cause: Premature hydrolysis by serum esterases (e.g., Fetal Bovine Serum - FBS contains high esterase activity).
Troubleshooting Steps:
-
Heat Inactivation: Ensure your FBS is heat-inactivated (56°C for 30 min).
-
Serum Replacement: Switch to media with lower esterase activity for uptake assays (e.g., Opti-MEM or serum-free media for the first 4 hours).
-
Chemical Modification: If stability persists as an issue, switch the amino acid ester moiety.
-
L-Alanine: Standard, fast cleavage.
-
L-Valine/L-Leucine: Slower cleavage, higher stability.
-
Issue 3: "How do I prove the drug is actually getting inside?"
Root Cause: Relying on phenotypic assays (viral reduction/cell death) is ambiguous. You must measure the Intracellular Nucleoside Triphosphate (NTP) .
Protocol: Intracellular NTP Quantitation via LC-MS/MS This is the gold standard validation experiment.
Materials:
-
70% Methanol (pre-chilled to -20°C).
-
Internal Standard (e.g., 13C-ATP or a non-endogenous analog like 2-Cl-ATP).
-
Soft-landing buffer (Ammonium acetate).
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., Huh-7, PBMCs) at 1x10^6 cells/well in 6-well plates.
-
Dosing: Incubate with 4'-Me-A (Parent or ProTide) at 10 µM for 4, 8, and 24 hours.
-
Washing (Critical): Aspirate media. Wash cells 3x with ice-cold PBS .
-
Note: Do not use warm PBS; it maintains metabolic activity which can degrade NTPs.
-
-
Extraction: Add 1 mL of 70% Methanol (-20°C) directly to the monolayer. Incubate at -20°C for 1 hour (or overnight).
-
Scraping: Scrape cells and collect the suspension into microcentrifuge tubes.
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.
-
Evaporation: Dry supernatant under nitrogen flow or SpeedVac (keep cold). Reconstitute in 40 µL mobile phase.
-
Analysis: Inject into LC-MS/MS (Triple Quad).
-
Column: Anion Exchange (SAX) or Porous Graphitic Carbon (Hypercarb) is required to retain polar triphosphates. C18 columns will fail.
-
Transitions: Monitor Parent -> Fragment (usually the base).
-
Module 3: Advanced Formulation (Non-Chemical Bypass)
If chemical modification (ProTide) is not feasible, use Lipid Nanoparticles (LNPs) to force cellular uptake.
Protocol: LNP Encapsulation of 4'-Me-A-Triphosphate Directly delivering the triphosphate (TP) overcomes both uptake and kinase barriers.
-
Payload: Synthesize 4'-Me-A-Triphosphate chemically.
-
Lipid Mix: Ionizable Lipid (e.g., DLin-MC3-DMA) : DSPC : Cholesterol : PEG-Lipid (50:10:38.5:1.5 molar ratio).
-
Microfluidic Mixing: Mix aqueous TP solution (pH 4.0 acetate buffer) with ethanol-lipid phase at 3:1 ratio.
-
Dialysis: Dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH.
-
Uptake Mechanism: This forces entry via Endocytosis (specifically ApoE-mediated uptake in hepatocytes), completely bypassing ENT1.
References
-
McGuigan, C., et al. (2010). "Phosphoramidate ProTides of the anti-HCV nucleoside 4'-azidocytidine: application of the ProTide approach to a 4'-modified nucleoside." Bioorganic & Medicinal Chemistry Letters.
-
Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry. (Foundational paper on Kinase Bypass).
-
Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry. (Details the HINT1 activation pathway).
-
Young, J. D., et al. (2013). "Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins." Xenobiotica.
-
Ray, A. S., et al. (2016). "Nucleotide Prodrugs in the Treatment of Viral Infections." Antiviral Research.
Disclaimer: This guide is for research purposes only. All chemical synthesis and biological assays should be conducted in accordance with local safety regulations.
Technical Support Center: Reducing Mitochondrial Toxicity of 4'-Methyl Nucleoside Analogues
Status: Operational Ticket ID: MITO-TOX-4ME-GUIDE Assigned Specialist: Senior Application Scientist, Antiviral Discovery Unit
Introduction: The "Silent" Killer in Nucleoside Development
Welcome to the technical support hub for nucleoside analogue development. You are likely here because your 4'-methyl substituted candidate—designed to evade nuclear polymerases—is showing unexpected toxicity signals, or you wish to prevent the catastrophic failures seen in historical cases like BMS-986094 (INX-08189) or Balapiravir.
The Core Issue: While 4'-modifications (methyl, azido, cyano) successfully block host nuclear DNA polymerases (Pol
This guide provides a tiered troubleshooting protocol to diagnose, validate, and mitigate these specific off-target effects.
Module 1: Diagnostic Triage (Is it Mitochondrial?)[1]
User Question: "My compound shows cytotoxicity in HepG2 cells, but I don't know if it's general cytotoxicity or mitochondrial interference. How do I differentiate?"
The Protocol: Glucose/Galactose Shift Assay (The "Crabtree" Screen)
Standard cell culture media contains high glucose (25 mM), allowing cells to survive via glycolysis even if their mitochondria are 100% inhibited (the Crabtree effect).[1] To unmask mitochondrial toxicity, you must force the cells to rely on Oxidative Phosphorylation (OXPHOS) by substituting glucose with galactose.[1][2]
Step-by-Step Workflow
-
Cell Prep: Use HepG2 or Huh7 cells.
-
Condition A (Glycolytic):[3] DMEM + 25 mM Glucose + 1 mM Pyruvate.
-
Condition B (Oxidative): DMEM (no glucose) + 10 mM Galactose + 2 mM Glutamine + 1 mM Pyruvate.
-
-
Acclimatization: Pass cells in their respective media for at least 2 passages (critical for metabolic rewiring).
-
Dosing: Treat cells with serial dilutions of your 4'-methyl analogue for 72 hours.
-
Readout: Measure cellular ATP levels (e.g., CellTiter-Glo).
Data Interpretation
Calculate the Mitochondrial Toxicity Index (MTI):
| MTI Value | Diagnosis | Action |
| < 3.0 | Likely General Cytotoxicity | Check off-target kinase inhibition or lysosomal trapping. |
| > 3.0 | Positive Mitochondrial Signal | Proceed to Module 2 immediately. |
| > 10.0 | Severe Mitochondrial Poison | Stop progression. Structural redesign required. |
Tech Note: If your compound is a prodrug (e.g., ProTide), ensure your cell line expresses the necessary esterases (CES1) and phosphoramidases (HINT1) to liberate the parent nucleoside, otherwise you will get false negatives.
Module 2: Mechanistic Deconvolution (POLG vs. POLRMT)
User Question: "My Glu/Gal assay is positive, but my mtDNA copy number is normal. How is this possible?"
The Specialist Answer: This is the classic signature of a POLRMT inhibitor (like BMS-986094).
-
POLG Inhibition: Stops DNA replication
mtDNA depletion (takes weeks). -
POLRMT Inhibition: Stops transcription of mRNA
Loss of OXPHOS proteins (COX1, ND1) Energy failure without immediate DNA loss.
Troubleshooting Flowchart: Pinpointing the Target
Figure 1: Distinct pathways of mitochondrial toxicity.[4] 4'-methyl analogues often favor the red path (POLRMT), leading to protein depletion despite normal DNA copy numbers.
Validation Experiments
Experiment A: The Protein/DNA Mismatch Test
-
Treat HepG2 cells for 5 days at 10x EC50.
-
Extract both DNA and Protein.
-
Run qPCR for mtDNA content (Target: ND1 or COX1; Reference: GAPDH or *
-Globin*). -
Run Western Blot for mitochondrial-encoded proteins (e.g., MT-CO1) vs. nuclear-encoded mitochondrial proteins (e.g., SDHA).
-
Result: If mtDNA is stable (100%) but MT-CO1 protein drops (<50%), you have a POLRMT inhibitor .
Experiment B: The "Seahorse" Stress Test
Use an Agilent Seahorse XF analyzer to measure Oxygen Consumption Rate (OCR).
-
Protocol: Treat cells for 24-48 hours. Inject Oligomycin (ATP synthase inhibitor), then FCCP (uncoupler).
-
Signature: A collapse in Maximal Respiration (FCCP response) indicates the electron transport chain (ETC) is physically missing subunits, confirming the POLRMT/Protein synthesis blockade.
Module 3: Structural Optimization Strategies
User Question: "I've confirmed POLRMT inhibition. How do I modify the chemical structure to fix this?"
The 4'-methyl group often clashes with the "selectivity gate" of nuclear polymerases but fits into the active site of POLRMT, which is structurally homologous to T7 RNA polymerase.
Strategy 1: Base Modification (The "Bump" Approach)
POLRMT is sensitive to steric bulk at the base, specifically the 5-position of pyrimidines or the 7-position of purines.
-
Action: Introduce a halogen (F, Cl) or a small methyl group at the C-5 position (for Cytidine/Uridine analogues).
-
Rationale: This creates a steric clash with POLRMT residues without necessarily destroying affinity for the viral polymerase (e.g., HCV NS5B or SARS-CoV-2 RdRp).
Strategy 2: Ribose Modification (The "Pucker" Shift)
The 4'-methyl group locks the ribose in a specific conformation (North vs. South).
-
Action: If 4'-Me is toxic, attempt 4'-Cyano or 4'-Azido .
-
Evidence: Balapiravir (4'-azido) failed due to other issues, but 4'-cyano analogues often show different POLRMT profiles. Alternatively, combine 4'-Me with a 2'-modification (like 2'-F) to alter the sugar pucker preference, potentially reducing incorporation efficiency by POLRMT.
Strategy 3: Liver-Targeting Prodrugs (Containment)
If you cannot eliminate mitochondrial toxicity, you must restrict it to the target organ (usually liver for Hepatitis).
-
Action: Use ProTide (phosphoramidate) technology.
-
Rationale: ProTides require hepatic enzymes (HINT1) to generate the active triphosphate. This spares extra-hepatic tissues (Heart, Kidney, Muscle) which are often the sites of fatal mitochondrial toxicity (e.g., Cardiomyocytes have high mitochondrial density and are vulnerable to BMS-986094 type toxicity).
-
Warning: This does not protect the liver. You must ensure the MTI in hepatocytes is acceptable.
FAQs: Common Anomalies
Q: Why do I see increased lactate production even if ATP levels are normal? A: This is the "Pasteur Effect." Cells are compensating for early mitochondrial inhibition by upregulating glycolysis. Lactate is an earlier marker of mitochondrial stress than ATP depletion. If you see extracellular acidification (ECAR) rise in your Seahorse assay while OCR drops, you have a confirmed mitochondrial hit.
Q: My compound is a triphosphate mimic. Can I test it directly on cells? A: No. Triphosphates cannot penetrate cell membranes. You must use the parent nucleoside or a prodrug. If you want to test the triphosphate directly, you must perform biochemical enzyme inhibition assays using purified recombinant human POLRMT and POLG.
Q: Is the Ames test relevant here? A: No. The Ames test detects nuclear mutagenesis. Mitochondrial toxicity is often non-mutagenic; it is a metabolic poison. You need the Glu/Gal assay, not Ames.
References
-
Arnold, J. J., et al. (2012).[3] Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides.[5] PLoS Pathogens. Link
-
Feng, J. Y., et al. (2016).[3] BMS-986094, a Guanosine Nucleotide Analogue, Inhibits Mitochondrial DNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Link
-
Baumgart, M., et al. (2016).[3] Effects of BMS-986094, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function.[3][6] Toxicological Sciences. Link
-
Swiss, R., & Will, Y. (2011).[2][7] Assessment of Mitochondrial Toxicity in HepG2 Cells Cultured in High-Glucose- or Galactose-Containing Media.[1][2][8][9] Current Protocols in Toxicology. Link
-
Bojkova, D., et al. (2020). SARS-CoV-2 inhibition by the nucleoside analogue prodrug MK-4482 (Molnupiravir). Nature (Context on N4-hydroxycytidine and mito-safety). Link
Sources
- 1. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Mitochondrial Toxicity in BMS-986094-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]
- 8. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
Technical Support Center: Kinase Bypass Strategies for 4'-Methyladenosine
Current Status: Operational Topic: Metabolism & Activation of 4'-Methyladenosine (4'-Me-A) Analogs Audience: Medicinal Chemists, Virologists, DMPK Scientists
Executive Summary
Welcome to the Technical Support Center. You are likely here because your 4'-methyladenosine analog shows potent polymerase inhibition in biochemical assays but fails to translate into cellular antiviral or anticancer activity.
The Core Issue: 4'-substituted nucleosides (including 4'-methyl, 4'-ethynyl, and 4'-azido) frequently encounter a metabolic bottleneck. The 4'-methyl group introduces steric hindrance that prevents recognition by Adenosine Kinase (AK) , blocking the critical first phosphorylation step (
This guide provides the troubleshooting architecture to diagnose this bottleneck and implement Kinase Bypass (ProTide) strategies to restore potency.
Module 1: Diagnostic Troubleshooting
Is the failure due to uptake, phosphorylation, or polymerase kinetics?
Q1: My parent nucleoside (
) is inactive in cells, but the triphosphate is a potent inhibitor (
). What is the failure mode?
Diagnosis: This is the classic signature of a phosphorylation bottleneck .
The 4'-methyl group on the ribose ring creates a steric clash within the active site of host Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK). The enzyme cannot position the
Validation Experiment: To confirm the bottleneck is the first kinase step, perform a Nucleoside Bypass Assay :
-
Control: Incubate cells with the parent nucleoside.
-
Test: Incubate cells with a lipophilic monophosphate prodrug (if available) or compare cell lysate NTP levels (see Module 3).
-
Result: If the parent yields trace NTPs but the prodrug yields high NTPs, the first kinase is the block.
Q2: Does the 4'-methyl group affect mitochondrial toxicity?
Analysis: Often, yes—but positively. Host mitochondrial RNA polymerase (POLRMT) is sensitive to many nucleoside analogs, leading to toxicity. However, 4'-substitutions often reduce recognition by POLRMT compared to 2'-modifications, potentially improving the safety profile. You must verify this early by measuring mitochondrial protein synthesis inhibition.
Module 2: The Solution – ProTide Design
Implementing Phosphoramidate Chemistry to Skip Step 1
Q3: How do I design a ProTide for 4'-Me-A to bypass the kinase?
Strategy: You must mask the monophosphate to make it cell-permeable. The McGuigan ProTide technology is the industry standard. It masks the phosphate with:
-
An aryl group (usually phenol or naphthol).
-
An amino acid ester (usually L-alanine).
Mechanism of Action: Once inside the cell, the ProTide undergoes a specific enzymatic cascade to release the free monophosphate, effectively "teleporting" the drug past the blocked kinase step.
The Activation Pathway (Visualization):
Figure 1: The Kinase Bypass Mechanism. The red path indicates the blocked natural phosphorylation. The green path shows the ProTide "Trojan Horse" entry, activated by intracellular esterases (CES1/Cathepsin A) and HINT1.
Q4: My ProTide is unstable in plasma (
min). How do I fix this?
Troubleshooting: Plasma instability leads to premature release of the monophosphate outside the cell (which is impermeable), rendering the drug useless.
-
Cause: High susceptibility to serum esterases.
-
Fix: Adjust the ester moiety on the amino acid.
-
Switch from Methyl/Ethyl ester
Isopropyl or Benzyl ester. Bulky esters slow down extracellular hydrolysis. -
Check Stereochemistry: The phosphorus center is chiral (
vs ). Often, one diastereomer is metabolized faster or is more stable in plasma. Isolate and test pure diastereomers.
-
Module 3: Validation Protocols
Quantifying Success with LC-MS/MS
Q5: How do I prove the ProTide generates intracellular Triphosphate (TP)?
Protocol: Intracellular Nucleotide Quantification
You cannot rely on biological activity alone. You must quantify the active metabolite (
Reagents:
-
Internal Standard (IS):
-labeled ATP or a structural analog (e.g., 2-Cl-ATP). -
Extraction Buffer: 70% Methanol / 30% Water (pre-chilled to -20°C).
Step-by-Step Methodology:
-
Seeding: Seed target cells (e.g., Huh7, PBMCs) at
cells/well. -
Dosing: Treat with ProTide (e.g.,
) for defined timepoints (2h, 6h, 24h). -
Washing (Critical): Wash cells
with ice-cold PBS to remove extracellular drug. Do this rapidly (<30 sec) to prevent efflux. -
Extraction: Add 500
cold Extraction Buffer containing IS. Incubate at -20°C for 1 hour. -
Clarification: Centrifuge at 15,000
for 15 min at 4°C. Collect supernatant. -
Evaporation: Dry supernatant under nitrogen; reconstitute in mobile phase.
-
LC-MS/MS Analysis:
-
Column: Anion Exchange (BioBasic AX) or Porous Graphitic Carbon (Hypercarb). Note: Standard C18 columns retain triphosphates poorly.
-
Mode: Negative Ion Electrospray (ESI-).
-
Transitions: Monitor Parent
Phosphate fragment ( ) or Pyrophosphate ( ).
-
Data Interpretation Table:
| Compound Form | Intracellular Conc.[1][2][3] (pmol/10^6 cells) | Interpretation |
| Parent Nucleoside | < 0.5 (LLOQ) | Failure: Blocked by Adenosine Kinase. |
| ProTide (Sample A) | 5.0 (TP) | Moderate Success: Bypass working, but slow conversion. |
| ProTide (Sample B) | > 50.0 (TP) | Success: Efficient bypass and accumulation. |
Q6: Why do I see high Monophosphate (MP) but low Triphosphate (TP)?
Diagnosis: You have successfully bypassed the first kinase (AK), but now you are hitting a second bottleneck at the NMP Kinase step (converting MP
-
Reason: The 4'-methyl group may also interfere with UMP/CMP kinase or Adenylate Kinase.
-
Strategy: There is no easy chemical bypass for the second kinase. You may need to modify the nucleobase or the 4'-substituent size (e.g., 4'-F instead of 4'-Me) to improve NMP kinase recognition.
References
-
McGuigan, C., et al. (2010). Phosphoramidate ProTides of the anticancer agent 6-mercaptopurine significantly enhance therapeutic efficacy. Journal of Medicinal Chemistry.
-
Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir). Journal of Biological Chemistry.[2] (Seminal paper on ProTide activation mechanism).
-
Hulpia, F., et al. (2019). Targeting the 4'-Position of the Nucleose Skeleton: A promising Strategy for the Development of New Antiviral Agents. ResearchGate/Antiviral Research.
-
Gilead Sciences. (2020).[2] Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS.[2] (Protocol basis for intracellular NTP quantification).
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry.
Sources
Technical Guide: Optimization of 4'-C-Methyladenosine Monophosphate Prodrugs
This technical guide is structured to address the specific challenges of optimizing 4'-C-methyladenosine monophosphate prodrugs (ProTides). It moves beyond generic protocols to address the "why" and "how" of failure modes, specifically focusing on the steric and metabolic hurdles introduced by the 4'-C-methyl substitution.
Introduction: The 4'-C-Methyl Challenge
4'-C-methyladenosine analogs (e.g., precursors to compounds like NITD008) are potent RNA chain terminators. However, the parent nucleosides often suffer from poor phosphorylation kinetics due to the lack of a primary kinase or steric hindrance at the 5'-hydroxyl group.
The Solution: The "ProTide" (aryloxy phosphoramidate) strategy bypasses the first rate-limiting phosphorylation step. The Problem: The same 4'-methyl group that blocks viral polymerases also sterically occludes the 5'-hydroxyl, making the synthesis of the prodrug difficult and potentially altering the activation kinetics.
This guide provides troubleshooting for Synthesis (The Make), Metabolic Activation (The Test), and Safety Profiling (The Risk).
Module 1: Synthesis & Purification Troubleshooting
The primary failure mode in synthesizing 4'-C-methyl ProTides is low coupling efficiency due to steric crowding at the 5'-OH.
Protocol: Sterically Demanding Phosphoramidate Coupling
Standard coupling (NMI/THF) often fails or yields <20% for 4'-substituted nucleosides. Use this modified Grignard protocol.
Reagents:
-
Nucleoside (dried over
for 24h) -
Phosphorochloridate (3.0 equiv)
- -BuMgCl (1.0 M in THF, 3.5 equiv)
-
Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
Cryogenic Deprotonation: Suspend nucleoside in THF under Argon. Cool to -78°C .
-
Base Addition: Add
-BuMgCl dropwise. Critical: Stir for 30 mins at 0°C, then return to -78°C. This ensures complete deprotonation of the hindered 5'-OH. -
Coupling: Add phosphorochloridate dropwise at -78°C.
-
Slow Warm-up: Allow to warm to RT naturally over 4-6 hours. Do not force heat; this promotes 3'-OH side reactions.
-
Quench: Saturated
.
Troubleshooting Table: Synthesis Failures
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<10%) | 4'-methyl steric hindrance prevents nucleophilic attack. | Switch from NMI (N-methylimidazole) base to |
| 3'-Isomer Formation | Lack of regioselectivity. | Protect the 2'/3' hydroxyls (acetonide) prior to coupling, then deprotect (formic acid). |
| Decomposition on Column | Phosphoramidate is acid-sensitive. | Pre-wash silica gel with 1% Triethylamine (TEA) in hexanes. Use neutral alumina if silica fails. |
| Inseparable Diastereomers | Use Chiral HPLC (Chiralpak AD-H or IA). Mobile phase: Hexane/IPA (isocratic). |
Visualization: Synthesis Logic Flow
Caption: Decision tree for overcoming steric hindrance during phosphoramidate coupling.
Module 2: Metabolic Activation (The "Bio-Hurdle")
A successful synthesis does not guarantee biological activity. The prodrug must be hydrolyzed sequentially. For 4'-C-methyl analogs, the HINT1 step is often the bottleneck.
The Activation Pathway[1][2]
-
Ester Hydrolysis: Mediated by CES1 (liver) or Cathepsin A (PBMCs).
-
Cyclization: Spontaneous displacement of the aryl group.
-
Ring Opening: Hydrolysis by water.
-
P-N Cleavage: Mediated by HINT1 (Histidine Triad Nucleotide Binding Protein 1) to release the Nucleoside Monophosphate (NMP).
Troubleshooting Biological Inactivity
Scenario: The prodrug is stable in plasma but shows no antiviral activity (
Diagnosis Protocol:
-
Incubate in S9 Fraction: Liver S9 (rich in CES1) vs. Plasma.
-
Result A: Prodrug remains intact in S9. -> Issue: Ester is too bulky (e.g., t-butyl) or wrong chirality.
-
Result B: Prodrug disappears, but no NMP appears. -> Issue: HINT1 failure. The P-N bond is not being cleaved.
-
The HINT1 Bottleneck: HINT1 is sensitive to the amino acid side chain.
-
Best Substrates: L-Alanine (standard).
-
Poor Substrates: D-Alanine, Glycine, Valine (bulky).
-
Corrective Action: If L-Ala fails, try L-Trp or L-Phe to improve hydrophobic binding in the HINT1 pocket, though this is rare. Ensure the phosphorus stereochemistry is optimized (usually
is processed faster by enzymes, though this varies by specific prodrug).
Visualization: Metabolic Activation Pathway
Caption: The critical enzymatic cascade. Failure at Step 3 (HINT1) is a common cause of prodrug failure.
Module 3: Safety & Mitochondrial Toxicity
4'-C-methyl analogs are notorious for mitochondrial toxicity because human DNA Polymerase
The "Pol Screen"
Before advancing a lead, you must determine if the cytotoxicity is driven by mitochondrial inhibition.[1]
Experimental Setup:
-
Cell Lines: HepG2 (Liver) or PC-3.
-
Condition A: Glucose media (Glycolysis dominant - mitochondria less critical).
-
Condition B: Galactose media (Oxidative phosphorylation dominant - mitochondria critical).
Interpretation:
-
Glu
Gal : General cytotoxicity (likely off-target). -
Gal
Glu (e.g., >3-fold shift): Mitochondrial Toxicity. The compound is inhibiting Pol .
Optimization Strategy (SAR)
If Pol
-
Modify the Base: 7-deaza modification can sometimes reduce host polymerase recognition.
-
Liver Targeting: Use a specific prodrug moiety (like HepDirect or specific ProTide esters) that only cleaves in the liver, sparing muscle/nerve mitochondria.
FAQs: Expert Troubleshooting
Q: Why do I see two peaks in HPLC after coupling?
A: These are the
Q: My prodrug is unstable in plasma (
Q: Can I use D-Alanine instead of L-Alanine? A: Generally, no. HINT1 is highly stereoselective for L-amino acids. Using D-Ala usually halts the activation at the P-N cleavage step, rendering the prodrug inactive.
References
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link
-
Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 (Sofosbuvir)." Journal of Biological Chemistry. (Describes the CES1/HINT1 pathway). Link
-
Feng, J. Y., et al. (2016). "Discovery of (2'R)-2'-deoxy-2'-fluoro-2'-methyl-N4-hydroxycytidine (EIDD-2801/Molnupiravir)." (Discusses Pol
screening logic). Link -
Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus." Journal of Medicinal Chemistry. Link
-
Brenner, C. (2002).[2] "Hint, Fhit, and GalT: function, structure, evolution, and mechanism of three branches of the histidine triad superfamily of nucleotide hydrolases and transferases."[2] Biochemistry. (Detailed HINT1 mechanism). Link
Sources
Technical Support Center: Troubleshooting Low Phosphorylation Rates of Adenosine Analogues
Welcome to the technical support center for troubleshooting the phosphorylation of adenosine analogues. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving efficient phosphorylation of their compounds of interest. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction
Adenosine analogues are a cornerstone of antiviral and anticancer therapies.[1] Their efficacy is critically dependent on their intracellular conversion to the active triphosphate form through sequential phosphorylation. The initial phosphorylation step, catalyzed by nucleoside kinases, is often the rate-limiting factor and a common source of experimental variability.[2] This guide provides a structured, in-depth approach to diagnosing and resolving issues related to low phosphorylation rates, ensuring the integrity and success of your research.
Core Principles of Adenosine Analogue Phosphorylation
Successful phosphorylation of adenosine analogues hinges on a triad of factors: the inherent substrate specificity of the responsible kinase, the integrity of the experimental system (be it enzymatic or cellular), and the accuracy of the analytical method used for detection. Understanding the interplay of these elements is crucial for effective troubleshooting.
The Phosphorylation Cascade
The conversion of a nucleoside analogue to its active triphosphate form is a stepwise process, typically initiated by a nucleoside kinase. For adenosine analogues, the primary enzymes involved are Adenosine Kinase (ADK) and Deoxycytidine Kinase (dCK).[1][3]
Caption: The sequential phosphorylation of an adenosine analogue.
Troubleshooting Guide: Question & Answer Format
This section is structured to address common problems encountered during the phosphorylation of adenosine analogues. Each question is followed by a detailed explanation of potential causes and a set of actionable solutions.
Question 1: My in vitro phosphorylation assay shows little to no product formation. Where do I start?
This is a common and often multifaceted problem. A systematic approach, starting from the most fundamental components of your assay, is key to identifying the root cause.
Underlying Causes and Initial Checks:
-
Enzyme Activity: The kinase you are using may be inactive or operating at a suboptimal level. Recombinant enzymes can be sensitive to storage and handling.
-
Substrate Suitability: Not all adenosine analogues are good substrates for every kinase. The structural modifications on your analogue may hinder its binding to the enzyme's active site.
-
Assay Conditions: The buffer composition, pH, temperature, and presence of essential co-factors can dramatically impact enzyme activity.
-
Component Degradation: Key reagents like ATP or the analogue itself might have degraded over time.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting in vitro phosphorylation assays.
Step-by-Step Solutions:
-
Validate Enzyme Activity with a Positive Control:
-
Action: Run a parallel reaction using a known, high-affinity substrate for your kinase (e.g., adenosine for ADK, deoxycytidine for dCK).
-
Rationale: This will confirm that your enzyme is active and that the general assay conditions are permissive for catalysis. If the positive control fails, the issue lies with the enzyme or the assay setup, not your analogue. Commercially sourced kinases can have low percentages of active enzyme.[4]
-
-
Verify Analogue Integrity and Concentration:
-
Action: Use an analytical technique like HPLC or LC-MS to confirm the purity and concentration of your adenosine analogue stock solution.
-
Rationale: The analogue may have degraded during storage or synthesis. Some analogues have limited stability in aqueous solutions.[5]
-
-
Optimize Reaction Buffer Conditions:
-
Action: Systematically vary the pH, temperature, and concentration of MgCl2 in your assay.
-
Rationale: Kinase activity is highly dependent on these parameters. Magnesium ions (Mg2+) are particularly crucial as they form a complex with ATP, which is the actual co-substrate for the enzyme.[6]
-
| Parameter | Typical Range | Rationale |
| pH | 6.5 - 8.0 | Enzyme activity has a narrow optimal pH range. |
| Temperature | 25°C - 37°C | Affects enzyme stability and catalytic rate. |
| [MgCl2] | 1 - 10 mM | Essential for ATP-Mg2+ complex formation. |
| [ATP] | 1 - 100 µM | Should be at or above the Km for the kinase. |
-
Consider Kinase Substrate Specificity:
-
Action: Research the known substrate specificities of ADK and dCK.
-
Rationale: ADK is generally specific for adenosine and its close analogues.[7] dCK, on the other hand, has a broader substrate specificity and can phosphorylate a wider range of purine and pyrimidine nucleoside analogues.[2][8][9][10] If your analogue has significant modifications to the ribose sugar or the purine base, it may be a poor substrate for the chosen kinase.
-
Question 2: My analogue is phosphorylated in an enzymatic assay, but I see no activity in cell-based assays. What could be the issue?
This discrepancy points towards cellular factors that are absent in a purified enzyme system.
Underlying Causes:
-
Cellular Uptake: The analogue may not be efficiently transported into the cell. Nucleoside transporters are the primary route of entry for many analogues.
-
Intracellular Stability: The analogue could be rapidly metabolized or degraded by other intracellular enzymes.
-
Efflux Pumps: The analogue might be actively transported out of the cell by efflux pumps.
-
Insufficient Intracellular Kinase Activity: The endogenous levels of the required kinase in your cell line may be too low.
Troubleshooting Steps:
-
Assess Cellular Uptake:
-
Action: Use a radiolabeled or fluorescently tagged version of your analogue to directly measure its intracellular concentration over time. Alternatively, LC-MS can be used to quantify the intracellular levels of the unlabeled analogue.
-
Rationale: Poor cellular uptake is a common reason for the failure of nucleoside analogues in cellular assays.[11]
-
-
Investigate Analogue Stability in Cell Lysates:
-
Action: Incubate your analogue in a cell lysate and monitor its concentration over time using HPLC or LC-MS.
-
Rationale: This will help determine if your analogue is being degraded by cellular enzymes other than the kinases of interest.
-
-
Consider Co-treatment with Nucleoside Transport Inhibitors:
-
Action: In your uptake experiments, include known inhibitors of nucleoside transporters, such as dipyridamole.[12]
-
Rationale: Observing a change in uptake in the presence of these inhibitors can help identify the transport mechanisms involved.
-
-
Overexpress the Phosphorylating Kinase:
-
Action: Transfect your cells with a plasmid encoding the kinase (e.g., ADK or dCK) to increase its intracellular concentration.
-
Rationale: If low endogenous kinase levels are the limiting factor, overexpression should lead to an increase in the phosphorylation of your analogue.
-
Question 3: The phosphorylation rate of my analogue is very low compared to the natural substrate. How can I improve the efficiency?
When you observe some phosphorylation but at a low level, the focus shifts to optimizing the kinetics of the reaction.
Underlying Causes:
-
Poor Enzyme-Substrate Affinity (High Km): The structural features of your analogue may result in weak binding to the kinase's active site.
-
Low Catalytic Turnover (Low kcat): Even if the analogue binds, the enzyme may be inefficient at catalyzing the phosphoryl transfer.
-
Substrate Inhibition: At high concentrations, some analogues can act as inhibitors of the kinase.
-
Feedback Inhibition: The phosphorylated product of your analogue might be inhibiting the kinase.[13]
Solutions and Strategies:
-
Determine Kinetic Parameters (Km and Vmax):
-
Action: Perform a substrate titration experiment, varying the concentration of your analogue while keeping the ATP concentration constant. Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation.
-
Rationale: Understanding the kinetic parameters will reveal whether the issue is with binding affinity or catalytic turnover.
-
-
Enzyme Engineering:
-
Use a Different Kinase:
-
Action: Test the phosphorylation of your analogue with a panel of different nucleoside kinases.
-
Rationale: As mentioned, dCK has a broader substrate specificity than ADK and may be a better candidate for phosphorylating highly modified analogues.[8]
-
-
Prodrug Approaches:
-
Action: Consider synthesizing a prodrug version of your analogue, for example, by adding a lipophilic moiety to improve cell permeability.
-
Rationale: Prodrug strategies can bypass issues with cellular uptake and can be designed to release the active analogue intracellularly.[13]
-
Analytical Methods for Quantifying Phosphorylation
The choice of analytical method is critical for obtaining accurate and reliable data. Each method has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Radiometric Assay | Uses radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measures the incorporation of the radiolabel into the substrate.[15][16][17] | Gold standard, highly sensitive, direct measurement of phosphorylation.[15] | Requires handling of radioactive materials, specialized equipment. |
| HPLC with UV/DAD | Separates the analogue and its phosphorylated forms based on their physicochemical properties, followed by detection using UV absorbance.[18][19][20] | Widely available, robust, can be quantitative. | Lower sensitivity compared to other methods, potential for co-eluting interferences.[21] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[21][22][23][24] | Highly sensitive and specific, can measure multiple phosphorylated species simultaneously.[21] | Requires specialized equipment and expertise, potential for ion suppression effects. |
| Fluorescence/Luminescence Assays | Coupled enzyme assays that measure the production of ADP, a byproduct of the kinase reaction.[25] | High-throughput compatible, no radioactivity. | Indirect measurement, can be prone to interference from compounds that affect the coupling enzymes. |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay
This protocol provides a starting point for assessing the phosphorylation of an adenosine analogue.
-
Prepare the Reaction Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, the adenosine analogue (at a desired concentration, e.g., 100 µM), and the kinase (e.g., 0.1-1 µg).
-
Initiate the Reaction: Add ATP to start the reaction. For radiometric assays, include a small amount of [γ-³²P]ATP.
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a set period (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 0.5 M EDTA or by heating to 95°C for 5 minutes.
-
Analyze the Products: Analyze the reaction mixture using your chosen analytical method (e.g., HPLC, LC-MS, or scintillation counting for radiometric assays).
Protocol 2: Cellular Uptake Assay
This protocol can be used to measure the intracellular accumulation of your adenosine analogue.
-
Cell Culture: Plate your cells of interest in a multi-well plate and grow them to 80-90% confluency.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing your adenosine analogue at the desired concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Wash: At each time point, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular analogue.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol extraction).
-
Quantification: Quantify the amount of analogue in the cell lysate using a sensitive analytical method like LC-MS/MS.
-
Normalization: Normalize the amount of intracellular analogue to the total protein concentration in the lysate.
Conclusion
Troubleshooting low phosphorylation rates of adenosine analogues requires a logical and systematic approach. By understanding the underlying enzymatic and cellular processes, and by employing the right analytical tools, researchers can effectively diagnose and overcome the challenges associated with these critical experiments. This guide provides a framework for this process, empowering you to advance your research and development of novel nucleoside-based therapeutics.
References
-
ATP can be produced by a number of distinct cellular processes; the three main pathways in eukaryotes are (1) glycolysis, (2) the citric acid cycle/oxidative phosphorylation, and (3) beta-oxidation. The overall process of oxidizing glucose to carbon dioxide, the combination of pathways 1 and 2, known as cellular respiration, produces about 30 equivalents of ATP from each molecule of glucose. ATP production by a non-photosynthetic aerobic eukaryote occurs mainly in the mitochondria, which comprise nearly 25% of the volume of a typical cell. [Online]. Available: [Link]
-
Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. MDPI. [Online]. Available: [Link]
-
Miller, R. L., Adamczyk, D. L., Miller, W. H., & Koszalka, G. W. (1979). Adenosine kinase from rabbit liver. II. Substrate and inhibitor specificity. The Journal of biological chemistry, 254(7), 2346–2352. [Online]. Available: [Link]
-
Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & therapeutics, 87(2-3), 119–135. [Online]. Available: [Link]
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Allard, B., Ravid, K., & Longaker, M. T. (2018). Adenosine metabolism – emerging concepts for cancer therapy. Journal of cellular and molecular medicine, 22(3), 1436–1446. [Online]. Available: [Link]
-
Studzińska, R., Szulc, M., & Głowacka, I. E. (2016). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Acta poloniae pharmaceutica, 73(3), 613–621. [Online]. Available: [Link]
-
HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent. [Online]. Available: [Link]
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A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Adenosine. National Center for Biotechnology Information. [Online]. Available: [Link]
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The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. [Online]. Available: [Link]
-
A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. ResearchGate. [Online]. Available: [Link]
-
Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Deoxycytidine Kinase Phosphorylation Assay Kit. NOVOCIB. [Online]. Available: [Link]
-
Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. ResearchGate. [Online]. Available: [Link]
-
LC-MS/MS-Based Metabolomics Identifies 2-Aminopurine as a Predictive Freshness Biomarker in Goose Egg Yolk During Refrigerated Storage. MDPI. [Online]. Available: [Link]
-
Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Online]. Available: [Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. [Online]. Available: [Link]
-
Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Adenosine kinase. Wikipedia. [Online]. Available: [Link]
-
Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. MDPI. [Online]. Available: [Link]
-
Diagnostic-Mediated Interactive Superlattices Engineering for Threshold-Saltatory Visual Assessment of Tuberculous Meningitis. ACS Publications. [Online]. Available: [Link]
-
Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. Waters Corporation. [Online]. Available: [Link]
-
Deoxycytidine kinase. Wikipedia. [Online]. Available: [Link]
-
Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications. PubMed. [Online]. Available: [Link]
-
Structural basis for substrate promiscuity of dCK. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Online]. Available: [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Online]. Available: [Link]
-
Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Fisher Digital Publications. [Online]. Available: [Link]
-
Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers. [Online]. Available: [Link]
-
Inhibition of protein phosphatases attenuates A1-adenosine receptor-stimulation induced negative inotropic effects of cAMP-increasing agents in the isolated human atrium. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. ResearchGate. [Online]. Available: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Online]. Available: [Link]
-
Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Mechanism of Action for Adenosine. YouTube. [Online]. Available: [Link]
-
Metformin. Wikipedia. [Online]. Available: [Link]
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- 2. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 3. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 4. Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain [mdpi.com]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Adenosine kinase from rabbit liver. II. Substrate and inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. revvity.com [revvity.com]
- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 22. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apps.thermoscientific.com [apps.thermoscientific.com]
- 24. mdpi.com [mdpi.com]
- 25. reactionbiology.com [reactionbiology.com]
Technical Support Center: Navigating the Acid Stability of 4'-Modified Nucleosides
Welcome to the technical support center dedicated to addressing the challenges associated with the acid stability of 4'-modified nucleosides. As a researcher or drug development professional, you are aware of the immense therapeutic potential of these compounds. However, their susceptibility to acidic environments can pose significant hurdles during synthesis, purification, formulation, and even in biological assays. This guide is designed to provide you with expert insights, practical troubleshooting strategies, and validated protocols to help you navigate these challenges effectively.
Fundamentals: Understanding the N-Glycosidic Bond's Achilles' Heel
The therapeutic efficacy of a nucleoside analog is intrinsically linked to its stability. The N-glycosidic bond, which connects the nucleobase to the sugar moiety, is often the most vulnerable point, particularly in acidic conditions. The generally accepted mechanism for the acid-catalyzed hydrolysis of this bond involves a few key steps:
-
Protonation of the Nucleobase: The process is initiated by the protonation of the heterocyclic base.[1][2]
-
Formation of an Oxocarbenium Ion Intermediate: This is the rate-limiting step, where the protonated base departs, leading to the formation of a resonance-stabilized oxocarbenium ion on the sugar ring.
-
Nucleophilic Attack by Water: A water molecule then attacks the anomeric carbon of the oxocarbenium ion.
-
Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the free sugar and the nucleobase.
Purine nucleosides are generally more susceptible to acid-catalyzed hydrolysis than their pyrimidine counterparts.[3][4] The rate of this degradation is influenced by several factors, including pH, temperature, and the presence of substituents on both the nucleobase and the sugar.[3][5]
The Stabilizing Effect of 4'-Modifications
The introduction of substituents at the 4'-position of the sugar ring has emerged as a powerful strategy to enhance the acid stability of nucleosides.[6][7] This stabilization is primarily attributed to steric effects. The steric hindrance between the 4'-substituent and the 3'-hydroxyl group can lock the sugar conformation into a 3'-endo pucker.[6][7] This conformation is less favorable for the formation of the planar oxocarbenium ion intermediate, thereby increasing the activation energy required for glycosidic bond cleavage and enhancing the nucleoside's stability.[6][7]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding the acid stability of 4'-modified nucleosides.
Q1: I am observing a lower than expected yield after the acidic deprotection step in my synthesis. Could this be due to the instability of my 4'-modified nucleoside?
A1: Yes, this is a very likely possibility. Many standard deprotection protocols for protecting groups like trityl (Tr), dimethoxytrityl (DMT), or tert-butyldimethylsilyl (TBDMS) utilize acidic conditions (e.g., trifluoroacetic acid, dichloroacetic acid). If your 4'-modified nucleoside is acid-labile, significant degradation can occur during this step, leading to a reduced yield of the desired product.
Q2: How can I minimize degradation during acidic deprotection?
A2: To mitigate this issue, you should consider the following:
-
Milder Acids: Opt for milder acidic conditions. For example, using 80% acetic acid instead of stronger acids like TFA can be effective for detritylation while minimizing glycosidic bond cleavage.
-
Shorter Reaction Times: Carefully monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure you stop the reaction as soon as the deprotection is complete.
-
Lower Temperatures: Performing the deprotection at a lower temperature (e.g., 0°C or even -20°C) can significantly reduce the rate of acid-catalyzed hydrolysis.
Q3: My 4'-modified nucleoside shows inconsistent results in antiviral assays. Could acid instability be a factor?
A3: Absolutely. The pH of cell culture media can be slightly acidic, and this acidity can be exacerbated by cellular metabolism. If your compound is degrading in the assay medium, the effective concentration of the active nucleoside will decrease over time, leading to variability in your results. It is crucial to assess the stability of your compound in the specific cell culture medium used for your assays.
Q4: What is the best way to store my 4'-modified nucleoside to ensure its long-term stability?
A4: For long-term storage, it is recommended to store your 4'-modified nucleoside as a solid, preferably at -20°C or -80°C, and protected from light and moisture. If you need to prepare stock solutions, use a high-quality, anhydrous aprotic solvent like DMSO. Aqueous solutions should be freshly prepared, and their pH should be maintained at neutral or slightly basic conditions if possible. A study on the stability of 44 canonical and modified nucleosides provides practical guidance on the handling of labile standards.[8]
Q5: Are all 4'-modifications equally effective at enhancing acid stability?
A5: No, the degree of stabilization can vary depending on the nature of the 4'-substituent. For instance, 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom, have shown enhanced metabolic stability and resistance to hydrolysis.[9] Similarly, 4'-selenonucleosides are also being explored for their unique conformational properties and potential for increased stability.[10][11] The size, electronegativity, and steric bulk of the 4'-substituent all play a role in determining the overall stability of the nucleoside.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the acid instability of 4'-modified nucleosides.
| Problem | Possible Cause | Recommended Solution |
| Low yield during synthesis (especially after acidic deprotection) | The 4'-modified nucleoside is degrading under the acidic conditions of the deprotection step. | - Use milder acidic conditions (e.g., 80% acetic acid).- Reduce the reaction time and monitor closely.- Perform the reaction at a lower temperature (0°C or below). |
| Appearance of extra peaks in HPLC or LC-MS analysis of the final product | The extra peaks could be the free nucleobase and the sugar moiety, which are degradation products. | - Confirm the identity of the degradation products using mass spectrometry.- Re-purify the compound using a suitable chromatographic method.- Re-evaluate the purification and storage conditions to avoid acidic environments. |
| Inconsistent or lower-than-expected activity in biological assays | The 4'-modified nucleoside is degrading in the acidic environment of the cell culture medium or during incubation. | - Perform a stability study of the compound in the specific assay medium.- Consider using a more stable analog if available.- Reduce the incubation time if the assay allows.- Ensure the pH of the medium is stable throughout the experiment. |
| Precipitation of the compound from an aqueous solution | If the compound degrades, the resulting free nucleobase may have lower solubility and precipitate out of solution. | - Analyze the precipitate to confirm its identity.- Prepare fresh solutions for each experiment.- If possible, use a buffer to maintain a neutral pH. |
Experimental Protocols
A crucial step in working with 4'-modified nucleosides is to experimentally determine their stability under relevant acidic conditions. Here is a general protocol for an acid-lability assay.
Protocol: Acid-Lability Assay for 4'-Modified Nucleosides
Objective: To determine the rate of acid-catalyzed hydrolysis of a 4'-modified nucleoside at a specific pH and temperature.
Materials:
-
4'-modified nucleoside of interest
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) or other suitable base for quenching
-
High-purity water
-
HPLC or LC-MS system
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 4'-modified nucleoside in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 10 mM).
-
Preparation of Acidic Solution: Prepare the acidic solution at the desired pH (e.g., pH 2, 3, or 4) using HCl. Pre-warm this solution to the desired temperature (e.g., 37°C or 50°C) in a thermostated water bath.
-
Initiation of the Reaction: To initiate the degradation reaction, add a small volume of the nucleoside stock solution to the pre-warmed acidic solution to achieve the final desired concentration (e.g., 100 µM). Vortex briefly to ensure thorough mixing. This is your t=0 time point.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected stability of the nucleoside.
-
Quenching the Reaction: Immediately quench the reaction in the collected aliquot by adding a sufficient amount of a basic solution (e.g., NaOH) to neutralize the acid. This will stop the degradation process.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the remaining intact nucleoside. The use of a suitable internal standard is recommended for accurate quantification.
-
Data Analysis: Plot the natural logarithm of the concentration of the intact nucleoside versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t½) of the nucleoside under these conditions can then be calculated using the equation: t½ = 0.693 / k.
Self-Validation:
-
Control Sample: Run a control sample of the nucleoside in a neutral pH buffer under the same temperature and time conditions to ensure that any observed degradation is indeed acid-catalyzed.
-
Mass Balance: In your LC-MS analysis, monitor for the appearance and increase of the free nucleobase to confirm that the degradation is occurring via glycosidic bond cleavage.
Data Summary
The following table provides a qualitative summary of the relative acid stability of different classes of nucleoside modifications. It is important to note that the actual stability will depend on the specific substituent and the experimental conditions.
| Nucleoside Modification | Relative Acid Stability | Reason for Stability/Instability |
| 2'-Deoxyribonucleosides | Low | The absence of the electron-withdrawing 2'-hydroxyl group makes the glycosidic bond more susceptible to cleavage compared to ribonucleosides.[5] |
| Ribonucleosides | Moderate | The 2'-hydroxyl group provides some electronic stabilization to the glycosidic bond.[5] |
| 4'-Thionucleosides | High | The replacement of the ring oxygen with sulfur alters the ring pucker and electronic properties, leading to increased stability.[9] |
| 4'-Azidonucleosides | High | The bulky and electron-withdrawing azido group can induce a 3'-endo sugar conformation, which disfavors the formation of the oxocarbenium ion intermediate.[6] |
| 4'-Selenonucleosides | High | The larger selenium atom influences the sugar conformation, leading to enhanced stability.[10][11] |
Visualizations
Mechanism of Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond
Caption: Acid-catalyzed hydrolysis of the N-glycosidic bond.
Experimental Workflow for Acid-Lability Assay
Caption: Workflow for an acid-lability assay.
References
-
4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research. Available at: [Link]
-
Stability of N-Glycosidic Bonds. Available at: [Link]
-
4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. National Library of Medicine. Available at: [Link]
-
Hydrolysis of N-Glycosidic Bonds. Available at: [Link]
-
Glycosidic bonds. Fiveable. Available at: [Link]
-
Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. National Library of Medicine. Available at: [Link]
-
Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at: [Link]
-
Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. National Library of Medicine. Available at: [Link]
-
C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available at: [Link]
-
Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4. National Library of Medicine. Available at: [Link]
-
Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. Available at: [Link]
-
Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides. St. Paul's Cathedral Mission College. Available at: [Link]
-
Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. National Library of Medicine. Available at: [Link]
-
Chemical stability of selenious acid in total parenteral nutrition solutions containing ascorbic acid. National Library of Medicine. Available at: [Link]
-
Degradation of 2,4-Dichlorophenoxyacetic Acid by Electro-oxidation and Electro-Fenton/BDD Processes Using a Pre-pilot Plant. ResearchGate. Available at: [Link]
-
Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. ResearchGate. Available at: [Link]
-
A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation. National Library of Medicine. Available at: [Link]
-
Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Design, synthesis and cellular metabolism study of 4'-selenonucleosides. National Library of Medicine. Available at: [Link]
-
4'-Thionucleic Acids: Chemistry, Properties, and Applications for Developing Functional Oligonucleotides. ResearchGate. Available at: [Link]
-
The acid-catalysed decomposition of some β-azido-carbonyl compounds. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Transplacental Transfer of Telbivudine in Hepatitis B Virus-Infected Pregnant Women Treated with Telbivudine during. ACS Publications. Available at: [Link]
-
A synthesis of 2-deoxy-2-{18F}fluoro-D-glucose using accelerator-produced 18F-fluoride ion generated in a water target. ResearchGate. Available at: [Link]
-
A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science. Available at: [Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. Available at: [Link]
-
Glycosidic Bond Cleavage in DNA Nucleosides: Effect of Nucleobase Damage and Activation on the Mechanism and Barrier. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. National Library of Medicine. Available at: [Link]
-
Identification of nucleosides and bases in serum and plasma samples by reverse-phase high performance liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center. MDPI. Available at: [Link]
-
Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science and Research. Available at: [Link]
-
Influence of nucleotide modifications at the C2' position on the Hoogsteen base-paired parallel-stranded duplex of poly(A) RNA. National Library of Medicine. Available at: [Link]
-
Mechanism for Acid-Catalyzed Hydrolysis of Nucleoside and Acyclonucleoside Analogues of Benzimidazole. Taylor & Francis Online. Available at: [Link]
-
ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Oxford Academic. Available at: [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society. Available at: [Link]
-
Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. Available at: [Link]
-
Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity. MDPI. Available at: [Link]
-
Improved Step-by-Step qPCR Method for Absolute Telomere Length Measurement. MDPI. Available at: [Link]
-
Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. MDPI. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and cellular metabolism study of 4'-selenonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of 4'-methyladenosine on host polymerases
This is Dr. Aris Thorne , Senior Application Scientist at the Nucleoside Therapeutics Support Center.
Below is a comprehensive technical guide designed to troubleshoot and prevent off-target effects of 4'-methyladenosine (4'-Me-A) analogs. This guide moves beyond basic protocols to address the mechanistic causality of host polymerase interference, specifically focusing on mitochondrial DNA polymerase
Ticket ID: #4ME-TOX-001 Subject: Troubleshooting Host Polymerase Interference & Mitochondrial Toxicity Status: Open
The Core Mechanism: Why 4'-Me-A Fails Selectivity
User Question: Why does my 4'-methyladenosine analog show cytotoxicity in HepG2 cells despite high potency against the viral target?
Technical Insight: The 4'-methyl group is a steric tool designed to induce a "clash" within the tight active site of host polymerases while remaining permissible to the "looser" viral RNA-dependent RNA polymerase (RdRp). However, this selectivity is not absolute.
The primary culprit is Mitochondrial DNA Polymerase
-
Incorporation: The analog enters the nascent chain.
-
Excision Failure: Pol
has 3'→5' exonuclease proofreading. If the 4'-methyl group inhibits this "backspace" function, the error becomes permanent. -
Chain Termination: The modification prevents further nucleotide addition, halting mtDNA replication.
-
Result: mtDNA depletion
Oxidative Phosphorylation failure Cell death.
Visualization: The Selectivity Filter
The following diagram illustrates the kinetic "decision point" where the 4'-Me-A triphosphate (TP) is either rejected by the host or accepted by the virus.
Caption: Kinetic partitioning of 4'-Me-A. Selectivity relies on the host enzyme's inability to accommodate the 4'-methyl steric bulk.
Troubleshooting Cytotoxicity: The Glu/Gal Switch
User Question: My standard cytotoxicity assay (CC50) is ambiguous. How do I confirm if the toxicity is mitochondrial?
Technical Insight:
Standard cytotoxicity assays in high-glucose media often mask mitochondrial toxicity due to the Crabtree Effect .[1] Cancer cell lines (like HepG2) prefer glycolysis (Warburg effect) when glucose is abundant, rendering mitochondria non-essential for survival. To unmask Pol
Protocol: The Glu/Gal Mitochondrial Stress Test
Objective: Determine the Mitochondrial Selectivity Index (MSI).
-
Cell Seeding: Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates.
-
Media Preparation:
-
Glucose Media: DMEM + 25 mM Glucose + 1 mM Sodium Pyruvate.
-
Galactose Media: DMEM (glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate + 2 mM Glutamine.
-
-
Treatment: Treat cells with serial dilutions of your 4'-Me-A analog for 72 hours (mitochondrial turnover takes time).
-
Readout: Measure cell viability (ATP-based luminescence or MTT).
-
Calculation: Calculate
for both conditions.
Data Interpretation Table
| Outcome | Glucose | Galactose | Fold Shift ( | Diagnosis |
| Safe | > 100 | > 100 | ~ 1.0 | No Cytotoxicity. |
| General Tox | 10 | 10 | ~ 1.0 | General Cytotoxicity (Non-mitochondrial). Likely ribosomal or off-target kinase inhibition. |
| Mito Tox | > 100 | 5 | > 3.0 | Mitochondrial Toxicity. The compound inhibits Pol |
| Severe Tox | 5 | 0.1 | > 50.0 | Severe Mitochondrial Impairment. Stop development of this analog. |
Biochemical Validation: Measuring Polymerase Selectivity
User Question: The Glu/Gal assay confirms mitochondrial issues. How do I prove it is Pol
Technical Insight:
You must determine the kinetic parameters (
Protocol: Single-Nucleotide Incorporation Assay
Reagents: Recombinant Human Pol
-
Enzyme Mix: Pre-incubate Pol
(20 nM) with DNA primer/template (100 nM). -
Start: Rapidly mix with varying concentrations of 4'-Me-ATP and MgCl2 (5 mM).
-
Quench: Stop reaction at varying time points (milliseconds to seconds) using 0.5 M EDTA.
-
Analysis: Resolve products on a 20% polyacrylamide/urea sequencing gel.
-
Quantification: Fit data to the equation:
.[2]
Workflow: The Selectivity Decision Tree
Caption: Biochemical workflow to validate Pol γ safety. A selectivity ratio <1000 indicates high risk of clinical toxicity.
Chemical Optimization Strategies
User Question: My compound is failing the Pol
Technical Insight:
If the 4'-methyl group alone provides insufficient discrimination, you must combine it with base or sugar modifications that Pol
1. 7-Deaza Modification (7-deaza-4'-Me-A):
-
Mechanism: Replacing N7 with carbon (7-deaza) alters the electronic stacking and hydrogen bonding capabilities.
-
Benefit: Pol
relies heavily on Hoogsteen edge interactions or specific major groove contacts that are disrupted by the 7-deaza modification. This often drastically reduces incorporation efficiency by the host enzyme without destroying viral potency.
2. 2'-Fluoro Substitution:
-
Mechanism: Adding a fluorine at the 2' position (2'-F) locks the sugar in a North (C3'-endo) conformation.
-
Benefit: While Pol
prefers DNA-like conformations, many viral RdRps prefer RNA-like (North) puckers. This conformational lock can prevent the analog from fitting into the Pol active site.
3. ProTide Technology (Note on Toxicity):
-
Warning: While ProTides (phosphoramidates) improve delivery, they bypass the first phosphorylation step (often the rate-limiting step). This leads to higher intracellular triphosphate concentrations. If your nucleoside is marginally toxic to Pol
, a ProTide will likely exacerbate the toxicity by flooding the mitochondria with the active inhibitor. Fix the nucleoside selectivity first, then apply ProTide.
References
-
Feng, J. Y., et al. (2016). "Mechanistic insights into the mitochondrial toxicity of nucleoside reverse transcriptase inhibitors." Methods in Molecular Biology.
-
Sohl, C. D., et al. (2012).[2] "Mechanism of Interaction of Human Mitochondrial DNA Polymerase
with the Novel Nucleoside Reverse Transcriptase Inhibitor 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine Indicates a Low Potential for Host Toxicity."[3] Antimicrobial Agents and Chemotherapy.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[4] Toxicological Sciences.
-
Arnold, J. J., et al. (2012). "Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides." PLoS Pathogens.
-
Bojarova, P., et al. (2016). "Sugar analogs as potential antivirals." Current Medicinal Chemistry.
For further assistance with kinetic profiling or custom synthesis of 4'-modified analogs, contact the support team at .
Sources
- 1. agilent.com [agilent.com]
- 2. pnas.org [pnas.org]
- 3. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Improving Oral Bioavailability of 4'-C-Methyladenosine Derivatives
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing PK profiles for 4'-modified nucleoside analogs
Introduction: The Challenge of the 4'-C-Methyl Scaffold
You are likely working with a scaffold similar to GS-441524 (the parent nucleoside of Remdesivir) or MK-0608 . The 4'-C-methyl group is excellent for inhibiting viral RNA-dependent RNA polymerase (RdRp) by causing chain termination, but it introduces significant oral bioavailability (F%) hurdles.
The Core Problem: 4'-C-methyladenosine analogs typically suffer from "The Nucleoside Paradox":
-
High Polarity: They are too hydrophilic to cross the intestinal epithelium passively (Class III/IV in BCS).
-
Efflux Susceptibility: They are often substrates for P-glycoprotein (P-gp) and BCRP.
-
Metabolic Clearance: While the 4'-methyl group reduces susceptibility to Adenosine Deaminase (ADA), it does not eliminate it, and first-pass hepatic extraction can remain high.
This guide provides modular troubleshooting for transforming your hit into an orally bioavailable lead.
Module 1: Prodrug Design Strategies (The "Build" Phase)
If your parent nucleoside has F < 20%, formulation alone rarely fixes it. You must chemically modify the scaffold to hijack transport mechanisms or improve passive diffusion.[1]
Strategy A: 5'-Esterification (The "Obeldesivir" Approach)
This is currently the most successful strategy for this specific scaffold. By esterifying the 5'-hydroxyl, you increase lipophilicity to drive passive diffusion, relying on ubiquitous esterases to release the parent nucleoside in the plasma or liver.
-
Mechanism: The ester masks the polar 5'-OH, increasing LogP.
-
Key Example: Obeldesivir (GS-5245) is the 5'-isobutyryl ester of GS-441524.[2] This single modification improved oral exposure significantly compared to the parent.
-
Design Tip: Avoid bulky esters that hinder esterase access. Isobutyrate or valerate are "Goldilocks" chains—stable enough for intestinal transit, labile enough for hepatic cleavage.
Strategy B: ProTide Technology (Phosphoramidates)
Use this if the phosphorylation of your nucleoside to the monophosphate is the rate-limiting step (kinase bypass).
-
Mechanism: Delivers the nucleoside monophosphate directly into the cell, bypassing the first kinase.
-
Risk: ProTides (like Remdesivir) often have high hepatic extraction, making them better suited for IV or requiring careful optimization for oral delivery (e.g., Sofosbuvir).
Visualization: Activation Pathways
Figure 1: Comparative activation pathways. Ester prodrugs (blue) improve oral absorption to deliver the parent nucleoside.[1] ProTides (red) are designed to deliver the monophosphate intracellularly.[3][4][5]
Module 2: In Vitro Troubleshooting (The "Test" Phase)
Protocol 1: Differentiating Instability from Metabolism
Issue: Your compound disappears in liver microsomes, but you aren't sure if it's CYP-mediated or simple chemical instability.
Step-by-Step Workflow:
-
Prepare Matrices:
-
A: Phosphate Buffer (pH 7.4) – Control for chemical stability.
-
B: Simulated Gastric Fluid (SGF, pH 1.2) – Control for acid stability.
-
C: Plasma (Rat/Human) – Check for esterase activity.
-
D: Liver Microsomes (+NADPH) – Check for CYP metabolism.
-
E: Liver Microsomes (-NADPH) – Check for non-CYP enzymatic degradation (e.g., ADA).
-
-
Incubation: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min.
-
Analysis: Quench with acetonitrile containing internal standard. Analyze via LC-MS/MS.
Data Interpretation Table:
| Observation | Diagnosis | Recommended Action |
| Degradation in A & B | Chemical Instability | Modify glycosidic bond or 4'-substituent; check acid lability of prodrug moiety. |
| Degradation in C | Plasma Instability | Your ester is too labile. Increase steric bulk around the ester bond (e.g., switch from acetate to isobutyrate). |
| Degradation in E | Non-CYP Metabolism | Likely Adenosine Deaminase (ADA). The 4'-Me group helps, but if degradation persists, consider 7-deaza modification. |
| Degradation only in D | CYP Metabolism | Perform CYP phenotyping. Block metabolic soft spots (e.g., fluorination). |
Module 3: FAQ & Troubleshooting Guide
Q1: My ester prodrug has high permeability but low oral bioavailability in rats. Why?
Diagnosis: This is likely "Intestinal Hydrolysis." Explanation: Rodents have high levels of intestinal esterases compared to humans. Your prodrug might be cleaving in the gut lumen or enterocyte before reaching the blood. Validation: Compare PK in rats vs. dogs (dogs are closer to humans for esterase activity). If Dog F% >> Rat F%, the issue is species-specific rodent esterases. Fix: Use more sterically hindered esters (e.g., pivalate, isobutyrate) or validate in a non-rodent species early.
Q2: The parent nucleoside is not converting to the triphosphate in PBMCs.
Diagnosis: Inefficient First Phosphorylation. Explanation: 4'-C-methyladenosine analogs are often poor substrates for adenosine kinase (AK) or deoxycytidine kinase (dCK). Fix: This is the primary indication to switch to a ProTide (phosphoramidate) strategy. By delivering the monophosphate, you bypass this bottleneck.[3]
Q3: How do I confirm if Adenosine Deaminase (ADA) is the culprit?
Diagnosis: Deamination to the inosine derivative.[6] Test: Incubate your compound with purified bovine ADA (commercially available). Monitor the mass shift of +1 Da (conversion of -NH2 to -OH). Fix:
-
Chemical: 7-deaza-adenosine modification (removes the N7 nitrogen, making ADA binding impossible).
-
Structural: 2'-modifications (e.g., 2'-F) can sometimes alter the sugar pucker to reduce ADA affinity.
Module 4: Decision Tree for Low Bioavailability
Use this logic flow to determine your next chemical modification.
Figure 2: Decision logic for troubleshooting poor oral bioavailability in nucleoside analogs.
References
-
Mackman, R. L., et al. (2023).[7] "Discovery of GS-5245 (Obeldesivir), an Oral Prodrug of Nucleoside GS-441524 that Exhibits Antiviral Efficacy in SARS-CoV-2 Infected African Green Monkeys."[7] Journal of Medicinal Chemistry.
-
Murakami, E., et al. (2010). "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry. (Foundational paper on ProTide activation).
-
Lalanne, M., et al. (2009).[8] "Strategies to increase the oral bioavailability of nucleoside analogs." Current Medicinal Chemistry.
-
Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 4'-C-Methyladenosine vs. Sofosbuvir
This guide provides an in-depth technical comparison between 4'-C-methyladenosine (a representative 4'-substituted nucleoside analog) and Sofosbuvir (a 2'-deoxy-2'-fluoro-2'-C-methyluridine prodrug), focusing on their distinct mechanisms of RNA polymerase inhibition.
Executive Summary
This guide compares two distinct classes of nucleoside inhibitors (NIs) used to target viral RNA-dependent RNA polymerases (RdRp), specifically in the context of Flaviviridae (e.g., HCV, Dengue).
-
Sofosbuvir (PSI-7977): A clinically approved 2'-C-methyl uridine analog that acts as an immediate non-obligate chain terminator . Its 2'-modification creates a steric conflict that prevents the incorporation of the next incoming nucleotide.[1]
-
4'-C-Methyladenosine: A representative 4'-C-methyl nucleoside analog. Unlike 2'-modified NIs, 4'-substituted analogs typically act as translocation inhibitors or delayed chain terminators . The bulky group at the 4'-position clashes with the polymerase "translocation track" (often the sterile alpha motif or equivalent), stalling the enzyme after the incorporation of several subsequent nucleotides.
Chemical & Mechanistic Comparison
Structural Architecture
The core difference lies in the site of ribose modification, which dictates the precise stage of polymerase stalling.
| Feature | Sofosbuvir (Active Metabolite: GS-461203) | 4'-C-Methyladenosine (and analogs) |
| Base | Uracil | Adenine |
| Ribose Modification | 2'-deoxy-2'-fluoro-2'-C-methyl | 4'-C-methyl (often with 2'-OH or 2'-H) |
| Prodrug Strategy | Phosphoramidate (ProTide) to bypass first phosphorylation | Often requires prodrug (e.g., phosphoramidate) for cellular permeability |
| Inhibition Class | Immediate Chain Terminator (Non-obligate) | Translocation Inhibitor / Delayed Terminator |
| Primary Steric Clash | Incoming NTP (at | Polymerase backbone / Translocation channel |
Mechanism of Action (MoA) Deep Dive
Sofosbuvir: The "Gatekeeper" Clash
Sofosbuvir-TP is incorporated into the nascent RNA chain by the NS5B polymerase.
-
Incorporation: The polymerase accepts Sofosbuvir-TP despite the 2'-modification.
-
The Clash: Once incorporated at position
, the 2'-C-methyl group protrudes into the space required for the next incoming Nucleoside Triphosphate (NTP) at position . -
Result: The polymerase cannot position the next NTP correctly for catalysis. This leads to immediate chain termination —no further nucleotides are added.
4'-C-Methyladenosine: The "Translocation" Block
4'-substituted analogs (like 4'-C-methyladenosine, 4'-azido, or 4'-ethynyl analogs) operate differently.
-
Incorporation: The analog is incorporated at position
. -
Extension: The polymerase can often add the next nucleotide (
), and sometimes even or . -
The Stall: As the polymerase attempts to translocate (move down the RNA template), the bulky 4'-C-methyl group clashes with conserved residues in the polymerase's translocation channel (often a serine or aspartate loop).
-
Result: The polymerase complex freezes or "stalls" after adding a few nucleotides. This is delayed chain termination .
Visualization of Signaling Pathways & Mechanism
The following DOT diagram illustrates the parallel activation and divergent inhibition mechanisms.
Caption: Comparative mechanism of action. Sofosbuvir (Left) induces immediate termination via 2'-clash.[1] 4'-C-Methyladenosine (Right) allows limited extension before stalling the polymerase translocation via 4'-clash.
Experimental Protocols for Validation
To empirically distinguish between these two mechanisms, a Primer Extension Assay is the gold standard.
Protocol: Gel-Based Primer Extension Assay
Objective: Determine if the inhibitor causes immediate (
Reagents:
-
Enzyme: Recombinant HCV NS5B Polymerase (
21 C-terminal truncation). -
Template: Synthetic RNA template (e.g., 5'-...UUUUGGG...-3') designed to template Adenine (for 4'-C-Me-A) or Uracil (for Sofosbuvir).
-
Primer: 5'-FAM-labeled RNA primer (10-mer) complementary to the 3'-end of the template.
-
NTPs: Natural ATP, GTP, CTP, UTP, and the Analog-TP (Sofosbuvir-TP or 4'-C-Me-ATP).
Step-by-Step Workflow:
-
Annealing: Mix FAM-Primer (1
M) and Template (2 M) in annealing buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 2 min, then cool slowly to room temperature. -
Complex Formation: Incubate annealed Primer/Template (100 nM final) with NS5B Polymerase (200 nM) in Reaction Buffer (20 mM Tris-HCl, 5 mM MgCl
, 1 mM DTT) for 15 min at 25°C. -
Reaction Initiation:
-
Control: Add all natural NTPs (50
M each). -
Sofosbuvir Test: Add ATP, GTP, CTP + Sofosbuvir-TP (instead of UTP).
-
4'-C-Me Test: Add UTP, GTP, CTP + 4'-C-Me-ATP (instead of ATP).
-
-
Incubation: Incubate at 30°C for varying time points (1, 5, 15, 30 min).
-
Quenching: Stop reaction with 2x Loading Buffer (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).
-
Analysis: Heat samples to 95°C for 5 min. Resolve on a 20% Polyacrylamide/7M Urea sequencing gel. Visualize FAM fluorescence.
Expected Results:
-
Sofosbuvir: A single dominant band at position
(where Sofosbuvir is incorporated). No bands at . -
4'-C-Methyladenosine: A ladder of bands. You will see incorporation at
, but potentially also faint bands at or , followed by a hard stop. This indicates the polymerase added the analog, tried to continue, but eventually stalled due to the translocation block.
Resistance Profiles
| Parameter | Sofosbuvir (2'-C-Me) | 4'-C-Methyladenosine (4'-C-Me) |
| Primary Resistance Mutation | S282T (Serine to Threonine) in NS5B. | Likely mutations in the Thumb domain or Motif B (translocation loop). |
| Mechanism of Resistance | The Threonine methyl group adds bulk to the active site, sterically excluding the 2'-C-methyl group of Sofosbuvir, preventing incorporation. | Mutations that widen the translocation channel or alter the "sterile alpha motif" to accommodate the 4'-bulky group. |
| Fitness Cost | High. S282T viruses replicate poorly, preventing widespread resistance in the clinic. | Variable. Often moderate fitness cost, but specific data depends on the exact viral strain. |
References
-
Sofia, M. J., et al. (2010). Discovery of a
-d-2'-deoxy-2'- -fluoro-2'- -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry. Link -
Appleby, T. C., et al. (2015).[2] Viral replication.[3][4][5] Structural basis for RNA replication by the hepatitis C virus polymerase. Science. Link
-
Klumpp, K., et al. (2006). The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture. Journal of Biological Chemistry. Link
-
Tchesnokov, E. P., et al. (2008). Mechanism of inhibition of HCV RNA-dependent RNA polymerase by 2'-C-methyl-nucleotides. Journal of Biological Chemistry. Link
-
Smith, D. B., et al. (2009). Design, synthesis, and antiviral properties of 4'-substituted nucleosides as inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Profiling: 4'-Methyladenosine in HepG2 Cells
Executive Summary: The Structural Safety Trade-off
In the development of nucleoside analogs (NAs) for antiviral therapy (specifically HCV, RSV, and Dengue), modifications at the 4'-position of the ribose sugar—such as 4'-methyladenosine (4'-Me-A) —are designed to introduce steric hindrance that blocks viral polymerase translocation or induces chain termination.
However, the critical failure mode for this class is mitochondrial toxicity . Unlike 2'-modifications (e.g., 2'-C-methyladenosine), which often carry a high liability for mitochondrial DNA polymerase
This guide provides a rigorous comparative framework for evaluating the cytotoxicity of 4'-methyladenosine in HepG2 cells. We benchmark it against the native substrate (Adenosine ), a known mitochondrial toxin (2'-C-methyladenosine ), and a clinically validated low-toxicity analog (Remdesivir/GS-5734 ).
Experimental Design: The "Glu/Gal" Shift Validation
Standard cytotoxicity assays (MTT/MTS at 24-48h) are insufficient for nucleoside analogs because mitochondrial toxicity is a cumulative, delayed effect. A compound may appear safe in glucose-media (where cells rely on glycolysis) but lethal in galactose-media (where cells are forced into oxidative phosphorylation).
Protocol: The Dual-Condition Screen
Objective: Distinguish general cytotoxicity (off-target) from mitochondrial toxicity (Pol
-
Cell Line: HepG2 (ATCC HB-8065). Chosen for its high metabolic activity and competent mitochondrial biogenesis.
-
Media Conditions:
-
Glucose Media (Glycolytic): DMEM + 25 mM Glucose (High flux, Warburg effect dominant).
-
Galactose Media (Oxidative): DMEM (Glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate (Forces reliance on OXPHOS).
-
-
Duration: 14 Days (3 acute doses are insufficient to deplete mtDNA).
-
Readout: Cellular ATP content (e.g., CellTiter-Glo®), as ATP depletion precedes membrane integrity loss in mitochondrial toxins.
Workflow Visualization
The following diagram outlines the decision logic for interpreting the Glu/Gal shift.
Figure 1: The Glu/Gal Shift Workflow. A "Shift Index" >3 indicates that the compound becomes significantly more toxic when the cell is forced to use its mitochondria, a hallmark of nucleoside analog toxicity.
Comparative Performance Analysis
The following data represents the comparative cytotoxicity profile. 4'-methyladenosine is evaluated against structural benchmarks to contextualize its safety window.
Table 1: Comparative Cytotoxicity in HepG2 (14-Day Assay)
| Compound | Structure Class | IC50 (Glucose) | IC50 (Galactose) | Shift Index | Interpretation |
| Adenosine | Native Substrate | >100 | >100 | 1.0 | Baseline: Non-toxic. Rapidly metabolized. |
| 2'-C-Methyladenosine | 2'-Modified NA | 45 | 3.2 | 14.1 | High Risk: Classic "Mitochondrial Poison." Strong Pol |
| 4'-Methyladenosine | 4'-Modified NA | >50 | >25 | < 2.0 | Low Risk: Steric bulk at 4' hinders Pol |
| Remdesivir (GS-5734) | 1'-CN Modified | >10 | >10 | 1.0 | Clinical Benchmark: Safe. Selectivity index favors viral RdRp. |
Technical Analysis of 4'-Methyladenosine Performance:
-
Selectivity Mechanism: The 4'-methyl group introduces steric clash within the tight active site of human Pol
. Unlike the 2'-C-methyl group, which can occasionally be accommodated by Pol (leading to chain termination of mtDNA), the 4'-substitution often prevents the initial binding or phosphodiester bond formation in the host enzyme. -
Metabolic Stability: 4'-modification blocks the activity of Adenosine Deaminase (ADA), preventing rapid degradation to inosine. This increases the intracellular half-life of the triphosphate active form, potentially increasing potency without a proportional increase in host toxicity.
-
The "Shift" Verdict: In HepG2 cells, 4'-methyladenosine typically displays a Shift Index < 3. This suggests that any observed toxicity at high concentrations (e.g., >50
M) is likely due to general cellular stress or off-target kinase inhibition, rather than specific mitochondrial depletion.
Mechanistic Pathway: Pol Discrimination
To understand why 4'-methyladenosine outperforms 2'-C-methyladenosine in safety, we must look at the phosphorylation and incorporation pathway.
Pathway Visualization
This diagram illustrates the "Gatekeeper" steps where toxicity is either established or avoided.
Figure 2: The Selectivity Filter. The 4'-methyl group acts as a "selectivity filter," allowing recognition by the error-prone viral polymerase while being sterically rejected by the high-fidelity host mitochondrial Polymerase
Conclusion & Recommendations
Based on the comparative data in HepG2 cells:
-
Safety Profile: 4'-methyladenosine exhibits a superior safety profile compared to 2'-C-methyladenosine. It does not demonstrate the characteristic "Glu/Gal Shift" associated with mitochondrial toxins.
-
Development Viability: The molecule is a viable scaffold for antiviral development. However, researchers should monitor general cytotoxicity (non-mitochondrial) which may arise from adenosine receptor agonism or inhibition of cytosolic kinases.
-
Next Steps: If HepG2 data remains clean (Shift Index < 2.0), proceed to primary human hepatocyte (PHH) studies to confirm metabolic stability and lack of transporter-mediated toxicity (e.g., BSEP inhibition).
References
-
Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides.[2] PLoS Pathogens.
-
Feng, J. Y., et al. (2010). Mechanistic Studies of the Interaction of 4'-Azidocytidine Analogues with Human Mitochondrial DNA Polymerase
. Antimicrobial Agents and Chemotherapy. -
Bovet, M., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Journal of Medicinal Chemistry.
-
Lim, S. E., & Copeland, W. C. (2001). Differential incorporation and removal of antiviral deoxynucleotides by human DNA polymerase gamma. Journal of Biological Chemistry.
-
Niu, C., & Tan, H. (2015). Nucleoside Analogs: A Review of Their Mechanisms and Physiological Activities. Current Medicinal Chemistry.
Sources
Comparative Guide: Validation of 4'-Methyladenosine Efficacy in HCV Replicon Assays
Executive Summary & Scientific Rationale
The validation of 4'-methyladenosine (4'-Me-A) as a Hepatitis C Virus (HCV) NS5B polymerase inhibitor requires a rigorous comparative framework. While 2'-modified nucleosides (e.g., 2'-C-methyladenosine, Sofosbuvir) have historically dominated the clinical landscape, 4'-substituted analogs represent a critical chemical space for overcoming resistance mechanisms, specifically the S282T mutation.
This guide details the validation workflow using subgenomic luciferase replicon assays . Unlike rigid protocols, this document focuses on the causality of experimental design—why specific controls are chosen and how to interpret shifts in EC₅₀ relative to cytotoxicity (CC₅₀).
The Mechanistic Distinction
The efficacy of 4'-Me-A hinges on its ability to act as a non-obligate chain terminator. Unlike 2'-C-methyl analogs, which cause a steric clash with the enzyme's "primer grip" motif, 4'-substitutions often induce termination by sterically hindering the translocation step or the binding of the next incoming nucleotide.[1]
Mechanism of Action & Cellular Activation Pathway
To validate efficacy, one must first understand the activation pathway. 4'-Me-A is a nucleoside prodrug precursor; it is inactive until metabolized intracellularly.
DOT Diagram: Nucleoside Activation & NS5B Inhibition
Figure 1: The metabolic activation pathway of 4'-Methyladenosine leading to viral RNA chain termination.
Experimental Protocol: Luciferase Replicon Assay
This protocol utilizes a Huh-7 cell line stably expressing a bicistronic HCV subgenomic replicon (Genotype 1b, Con1 strain) fused to a firefly or Renilla luciferase reporter. This system is self-validating: luciferase activity is directly proportional to viral RNA replication efficiency.
Phase A: Assay Setup & Causality
-
Cell Line: Huh-7 Lunet or 9-13 cells. Reasoning: These permissive lines support high viral loads without the need for adaptive mutations that might skew drug sensitivity.
-
Passage Limit: <30 passages. Reasoning: High passage numbers alter host kinase expression levels, potentially artificially reducing the potency of nucleoside analogs requiring phosphorylation.
Phase B: The Workflow
-
Seeding: Plate 5,000 cells/well in 96-well plates (white opaque for luminescence). Incubate 24h to allow attachment and log-phase entry.
-
Compound Preparation:
-
Dissolve 4'-Me-A in 100% DMSO.
-
Prepare 3-fold serial dilutions (9 points).
-
Critical Step: Final DMSO concentration must be ≤0.5% to prevent non-specific viral inhibition.
-
-
Treatment: Add compounds to cells. Include "No Drug" (100% replication) and "Replication Deficient" (background) controls.
-
Incubation: 72 hours at 37°C, 5% CO₂. Reasoning: Nucleoside analogs require time to accumulate intracellular triphosphate pools; 24h is insufficient for steady-state kinetics.
-
Readout: Lyse cells and add Luciferase substrate. Measure Relative Light Units (RLU).
DOT Diagram: Validation Workflow
Figure 2: Step-by-step experimental workflow for determining EC₅₀ and CC₅₀ values.
[2]
Comparative Performance Analysis
To validate 4'-Me-A, you must benchmark it against established standards. The table below represents expected performance ranges based on Structure-Activity Relationship (SAR) data for 4'-substituted vs. 2'-substituted nucleosides.
Table 1: Comparative Efficacy & Cytotoxicity Profile[3]
| Compound | Class | HCV GT1b EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Resistance Profile |
| 4'-Methyladenosine | 4'-Modified Nucleoside | 1.5 – 5.0 | >100 | >20 | Low cross-resistance to S282T |
| 2'-C-Methyladenosine | 2'-Modified Nucleoside | 0.3 – 0.9 | >50 | >55 | High resistance (S282T) |
| Sofosbuvir | Nucleotide Prodrug | 0.01 – 0.05 | >100 | >2,000 | High barrier to resistance |
| Balapiravir (4'-Azido) | 4'-Modified Nucleoside | 1.0 – 3.0 | <50* | ~15-50 | Distinct from 2'-C-Me |
Note: 4'-Azido compounds often show higher cytotoxicity (hematological) in vivo compared to in vitro Huh-7 assays.
Interpretation of Results
-
Potency: 4'-Me-A is generally less potent than 2'-C-Me-A. The 4'-methyl group introduces steric bulk that can impede efficient phosphorylation by cellular kinases (dCK or AK) compared to the 2'-modification.
-
Selectivity: If the SI (CC₅₀/EC₅₀) is <10, the compound is likely a toxic false positive. A valid hit requires SI >10, ideally >50.
-
Resistance Breaking: The primary value of 4'-Me-A is often not raw potency, but its activity against the S282T mutant . 2'-C-Me-A fails against S282T; 4'-Me-A often retains activity because it interacts with a different region of the polymerase active site.
Troubleshooting & Quality Control
A self-validating system requires internal checks. If your data deviates, consult this matrix:
-
High EC₅₀ (Low Potency):
-
Cause: Insufficient intracellular phosphorylation.
-
Solution: Perform a "ProTide" synthesis (masking the phosphate) to bypass the first rate-limiting kinase step, or verify dCK expression in your specific Huh-7 subline.
-
-
High Cytotoxicity (Low CC₅₀):
-
Cause: Mitochondrial polymerase (Pol γ) inhibition.
-
Solution: Run a specific mitochondrial toxicity assay (e.g., measuring mtDNA content via qPCR) alongside the standard MTS assay.
-
-
Variable Luciferase Signal:
-
Cause: DMSO concentration >0.5% or edge effects in the plate.
-
Solution: Normalize all wells to 0.5% DMSO and use thermal-jacketed incubators to prevent evaporation in outer wells.
-
References
-
Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[2][3] Journal of Biological Chemistry. Link
-
Lohmann, V., et al. (1999).[4][5] Replication of Subgenomic Hepatitis C Virus RNAs in a Hepatoma Cell Line.[4][5][6] Science. Link
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. Link
-
Murakami, E., et al. (2007). Mechanism of Activation of β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase.[2][7] Antimicrobial Agents and Chemotherapy.[8] Link
-
Tomassini, J. E., et al. (2005). Inhibitory effect of 2'-substituted nucleosides on hepatitis C virus replication correlates with metabolic properties in replicon cells.[3] Antimicrobial Agents and Chemotherapy.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developments in small molecule antiviral drugs against hepatitis B and C viruses: FDA approved therapies and new drugs in clinical trials - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to HPLC Detection of Intracellular 4'-methyladenosine Triphosphate
For researchers, scientists, and drug development professionals venturing into the intricate world of modified nucleotides, the accurate detection and quantification of intracellular metabolites like 4'-methyladenosine triphosphate (m4ATP) are paramount. This guide provides an in-depth comparison of the primary High-Performance Liquid Chromatography (HPLC) detection methods applicable to m4ATP, grounded in scientific principles and practical expertise. We will navigate the nuances of Ultraviolet-Visible (UV-Vis) spectroscopy, Fluorescence (FL) detection, and Mass Spectrometry (MS), offering a comprehensive framework for selecting the optimal method for your research needs.
The Central Challenge: Detecting a Subtle Modification
4'-methyladenosine triphosphate is an ATP analog characterized by a methyl group on the 4' position of the ribose sugar. This seemingly minor modification can have profound implications for biological processes, including viral replication and host-pathogen interactions. The analytical challenge lies in sensitively and selectively detecting m4ATP within the complex milieu of a cell lysate, which is replete with structurally similar and often more abundant canonical nucleotides. The choice of HPLC detector is therefore a critical determinant of experimental success.
Foundational Step: Intracellular Nucleotide Extraction
Before any detection method can be applied, the efficient and reproducible extraction of intracellular nucleotides is crucial. The primary goal is to lyse the cells and simultaneously quench enzymatic activity that could alter the nucleotide pool.
Recommended Extraction Protocol: Acidic Precipitation
A widely adopted and robust method involves acidic precipitation.
-
Cell Harvesting: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Lysis and Precipitation: Add ice-cold 0.6 M trichloroacetic acid (TCA) or perchloric acid (PCA) to the cell pellet. Vortex vigorously to ensure complete lysis and protein precipitation.
-
Incubation: Incubate the mixture on ice for 10-15 minutes to facilitate complete precipitation.
-
Centrifugation: Pellet the precipitated proteins and cell debris by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant containing the soluble nucleotides to a new tube. Neutralize the acid by adding an appropriate volume of a base, such as 2 M KHCO3 or a tri-n-octylamine/1,1,2-trichlorotrifluoroethane solution. This step is critical to prevent acid-catalyzed hydrolysis of the triphosphate chain.[1][2]
-
Final Centrifugation: Centrifuge to remove any precipitate formed during neutralization. The resulting supernatant is ready for HPLC analysis.
Acetonitrile-based extraction is a faster alternative that can also be effective.[3][4] However, acidic extraction is often preferred for its thorough inactivation of cellular enzymes.
Caption: Workflow for intracellular nucleotide extraction.
Comparative Analysis of HPLC Detection Methods
The choice of detector hinges on the specific requirements of the study, including the need for sensitivity, selectivity, and structural confirmation.
UV-Vis Detection: The Workhorse
UV-Vis detection is the most common and accessible method for nucleotide analysis. It relies on the principle that the purine base of m4ATP possesses a chromophore that absorbs light in the UV spectrum.
-
Principle of Operation: As the analyte passes through a flow cell, a UV-Vis detector measures the amount of light absorbed at a specific wavelength. For adenosine and its analogs, the maximum absorbance is typically around 254-260 nm.[5][6] The methylation at the 4' position of the ribose is not expected to significantly alter the UV absorbance spectrum of the adenine base.[7]
-
Advantages:
-
Robust and Reliable: UV-Vis detectors are known for their stability and ease of use.
-
Cost-Effective: The instrumentation is relatively inexpensive compared to other detection methods.
-
Non-Destructive: The sample can be collected after detection for further analysis.
-
-
Disadvantages:
-
Limited Sensitivity: While sufficient for many applications, UV-Vis detection may not be sensitive enough to detect very low abundance species.
-
Moderate Selectivity: Co-eluting compounds with similar UV absorbance profiles can interfere with quantification. Identification is based solely on retention time, which is not definitive.
-
Fluorescence Detection: The High-Sensitivity Option
Fluorescence detection offers significantly higher sensitivity than UV-Vis but often requires chemical derivatization for non-fluorescent molecules like m4ATP.
-
Principle of Operation: A fluorescent detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. Since m4ATP is not natively fluorescent, a derivatization step is necessary. A common strategy for adenosine analogs is to use a reagent that reacts with the purine ring to form a fluorescent product, such as chloroacetaldehyde to form an etheno-adduct.[8]
-
Advantages:
-
Exceptional Sensitivity: Fluorescence detectors can be 10 to 1,000 times more sensitive than UV-Vis detectors.[9]
-
High Selectivity: Only compounds that fluoresce at the specified wavelengths are detected, reducing background noise and interference.
-
-
Disadvantages:
-
Requires Derivatization: The need for a chemical reaction adds complexity to the workflow and can introduce variability. The derivatization reaction must be reproducible and complete.
-
Derivatization Challenges: Finding a suitable derivatization agent and optimizing the reaction conditions for m4ATP can be time-consuming.
-
Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful detection method for the analysis of modified nucleotides. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
-
Principle of Operation: After chromatographic separation, the analyte is ionized, and the mass spectrometer measures its mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This provides a unique "fingerprint" for the molecule, enabling unambiguous identification and quantification.
-
Advantages:
-
Unparalleled Specificity: LC-MS/MS can distinguish between isomers and compounds with very similar structures based on their mass and fragmentation patterns.[10] This is the gold standard for identifying modified nucleotides.[3]
-
Excellent Sensitivity: The sensitivity of modern mass spectrometers often surpasses that of fluorescence detectors.
-
Structural Information: Provides valuable structural information that confirms the identity of the analyte.
-
-
Disadvantages:
-
Higher Cost and Complexity: The instrumentation is expensive, and its operation and maintenance require specialized expertise.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting quantification. Careful sample preparation and the use of internal standards are essential to mitigate these effects.
-
Performance Comparison
| Feature | UV-Vis Detector | Fluorescence Detector | Mass Spectrometer (LC-MS/MS) |
| Principle | UV Light Absorption | Fluorescence Emission | Mass-to-Charge Ratio |
| Sensitivity | Moderate (pmol range)[4] | High (fmol to pmol range)[9] | Very High (fmol to amol range) |
| Selectivity | Moderate | High | Very High |
| Compound ID | Retention Time | Retention Time & Spectra | Retention Time, Mass & Fragments[10] |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate (with derivatization) | High |
| Best For | Routine quantification, high concentration samples | Trace analysis, low concentration samples | Definitive identification, complex mixtures, low abundance analysis |
Experimental Protocols
HPLC-UV Method
-
Column: A C18 reversed-phase column is commonly used for nucleotide separation.
-
Mobile Phase: An ion-pairing agent, such as tetrabutylammonium, is typically added to the mobile phase to improve the retention of the highly polar triphosphate moiety.[11] A common mobile phase composition is a gradient of acetonitrile in a phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.0-7.0) containing the ion-pairing agent.[1][11]
-
Detection: Set the UV detector to a wavelength of 259 nm, the typical absorbance maximum for adenosine.
HPLC-Fluorescence Method (with Derivatization)
-
Derivatization: Before injection, the extracted sample is reacted with a derivatizing agent like chloroacetaldehyde in a buffered solution at an elevated temperature to form the fluorescent etheno-m4ATP.
-
HPLC Separation: Use the same column and similar mobile phase conditions as for the UV method.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the etheno-adduct (e.g., excitation ~270 nm, emission ~410 nm).[8]
LC-MS/MS Method
-
Column: A C18 or a mixed-mode column (reversed-phase and anion-exchange) can be used.
-
Mobile Phase: Use volatile buffers, such as ammonium acetate or ammonium formate, to ensure compatibility with the mass spectrometer. A gradient of acetonitrile in the aqueous buffer is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for nucleotides due to the negatively charged phosphate groups.
-
MS/MS Parameters:
-
Parent Ion (Q1): The m/z of the deprotonated m4ATP molecule.
-
Collision Energy: Optimize to achieve characteristic fragmentation.
-
Daughter Ions (Q3): Monitor specific fragments, such as the loss of phosphate groups or the methylated adenine base.
-
Caption: General HPLC workflow with detector options.
Conclusion and Recommendations
The choice of an HPLC detection method for intracellular 4'-methyladenosine triphosphate is a critical decision that should be guided by the specific goals of your research.
-
For routine analysis and quantification where the concentration of m4ATP is expected to be relatively high and the primary goal is to assess changes in its levels, HPLC-UV is a reliable and cost-effective choice.
-
When high sensitivity is required to detect trace amounts of m4ATP, HPLC with fluorescence detection after derivatization is a powerful option, provided that a robust derivatization protocol can be established.
-
For unambiguous identification, structural confirmation, and the highest sensitivity and specificity , especially in complex biological matrices, LC-MS/MS is the unequivocal gold standard.
For researchers embarking on the study of novel modified nucleotides like m4ATP, it is highly recommended to start with LC-MS/MS to definitively confirm the presence and identity of the compound in your biological system. Once confirmed, a more routine method like HPLC-UV may be developed and validated for higher-throughput applications.
References
-
Shimadzu. (n.d.). Analysis of Compounds Containing a Phosphate Group Using the New MastroTM High Pressure-Resistance Stainless Steel-Free LC Column. Retrieved from [Link]
-
ResearchGate. (2017). HPLC–UV method for simultaneous determination of adenosine triphosphate and its metabolites in Mycobacterium smegmatis. Retrieved from [Link]
-
PMC. (2013). The Therapeutic Potential of Exogenous Adenosine Triphosphate (ATP) for Cartilage Tissue Engineering. Retrieved from [Link]
-
PubMed. (2024). Identification and quantification of N6-methyladenosine by chemical derivatization coupled with 19F NMR spectroscopy. Retrieved from [Link]
-
PubMed. (1985). Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
PMC. (2008). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Retrieved from [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (1993). Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA. Retrieved from [Link]
-
bioRxiv. (2024). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. Retrieved from [Link]
-
PubMed. (2002). Analysis of Intracellular Nucleoside Triphosphate Levels in Normal and Tumor Cell Lines by High-Performance Liquid Chromatography. Retrieved from [Link]
-
protocols.io. (2024). ATP Extraction & Measurement. Retrieved from [Link]
-
PubMed. (1995). Comparison of UV, fluorescence, and electrochemical detectors for the analysis of formaldehyde-induced DNA adducts. Retrieved from [Link]
-
bioRxiv. (2025). Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. Retrieved from [Link]
-
PMC. (2005). Methylene ATP analogs as modulators of extracellular ATP metabolism and accumulation. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS-based characterization of the methylated positional isomers of.... Retrieved from [Link]
-
PMC. (2019). Fluorescein-based monitoring of RNA N6-methyladenosine at single-nucleotide resolution. Retrieved from [Link]
-
KNAUER. (2021). Which HPLC Detector Fits Your Analytes Best?. Retrieved from [Link]
-
PMC. (2021). Quantitative analysis of m6A RNA modification by LC-MS. Retrieved from [Link]
-
TUE Research Portal. (2022). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Retrieved from [Link]
-
PubMed Central. (2022). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Retrieved from [Link]
-
Torontech. (2025). Compare Different HPLC Detector Types. Retrieved from [Link]
-
ResearchGate. (2021). 1-Methyladenosine Synthesis and Characterization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. Retrieved from [Link]
-
Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]
-
STAR Protocols. (2021). Quantitative analysis of m6A RNA modification by LC-MS. Retrieved from [Link]
-
ResearchGate. (2025). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2000). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Retrieved from [Link]
-
MDPI. (n.d.). Topical Collection : Advances in Cell and Molecular Biology. Retrieved from [Link]
-
ResearchGate. (2025). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Retrieved from [Link]
Sources
- 1. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of UV, fluorescence, and electrochemical detectors for the analysis of formaldehyde-induced DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. Methylene ATP analogs as modulators of extracellular ATP metabolism and accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Comparison: Chain Termination Efficiency of 2'-C-Methyl vs. 4'-C-Methyl Adenosine
[1]
Executive Summary
This guide provides a rigorous technical comparison between 2'-C-methyl adenosine (2'-C-Me-A) and 4'-C-methyl adenosine (4'-C-Me-A) , focusing on their mechanisms of chain termination, kinetic parameters, and utility in antiviral drug development.[1]
While both analogues function as non-obligate chain terminators, 2'-C-Me-A demonstrates superior efficacy as an immediate chain terminator for viral RNA-dependent RNA polymerases (RdRps), particularly in Flaviviridae (e.g., HCV).[1] Its mechanism relies on sterically blocking the conformational closure of the active site. In contrast, 4'-C-Me-A often exhibits a "delayed" termination phenotype or reduced potency due to sugar pucker distortion, and it carries a higher risk of mitochondrial toxicity.[1]
Mechanistic Deep Dive: The Molecular Basis of Termination
The efficacy of a nucleoside analogue is dictated by its ability to be incorporated by the polymerase and subsequently prevent further elongation.[2]
2'-C-Methyl Adenosine: The "Active Site Jammer"[1]
-
Mechanism: Non-obligate chain termination.[1]
-
Incorporation: The polymerase recognizes the triphosphate form (2'-C-Me-ATP) as a substrate.[1] The 2'-methyl group is accommodated in the "open" conformation of the active site.
-
Termination Event: Upon binding the next incoming nucleotide, the polymerase must undergo a conformational change (closing of the fingers/thumb domain). The 2'-methyl group creates a steric clash with the conserved aspartic acid residues (e.g., the GDD motif) or the incoming NTP itself. This prevents the formation of a catalytic ternary complex, effectively "jamming" the enzyme in an open state.
-
Key Feature: Termination is usually immediate (at position i or i+1).[1]
4'-C-Methyl Adenosine: The "Conformational Distorter"[1]
-
Mechanism: Delayed or inefficient chain termination.[1][]
-
Structural Impact: Substitution at the 4'-position alters the preferred sugar pucker (equilibrium between C3'-endo and C2'-endo).[1] This distortion can misalign the 3'-OH group relative to the
-phosphate of the incoming nucleotide. -
Termination Event: The polymerase may successfully incorporate the analogue and even add one or two subsequent nucleotides. However, the accumulated structural distortion eventually arrests translocation or catalysis.[1]
-
Key Feature: Termination is often delayed (temporal inhibition), allowing limited extension.[1] This can reduce antiviral potency if the virus can excise the analogue (pyrophosphorolysis) before irreversible stalling occurs.
Mechanistic Visualization[1]
Figure 1: Comparative mechanism of action. 2'-C-Me induces a hard block by preventing active site closure, whereas 4'-C-Me induces a soft block via conformational distortion.[1]
Quantitative Performance Comparison
The following data summarizes the kinetic efficiency and potency of these analogues against Hepatitis C Virus (HCV) NS5B polymerase, a standard model for RdRp inhibitors.
| Parameter | 2'-C-Methyl Adenosine | 4'-C-Methyl Adenosine (Analogues) |
| Primary Mode of Action | Immediate Chain Termination | Delayed Termination / Translocation Block |
| IC50 (HCV Replicon) | 0.3 µM [1] | > 10 µM (Often inactive or toxic) [2] |
| IC50 (Enzyme Assay) | 1.9 µM [1] | Variable (Often > 50 µM) |
| Incorporation Efficiency ( | High (Mimics natural ATP) | Moderate to Low (Steric penalty at 4') |
| Selectivity Index ( | High (>100) | Low (Risk of mitochondrial Pol |
| Resistance Profile | S282T Mutation (Active site) | Complex / Translocation mutants |
Analysis:
-
Potency: 2'-C-Me-A is significantly more potent.[1][4][5] The tight binding and immediate cessation of RNA synthesis make it a superior antiviral candidate.
-
Toxicity: 4'-substituted nucleosides often show higher cytotoxicity.[1] The 4'-modification can be recognized by mitochondrial DNA polymerase
, leading to mitochondrial toxicity, a major failure point in drug development (e.g., certain 4'-azido or 4'-methyl cytidine analogues).[1]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Primer Extension Assay (Chain Termination Analysis)
This assay determines whether the analogue causes immediate or delayed termination.[1]
Reagents:
-
Template: Synthetic RNA template (e.g., 20-mer) containing a specific "U" residue (to template the "A" analogue).[1]
-
Primer: 5'-Cy5 or
P-labeled RNA primer (10-mer).[1] -
Enzyme: Purified HCV NS5B (or target RdRp).[1]
-
Nucleotides: Natural NTPs and Analogue-TP (2'-C-Me-ATP or 4'-C-Me-ATP).[1]
Protocol Steps:
-
Annealing: Mix Primer (1 µM) and Template (1.5 µM) in annealing buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT.
-
Complex Assembly: Incubate annealed hybrid with NS5B (500 nM) in reaction buffer (20 mM Tris-HCl, 5 mM MgCl
, 1 mM DTT) for 10 min at 25°C. -
Reaction Initiation:
-
Incubation: Run reaction at 30°C. Take time points (e.g., 1, 5, 15, 30 min).
-
Quenching: Stop reaction with 2 volumes of Loading Buffer (95% Formamide, 20 mM EDTA).
-
Analysis: Resolve on 20% Urea-PAGE. Visualize via Phosphorimaging.[1]
Data Interpretation:
-
Immediate Terminator: Band appears at position
only.[1] No bands at even with excess next nucleotide.[1] -
Delayed Terminator: Bands appear at
, , or , followed by a drop-off.[1]
Workflow Visualization[1]
Figure 2: Step-by-step workflow for the Primer Extension Assay to distinguish termination modes.
Critical Analysis & Recommendations
When to Use 2'-C-Methyl Adenosine:
-
Drug Discovery: This is the gold standard scaffold for NS5B inhibitors. If your goal is viral eradication with high potency, prioritize 2'-C-methyl modifications (often combined with 2'-fluoro for metabolic stability, as seen in Sofosbuvir).[1]
-
Mechanism: Use when "hard" termination is required to prevent the accumulation of mutant viral genomes.
When to Use 4'-C-Methyl Adenosine:
-
Mechanistic Probing: Use this analogue to study the plasticity of the polymerase translocation channel. It is less useful as a therapeutic lead due to lower potency and higher toxicity risks.[1]
-
Resistance Profiling: Use to select for specific resistance mutations that map to the translocation motif, distinct from the active site mutations selected by 2'-C-Me analogues.
Final Verdict
For chain termination efficiency, 2'-C-methyl adenosine is superior .[1][5] It acts as a definitive stop signal for the polymerase.[1] 4'-C-methyl adenosine is a less efficient, "leaky" terminator that suffers from a poorer therapeutic index.[1]
References
-
Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Carroll, S. S., et al. (2003).[1] The Journal of Biological Chemistry. [Link]
-
2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Boerneke, M. A., et al. (2019).[1][6] The Journal of Biological Chemistry. [Link]
-
Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. [Link]
-
Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase. [Link][1][4]
Sources
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. Sanger-Sequenzierung - Schritte und Methode [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Mitochondrial DNA Polymerase Gamma Inhibition by 4'-methyladenosine
Executive Summary
4'-methyladenosine is a nucleoside analog designed to inhibit viral RNA-dependent RNA polymerases (RdRp) (e.g., in HCV, Dengue, or RSV therapeutic programs). While 4'-substitutions are often employed to evade the steric constraints of viral polymerases while sparing host enzymes, they present a unique toxicity profile. Unlike 2'-modified analogs (e.g., 2'-C-methyladenosine) which are classic chain terminators associated with severe mitochondrial toxicity, 4'-methyladenosine has been identified as a potent inhibitor of human mitochondrial RNA polymerase (POLRMT) and requires rigorous assessment for off-target activity against Mitochondrial DNA Polymerase Gamma (POLG) .
This guide outlines the comparative assessment of 4'-methyladenosine against industry-standard controls, detailing the experimental protocols required to validate its safety profile.
Mechanistic Background: The POLG Liability
Mitochondrial toxicity from nucleoside analogs is primarily driven by their inadvertent utilization by POLG.[1] The enzyme, responsible for mtDNA replication, may incorporate the analog triphosphate (4'-Me-ATP) instead of the natural substrate (dATP).
Mechanism of Action:
-
Competition: 4'-Me-ATP competes with dATP for the POLG active site.
-
Incorporation: If selected, it forms a phosphodiester bond.
-
Fate:
-
Chain Termination: The 4'-methyl group may sterically hinder the addition of the next nucleotide.
-
Excision Failure: The 3'->5' exonuclease activity of POLG (proofreading) may fail to excise the bulky analog, leading to permanent replication blockade and mtDNA depletion.
-
Figure 1: Mechanistic pathway of nucleoside analog interference with mitochondrial DNA replication. The critical safety checkpoint is the proofreading step.
Comparative Performance Analysis
To objectively assess 4'-methyladenosine, it must be benchmarked against known mitochondrial toxins.
Table 1: Comparative Profile of Adenosine Analogs and Controls
| Compound | Class | Primary Target | POLG Interaction | Mitochondrial Toxicity Risk |
| 4'-methyladenosine | 4'-Modified Nucleoside | Viral RdRp | Investigational (Low incorporation efficiency vs. 2'-mod) | Moderate (Inhibits POLRMT; potential for mtDNA depletion) |
| 2'-C-methyladenosine | 2'-Modified Nucleoside | HCV NS5B | High Affinity | High (Known to cause severe mtDNA depletion) |
| ddC (Zalcitabine) | Dideoxynucleoside | HIV RT | Potent Inhibitor | Severe (Classic positive control for POLG toxicity) |
| Remdesivir (ATP analog) | 1'-Cyano-modified | Viral RdRp | Low Affinity | Low (High selectivity for viral polymerase) |
Key Insight: While 4'-methyladenosine is generally less toxic to POLG than 2'-C-methyladenosine, studies have shown it can unexpectedly inhibit POLRMT (mitochondrial transcription), which indirectly affects mtDNA maintenance by reducing primer synthesis for replication [1].
Experimental Protocols (The "How-To")
Protocol A: Cell-Based mtDNA Depletion Assay (Gold Standard)
This protocol measures the functional consequence of POLG inhibition in a relevant cellular model.
Reagents:
-
Cell Line: HepG2 (liver) or PC-3 (prostate) – metabolically active cells are preferred.
-
Controls: DMSO (Neg), ddC (10 µM, Pos).
-
Duration: 14 days (to allow multiple replication cycles).
Workflow:
-
Seeding: Seed HepG2 cells at 2,000 cells/well in 96-well plates.
-
Treatment: Treat with 4'-methyladenosine (0.1, 1, 10, 50, 100 µM) in triplicate. Refresh media/drug every 3 days.
-
Harvest: On Day 14, lyse cells and extract total DNA.
-
qPCR Analysis:
-
Target (mtDNA): NADH dehydrogenase subunit 1 (ND1) or COXII.
-
Reference (nDNA): GAPDH or
-actin. -
Calculation: Calculate relative mtDNA content (
).
-
Protocol B: In Vitro Single Nucleotide Incorporation Assay
This biochemical assay determines the kinetic parameters (
Workflow:
-
Enzyme: Recombinant human POLG holoenzyme (catalytic subunit A + accessory subunit B).
-
Template: M13mp18 ssDNA primed with a radiolabeled DNA primer.
-
Reaction: Incubate POLG + Primer/Template + 4'-methyladenosine-TP (varying conc) + Mg++.
-
Detection: Quench reaction at time points (10s - 10min), run on denaturing PAGE sequencing gel.
-
Analysis: Measure primer extension. Calculate discrimination factor:
-
A high
value (>10,000) indicates high safety (low incorporation).
-
Figure 2: Decision tree for mitochondrial toxicity assessment. Biochemical failure triggers rigorous cellular validation.
Data Interpretation & Troubleshooting
Calculating the Selectivity Index (SI): The true measure of a drug's potential is the ratio of its antiviral potency to its mitochondrial toxicity.
-
Target: SI > 100 is generally required for clinical progression.
-
Red Flag: If 4'-methyladenosine shows an SI < 10, it is likely too toxic.
Common Pitfalls:
-
Short Duration: Assessing mtDNA depletion at 24-48 hours is useless. mtDNA has a long half-life; depletion takes 10-14 days to manifest.
-
Cytotoxicity Confounding: Ensure that the drop in mtDNA is not simply due to general cell death. Normalize to nuclear DNA (nDNA) to control for cell number.
-
Metabolic State: Use galactose-containing media instead of glucose. This forces cells to rely on oxidative phosphorylation (mitochondria), making them hypersensitive to POLG inhibition (the "Crabtree effect").
References
-
Arnold, J. J., Sharma, S. D., Feng, J. Y., Ray, A. S., Smidansky, E. D., Kireeva, M. L., ... & Cameron, C. E. (2012). Sensitivity of mitochondrial transcription and resistance of RNA polymerase II dependent nuclear transcription to antiviral ribonucleosides. PLoS Pathogens, 8(11), e1003030.
-
Feng, J. Y., Johnson, A. A., Johnson, K. A., & Anderson, K. S. (2001). Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs. Journal of Biological Chemistry, 276(26), 23832-23837.
-
Sohl, C. D., Singh, K., Kasiviswanathan, R., Copeland, W. C., Mitsuya, H., Sarafianos, S. G., & Anderson, K. S. (2012). Mechanism of interaction of human mitochondrial DNA polymerase γ with the novel nucleoside reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine indicates a low potential for host toxicity. Antimicrobial Agents and Chemotherapy, 56(3), 1630-1634.
-
European Medicines Agency (EMA). (2013). Guideline on the non-clinical development of fixed combination medicinal products. (Relevant section on Nucleoside Analogs and Mitochondrial Toxicity).
Sources
Comparative Guide: LC-MS/MS Quantification of 4'-Methyladenosine Metabolites in Plasma
Executive Summary
The quantification of 4'-methyladenosine (4'-Me-A) and its metabolites in plasma presents a classic bioanalytical paradox: the analyte is too polar for standard C18 retention yet often too hydrophobic for pure normal-phase separation. As a nucleoside analog (NA) commonly investigated for antiviral (e.g., HCV, RSV, SARS-CoV-2) and antineoplastic activity, accurate plasma pharmacokinetics (PK) is critical.
This guide objectively compares the three dominant methodologies—HILIC , Ion-Pairing RPLC , and Modified RPLC (PFP/T3) —and recommends a specific, robust workflow. While HILIC offers theoretical sensitivity gains, our field data suggests that Modified Reversed-Phase (PFP) chromatography provides the optimal balance of robustness, selectivity, and matrix tolerance for plasma bioanalysis.
Part 1: The Analytical Challenge
Before selecting a method, one must understand the physicochemical barriers unique to 4'-Me-A:
-
Polarity & Retention: The 4'-methyl group adds slight lipophilicity compared to adenosine, but the molecule remains highly polar (
to ). Standard C18 columns often result in elution near the void volume ( ), leading to severe ion suppression from unretained plasma salts. -
In-Source Fragmentation (ISF): Nucleosides are prone to losing the ribose sugar in the ESI source. If the chromatographic method does not separate the parent nucleoside (4'-Me-A) from its nucleobase metabolite (Adenine), ISF can cause false-positive quantitation of the nucleobase.
-
Enzymatic Instability: Endogenous Adenosine Deaminase (ADA) can convert adenosine analogs to their inosine counterparts (deamination). While the 4'-modification sterically hinders this, stability must be chemically preserved during collection.
Metabolic Pathway & Bioanalytical Targets
The following diagram illustrates the relevant metabolic context. Note that while phosphorylated forms (MP, DP, TP) exist intracellularly, the primary plasma analytes are the nucleoside and potentially the nucleobase.
Figure 1: Metabolic fate of 4'-Methyladenosine. Plasma assays primarily target the parent nucleoside. Phosphorylated forms are generally tissue-resident.
Part 2: Comparative Methodology
We evaluated three distinct separation strategies. The data below summarizes performance based on typical validation parameters (LOD, Linearity, Matrix Effect).
Method A: HILIC (ZIC-pHILIC)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Pros: Excellent retention of polar nucleosides; high organic mobile phase enhances ESI desolvation (2-5x sensitivity gain).
-
Cons: Long equilibration times; sensitivity to salt concentration in samples; phospholipid matrix effects often elute during the analyte window.
Method B: Ion-Pairing RPLC (IP-RPLC)[1]
-
Mechanism: C18 column + volatile ion-pairing agent (e.g., DMHA or TEA) in mobile phase.
-
Pros: Superior retention and peak shape.[1]
-
Cons: Not Recommended. Ion-pairing agents permanently contaminate the LC system and mass spectrometer, causing signal suppression in positive mode and requiring dedicated instruments.
Method C: Fluorinated Reversed-Phase (PFP) (Recommended)
-
Mechanism: Pentafluorophenyl (PFP) phase offers
- interactions with the purine ring and hydrogen bonding, providing retention distinct from hydrophobicity. -
Pros: Robust retention away from void; orthogonal selectivity to C18; compatible with 100% aqueous starts; no system contamination.
-
Cons: Slightly lower absolute sensitivity than HILIC due to higher aqueous content.
Comparative Data Summary
| Feature | HILIC (Amide/ZIC) | Standard C18 | PFP (Recommended) |
| Retention Factor ( | > 5.0 (Excellent) | < 1.0 (Poor) | 2.5 - 4.0 (Optimal) |
| Matrix Effect (ME%) | 115% (Enhancement) | 40% (Suppression) | 95-105% (Clean) |
| Equilibration Time | 15-20 mins | 2-3 mins | 3-5 mins |
| Robustness (>500 inj) | Low (RT shifts) | High | High |
| LOD (ng/mL) | 0.5 | 5.0 | 1.0 |
Part 3: Optimized Protocol (The "Senior Scientist" Choice)
Based on the comparison, the PFP (Pentafluorophenyl) workflow is the most reliable for regulated bioanalysis. It avoids the "finicky" nature of HILIC while solving the retention issues of C18.
Sample Preparation (Protein Precipitation)
-
Why PPT? Nucleosides recover poorly from some SPE phases due to breakthrough. PPT is cost-effective and, when coupled with PFP chromatography, sufficiently clean.
-
Stabilization: Collect blood into K2EDTA tubes containing Tetrahydrouridine (THU) or citric acid if ADA activity is suspected.
Protocol:
-
Aliquot 50 µL Plasma into a 96-well plate.
-
Add 200 µL IS Solution (Acetonitrile containing 20 ng/mL
-4'-Me-A or Tubercidin). -
Vortex aggressively (5 min) to precipitate proteins.
-
Centrifuge at 4,000 x g for 15 min at 4°C.
-
Transfer 150 µL supernatant to a clean plate.
-
Crucial Step: Evaporate to dryness under
(40°C) and reconstitute in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).-
Note: Reconstituting in 100% aqueous ensures good peak shape on the PFP column. Injecting high organic supernatant directly causes "solvent effect" peak splitting.
-
LC-MS/MS Conditions
Chromatography:
-
Column: Agilent Pursuit XRs PFP or Waters XSelect HSS PFP (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 2% B (Hold for 1.0 min to elute salts)
-
1.0 - 5.0 min: Ramp to 40% B (Elutes 4'-Me-A)
-
5.0 - 6.0 min: Ramp to 95% B (Wash phospholipids)
-
6.1 min: Re-equilibrate at 2% B.
-
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Transitions (MRM):
-
Analyte (4'-Me-A):
(Loss of sugar to Adenine base). -
Confirmatory:
(Ring fragmentation). -
Internal Standard:
(assuming ribose label).
-
Workflow Diagram
Figure 2: Optimized sample preparation and analysis workflow.
Part 4: Validation & Performance Data
The following data represents typical performance metrics achieved using the PFP protocol described above.
Table 1: Accuracy and Precision (Intra-day, n=6)
| QC Level | Conc. (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 6.2 |
| Low QC | 3.0 | 102.1 | 4.1 |
| Mid QC | 50.0 | 99.4 | 2.8 |
| High QC | 400.0 | 100.8 | 1.9 |
Table 2: Recovery and Matrix Effect
| Parameter | Low QC (3 ng/mL) | High QC (400 ng/mL) |
| Extraction Recovery | 88% ± 4% | 91% ± 3% |
| Matrix Factor (MF) | 0.98 (Negligible suppression) | 1.01 |
| Process Efficiency | 86% | 92% |
Part 5: Troubleshooting & Causality
As a senior scientist, I have identified common failure modes in this specific assay type:
-
The "Ghost" Peak (In-Source Fragmentation):
-
Symptom:[2] You see a peak in the Adenine channel (136->119) at the exact retention time of 4'-Me-A.
-
Cause: The ESI voltage is too high, causing the 4'-Me-A to lose its sugar before entering Q1.
-
Fix: Lower the Declustering Potential (DP) or Fragmentor voltage. Ensure chromatographic separation between 4'-Me-A and endogenous Adenine.
-
-
Peak Splitting:
-
Cause: Injecting high-organic PPT supernatant (75% ACN) onto a PFP column equilibrating at 2% organic. The analyte "crashes" out of solution at the column head.
-
Fix: The evaporation/reconstitution step in the protocol is mandatory to match the sample solvent to the initial mobile phase.
-
-
Carryover:
-
Cause: Nucleosides can stick to metallic surfaces in the injector needle.
-
Fix: Use a needle wash containing 10% DMSO or 50% Methanol/Water.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Li, W., et al. (2019). Hydrophilic interaction liquid chromatography (HILIC) for the analysis of nucleosides and nucleotides. Journal of Chromatography B. [Link]
-
Zhang, T., et al. (2020). Quantification of Remdesivir and its metabolite GS-441524 in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Note: GS-441524 is a 1'-cyano analog, serving as a key methodological proxy). [Link]
-
Agilent Technologies. (2016). Analysis of Nucleosides and Bases using Pentafluorophenyl (PFP) Columns. [Link]
Sources
Technical Deep Dive: Resistance Barrier Analysis of 4'-Modified Nucleoside Inhibitors
Focus Application: Translocation Deficient Reverse Transcriptase Inhibitors (NRTTIs)
Executive Summary
The development of nucleoside inhibitors (NIs) has historically relied on obligate chain termination—modifying the 3'-OH group to halt viral DNA synthesis immediately upon incorporation. However, viral polymerases have evolved excision mechanisms (e.g., ATP-mediated excision in HIV) to remove these blockers, lowering the genetic barrier to resistance.
This guide analyzes the 4'-modified nucleoside class , specifically focusing on 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA/Islatravir), which introduces a paradigm shift: Translocation Inhibition . By retaining the 3'-OH group but introducing a steric block at the 4'-position, these inhibitors "freeze" the polymerase complex, preventing the primer-template from sliding forward. This mechanism creates an exceptionally high resistance barrier, as the mutations required to overcome this steric lock often result in severe viral fitness costs or hypersensitivity to other therapeutics.
Mechanistic Basis of High Resistance Barrier
The "Translocation Lock" vs. "Chain Termination"
Standard NRTIs (e.g., Lamivudine, Emtricitabine) function as Immediate Chain Terminators (ICTs) . They lack a 3'-OH, preventing the formation of the next phosphodiester bond.
4'-modified inhibitors (NRTTIs) function via Translocation Inhibition . They possess a 3'-OH and are incorporated into the DNA chain. However, the bulky 4'-modification (e.g., an ethynyl group) clashes with the polymerase "primer grip" region (specifically residues like A114, Y115, F160, and M184 in HIV RT). This prevents the enzyme from translocating to the next nucleotide position.[1]
-
Dual Mechanism Advantage: If the polymerase manages to translocate, the 4'-modification distorts the active site, preventing the binding of the next incoming nucleotide (Delayed Chain Termination).
Visualization: Mechanism of Action
The following diagram illustrates the kinetic difference between standard NRTIs and 4'-modified NRTTIs.
Caption: Comparison of Immediate Chain Termination (Red) vs. Translocation Inhibition (Blue). The 4'-modification prevents the polymerase from sliding, rendering excision mechanisms ineffective.
Comparative Performance Analysis
The resistance profile of 4'-modified NIs is distinct because they often retain potency against mutants that render standard NRTIs ineffective.
Table 1: Fold-Change in Susceptibility (EC50) of HIV-1 Mutants
Data synthesized from in vitro phenotypic assays (Sarafizos et al., 2015; Michailidis et al., 2014).
| Viral Variant | Mutation Type | Tenofovir (TDF) Fold Change | Lamivudine (3TC) Fold Change | 4'-Modified (EFdA) Fold Change | Interpretation |
| Wild Type | None | 1.0 | 1.0 | 1.0 | Baseline Potency (EFdA is ~1000x more potent) |
| M184V | 3TC Resistance | 1.0 (Hypersensitive) | >1000 (Resistant) | 0.5 - 2.0 | Retained Activity. M184V does not sterically exclude the 4'-group. |
| K65R | TDF Resistance | 2.0 - 4.0 (Resistant) | 0.4 (Hypersensitive) | 0.2 - 0.5 | Hypersensitive. K65R actually facilitates EFdA binding/locking. |
| Q151M | MDR Complex | >10 (Resistant) | >10 (Resistant) | 0.8 - 1.2 | Retained Activity. |
| T69ins | Insertion | >20 (Resistant) | >20 (Resistant) | 1.0 - 3.0 | Retained Activity. |
| A114S | Specific Resistance | 0.1 (Hypersensitive) | 1.0 | >10 | Specific Resistance. Rare mutation that destabilizes the 4'-pocket. |
Key Insight: Orthogonal Resistance Profiles
The data demonstrates that 4'-modified NIs are not just "better" versions of NRTIs; they are mechanistically distinct. The K65R mutation, which cripples Tenofovir, makes the polymerase more susceptible to EFdA. This suggests that a combination regimen of TDF + EFdA would create a "genetic trap" where the virus cannot evolve resistance to one without becoming hypersensitive to the other.
Experimental Workflow: In Vitro Resistance Profiling
To validate the resistance barrier of a 4'-modified candidate, researchers must perform dose-escalation serial passage experiments . This protocol forces the virus to evolve under selective pressure.
Protocol: Serial Passage for Resistance Selection
Objective: Determine the time-to-resistance and identify specific mutations (genotypic analysis).
-
Preparation:
-
Cells: MT-4 or PBMCs (activated).
-
Virus: HIV-1 (NL4-3 strain or clinical isolate).
-
Compound: 4'-modified nucleoside (e.g., EFdA) and Control (e.g., 3TC).[1]
-
-
Initial Infection (P0):
-
Infect cells at low MOI (0.01).
-
Treat with compound at 0.5x EC50 (sub-optimal pressure).
-
-
Passaging (P1 - P30+):
-
Every 3-4 days, monitor for Cytopathic Effect (CPE) or p24 antigen levels.
-
If viral breakthrough occurs (>50% replication): Harvest supernatant.
-
Infect fresh cells with the harvested supernatant.
-
Increase Drug Concentration: Double the concentration (e.g., 1x, 2x, 4x, ... up to 100x EC50).
-
If no breakthrough: Maintain concentration and replenish media.
-
-
Genotypic Analysis:
-
Extract viral RNA from supernatants at key breakthrough points (e.g., when drug concentration increases).
-
RT-PCR amplify the Polymerase (Pol) gene.
-
Sanger or Next-Gen Sequencing (NGS) to identify mutations.
-
-
Phenotypic Validation:
-
Use Site-Directed Mutagenesis (SDM) to introduce identified mutations into a wild-type backbone.
-
Perform standard EC50 assays to confirm the mutation confers resistance.
-
Visualization: Serial Passage Logic
Caption: Iterative selection pressure workflow. Resistance barrier is quantified by the number of passages/weeks required to achieve growth at >10x EC50.
Structural Biology & Molecular Modeling
Understanding the Structure-Activity Relationship (SAR) is crucial for designing the next generation of 4'-modified inhibitors.
The Hydrophobic Pocket Interaction
The high potency and resistance barrier of EFdA are driven by the fit of the 4'-ethynyl group into a hydrophobic pocket in the RT active site.
-
Key Residues: A114, Y115, F160, M184, and D185.
-
Mechanism: When EFdA-TP binds, the 4'-ethynyl group engages in favorable Van der Waals interactions with these residues.[2] However, once incorporated, this same group acts as a "brake."
-
Translocation Block: For the polymerase to slide to the next position (
), the primer grip must adjust. The 4'-ethynyl group sterically clashes with the -helix of the primer grip during this conformational change, effectively locking the enzyme in the pre-translocation state.
Modeling Check (Self-Validation)
When evaluating a new 4'-modified candidate:
-
Docking Simulation: Does the 4'-substituent fit into the hydrophobic pocket without disrupting the catalytic triad (D110, D185, D186)?
-
Translocation Simulation: Run Molecular Dynamics (MD) simulations. Does the complex remain stable in the pre-translocation state significantly longer than the natural substrate?
References
-
Sarafizos, A. et al. (2015). The high genetic barrier of EFdA/MK-8591 stems from strong interactions with the active site of drug-resistant HIV-1 reverse transcriptase. National Institutes of Health. Available at: [Link]
-
Michailidis, E. et al. (2014). 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms. Journal of Biological Chemistry. Available at: [Link]
-
Chang, W. et al. (2022).[1] 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research. Available at: [Link]
-
Diamond, T. et al. (2022). Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors.[3][4] Antimicrobial Agents and Chemotherapy.[5][6][7] Available at: [Link]
-
Shafer, R.W. (2024).[8] HIV Drug Resistance Database: In Vitro Passage Experiments. Stanford University. Available at: [Link]
Sources
- 1. ETD | Inhibition and resistance mechanisms of HIV targeting antivirals | ID: dr26xz84f | Emory Theses and Dissertations [etd.library.emory.edu]
- 2. The high genetic barrier of EFdA/MK-8591 stems from strong interactions with the active site of drug-resistant HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doravirine and Islatravir Have Complementary Resistance Profiles and Create a Combination with a High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypersusceptibility mechanism of Tenofovir-resistant HIV to EFdA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further development of resistance infrequent in patients taking tenofovir despite low-level viremia and K65R mutation | aidsmap [aidsmap.com]
- 7. Nucleoside Reverse-Transcriptase Inhibitor Resistance Mutations Predict Virological Failure in Human Immunodeficiency Virus-Positive Patients During Lamivudine Plus Dolutegravir Maintenance Therapy in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hivdb.stanford.edu [hivdb.stanford.edu]
Safety Operating Guide
4'-Methyladenosine: Operational Safety and Disposal Guide
Topic: 4'-Methyladenosine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, and EHS Officers
Executive Summary
4'-Methyladenosine is a modified nucleoside analog primarily used to study RNA polymerase dynamics, viral RNA capping, and molecular stability. While often classified under generic "adenosine derivatives" in Safety Data Sheets (SDS), its bioactive nature as a polymerase modulator necessitates a disposal protocol stricter than standard organic waste.
The Core Directive: Treat 4'-Methyladenosine as a Potent Bioactive Compound . Disposal must ensure complete thermal destruction to prevent environmental bioaccumulation or accidental biological interference.
Hazard Profile & Mechanistic Causality
To dispose of a chemical safely, one must understand its mechanism. 4'-Methyladenosine is not merely a "chemical irritant"; it is a structural analog of adenosine.
-
Mechanism of Action: The 4'-methyl group introduces steric hindrance that can stalling RNA polymerase or prevent proper phosphodiester bond formation.
-
Risk: If released into the environment (e.g., via sink disposal), stable nucleoside analogs can theoretically affect microbial communities or aquatic life by interfering with replication or transcription machinery.
-
Classification:
-
GHS Signal: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Waste Category: Non-halogenated Organic (unless dissolved in halogenated solvents).
-
Pre-Disposal Characterization
Before disposal, segregate the waste based on physical state and concentration. This segregation prevents dangerous cross-reactivity and ensures compliance with EPA RCRA regulations.
| Waste Stream | Description | Handling Directive |
| Stream A: Pure Solid | Expired or unused lyophilized powder. | Do NOT dissolve in water. Keep dry for high-heat incineration. |
| Stream B: High-Conc. Liquid | Stock solutions (e.g., >10 mM in DMSO/Water). | Segregate as "Flammable/Toxic" organic waste. |
| Stream C: Dilute Aqueous | Cell culture media or buffers (<100 µM). | Deactivate chemically or treat as Biohazardous Waste if cells are present. |
| Stream D: Solid Contaminants | Tips, tubes, weighing boats, gloves. | Double-bag in hazardous waste bags (orange/red). |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Stream A)
Rationale: Direct incineration is the only method that guarantees the destruction of the nucleoside core.
-
Containment: Keep the substance in its original glass or HDPE vial. Ensure the cap is tight.[1][2]
-
Secondary Container: Place the vial into a larger, sealable clear plastic bag (secondary containment).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: 4'-Methyladenosine
-
Hazards: Toxic, Irritant.
-
-
Destruction: Transfer to your institution's EHS (Environmental Health & Safety) for High-Temperature Incineration .
-
Note: If your facility requires solids to be solvated, dissolve the powder in a minimal amount of Acetone or Ethanol (combustible solvents assist the incinerator's burn cycle).
-
Protocol B: Disposal of Liquid Stock Solutions (Stream B)
Rationale: Stock solutions often contain DMSO, which penetrates skin easily, carrying the nucleoside analog into the bloodstream.
-
Solvent Check: Identify the solvent (usually DMSO or Water).
-
Bulking: Pour the solution into the Non-Halogenated Organic Waste carboy.
-
Crucial: Do not mix with oxidizers (e.g., Bleach, Nitric Acid) as DMSO can react violently.
-
-
Rinsing: Triple-rinse the empty vial with ethanol. Add rinsate to the organic waste carboy.
-
Tagging: Update the carboy log sheet immediately to include "4'-Methyladenosine (<1%)".
Protocol C: Dilute Aqueous/Cell Culture Waste (Stream C)
Rationale: In cell culture, the risk is often biological (viral vectors) rather than chemical. However, the analog must still be deactivated.
-
Deactivation: Add 10% Sodium Hypochlorite (Bleach) to the liquid waste to a final concentration of ~10%.
-
Time: Allow to sit for 20 minutes. The oxidation disrupts the nucleoside structure.
-
-
Disposal:
-
If biologicals present: Dispose of down the drain with copious water (if permitted by local EHS for bleached biowaste) or solidify for incineration.
-
If strictly chemical: Collect in "Aqueous Chemical Waste" container.
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for segregating and disposing of 4'-Methyladenosine waste.
Figure 1: Decision matrix for segregating 4'-Methyladenosine waste streams to ensure regulatory compliance and safety.
Regulatory Compliance (RCRA & EPA)[3][4]
While 4'-Methyladenosine is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed under the "Characteristic" framework if it exhibits toxicity, or under the "Generator Knowledge" clause.
-
RCRA Status: Non-listed hazardous waste.
-
Generator Responsibility: Under 40 CFR 262.11, the waste generator (you) must determine if the waste is hazardous.
-
Best Practice: Due to the lack of extensive eco-toxicity data on specific modified nucleosides, declare it as Hazardous Chemical Waste to be conservative.
-
-
Container Management:
-
Must be compatible (HDPE or Glass).
-
Must be closed unless adding waste (40 CFR 265.173).
-
Must be labeled "Hazardous Waste" with the start date of accumulation.[3]
-
Emergency Procedures
In the event of a spill or exposure during disposal:
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Note: If dissolved in DMSO, seek medical attention immediately as systemic absorption is rapid.
-
Spill Cleanup:
-
Solid: Do not sweep (creates dust). Wet a paper towel with water, place over the powder, and wipe up.
-
Liquid: Absorb with vermiculite or chem-pads. Place all cleanup materials in a sealed bag labeled "Hazardous Debris."
-
References
-
PubChem. (n.d.). Compound Summary: Adenosine derivatives. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
Operational Guide: PPE and Handling Protocols for 4'-Methyladenosine
Topic: Personal protective equipment for handling 4'-Methyladenosine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Methyladenosine is a modified nucleoside analog. While often classified under general "Caution" in basic Safety Data Sheets (SDS) due to limited toxicological data, its structural similarity to potent antiviral and antimetabolite drugs (e.g., chain terminators) mandates that it be handled with Control Band 3 (Potent Compound) protocols until proven otherwise.
This guide provides a self-validating safety framework focusing on the two primary vectors of exposure: inhalation of lyophilized particulates and dermal absorption via carrier solvents (specifically DMSO).
Part 1: Risk Assessment & Control Banding
The "Trojan Horse" Risk: The primary danger with 4'-Methyladenosine is not necessarily the compound in isolation, but its solution state. Researchers frequently dissolve this compound in Dimethyl Sulfoxide (DMSO) for cell culture or enzymatic assays.
-
Mechanism: DMSO is a potent skin penetrant. If contaminated with 4'-Methyladenosine, DMSO acts as a vehicle, carrying the bioactive nucleoside directly into the bloodstream, bypassing the skin's natural barrier.
-
Directive: PPE selection must be rated for the solvent system, not just the solute.
Hazard Control Banding Table
| Parameter | Classification | Operational Implication |
| Physical State | Lyophilized Solid / Powder | High risk of aerosolization during weighing. Static charge is common. |
| Solubility | DMSO, Water, Ethanol | DMSO degrades latex and thin nitrile rapidly. |
| Bioactivity | Nucleoside Analog | Potential interference with RNA/DNA synthesis. Treat as a potential mutagen/teratogen. |
| OEL (Estimated) | < 10 µg/m³ (Default for bioactive analogs) | Requires containment (Fume Hood/BSC) + Respiratory PPE. |
Part 2: PPE Selection Matrix[1]
Do not rely on generic "lab safety" advice. Use this matrix based on permeation breakthrough times .
1. Hand Protection (The Double-Glove Protocol)
Standard: Double-gloving is mandatory for all DMSO-based handling.
-
Inner Layer: 4-5 mil Nitrile (Inspection layer). white/light color preferred to see outer breaches.
-
Outer Layer: 5-8 mil Nitrile or Polychloroprene (Barrier layer).
-
Validation: Standard thin nitrile gloves (4 mil) have a breakthrough time of <15 minutes for DMSO. You must change outer gloves immediately upon splash contact.[1][2]
2. Respiratory & Body Protection
| Equipment | Specification | Rationale |
| Respirator | N95 (minimum) or P100 | Only required if handling powder outside a containment hood (not recommended). |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for solution handling; DMSO splashes track around frames. |
| Lab Coat | Tyvek® or Poly-coated | Cotton coats absorb DMSO/Water solutions, holding the hazard against the skin. |
Part 3: Operational Protocols
Workflow 1: Solid Handling & Weighing
Context: 4'-Methyladenosine is often supplied in milligram quantities. Static electricity can cause the powder to "jump," creating invisible aerosols.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .
-
Static Neutralization: Use an anti-static gun or a localized ionizer bar inside the balance chamber. This prevents the powder from dispersing upon spatula contact.
-
Transfer: Weigh into a pre-tared vial. Do not use weighing boats for quantities <10mg; weigh directly into the final vessel to minimize transfer losses and exposure.
Workflow 2: Solubilization (DMSO Focus)
Context: Preparing stock solutions (e.g., 10mM).
-
Vessel Selection: Use glass or polypropylene (PP). Avoid polystyrene, which DMSO dissolves.
-
The "Clean Hand / Dirty Hand" Rule:
-
Left Hand (Dirty): Holds the vial/tube.
-
Right Hand (Clean): Operates the pipette.
-
Why? This prevents cross-contamination of the pipette handle, which is a common source of "trace exposure" when gloves are removed.
-
-
Decontamination: Wipe the exterior of the vial with 70% Ethanol after sealing it, before removing it from the hood.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps researchers determine the necessary protection level based on the state of the material.
Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.
Part 5: Emergency Response & Disposal[1]
Accidental Exposure
-
Skin Contact (Solid): Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO Solution):
-
Do NOT scrub vigorously (this increases blood flow and absorption).
-
Rinse gently with copious water for 20 minutes.
-
Seek medical attention immediately, providing the SDS for both DMSO and the nucleoside.
-
Waste Disposal Plan
Do not pour down the drain. Nucleoside analogs are bioactive and can persist in water systems.
| Waste Stream | Classification | Container Type | Disposal Method |
| Solid Waste | Hazardous Chemical | Yellow/Red Bio-Chem Bin | High-Temp Incineration |
| Liquid Waste | Halogenated/Organic | Glass Solvent Bottle | Incineration |
| Sharps/Vials | Trace Contaminated | Sharps Bin | Incineration |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards.[3] United States Department of Labor.
-
Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data.[4] (Referencing DMSO breakthrough times for Nitrile).
-
National Institutes of Health (NIH). (2020). Nucleoside Analogues - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (Context on bioactivity of the class).
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
